Geranyl propionate
Description
Structure
3D Structure
Properties
CAS No. |
27751-90-2 |
|---|---|
Molecular Formula |
C13H22O2 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
3,7-dimethylocta-2,6-dienyl propanoate |
InChI |
InChI=1S/C13H22O2/c1-5-13(14)15-10-9-12(4)8-6-7-11(2)3/h7,9H,5-6,8,10H2,1-4H3 |
InChI Key |
BYCHQEILESTMQU-UHFFFAOYSA-N |
SMILES |
CCC(=O)OCC=C(C)CCC=C(C)C |
Canonical SMILES |
CCC(=O)OCC=C(C)CCC=C(C)C |
Origin of Product |
United States |
Foundational & Exploratory
Geranyl Propionate: A Technical Overview of its Chemical Structure and Properties
Geranyl propionate (B1217596) is an organic compound classified as an ester. It is recognized for its characteristic fruity and floral aroma, which has led to its widespread use in the fragrance and flavor industries. This technical guide provides an in-depth analysis of its chemical structure, physicochemical properties, synthesis, and analytical methodologies, tailored for researchers, scientists, and professionals in drug development.
Chemical Identity
The fundamental identification of geranyl propionate is established by its various chemical nomenclature and registration numbers.
| Identifier | Value |
| IUPAC Name | [(2E)-3,7-dimethylocta-2,6-dienyl] propanoate[1] |
| CAS Number | 105-90-8[1][2] |
| Molecular Formula | C13H22O2[1][2] |
| SMILES | CCC(=O)OC/C=C(\C)/CCC=C(C)C[1] |
| InChIKey | BYCHQEILESTMQU-FMIVXFBMSA-N[1][2] |
| FEMA Number | 2517[1][3] |
| EINECS Number | 203-344-1[1][4] |
Physicochemical Properties
The physical and chemical characteristics of this compound are summarized below. These properties are crucial for its application and handling.
| Property | Value |
| Molecular Weight | 210.31 g/mol [1][2] |
| Appearance | Colorless to pale yellow liquid with a fruity, rosy odor[4] |
| Boiling Point | Approximately 250-252 °C[3][4][5][6] |
| Density | Approximately 0.899 g/mL at 25 °C[5][6] |
| Flash Point | 113 °C (235.4 °F)[3] |
| Vapor Pressure | 0.0058 mmHg @ 23°C[3] |
| Solubility | Soluble in alcohol and most fixed oils; insoluble in glycerol (B35011) and propylene (B89431) glycol[4] |
| Refractive Index (n20/D) | ~1.456[5][6] |
| Log P | 4.2[3] |
Chemical Structure
The chemical structure of this compound consists of a geranyl group, which is a derivative of the monoterpene geraniol (B1671447), esterified with propionic acid.
Caption: 2D chemical structure of this compound.
Experimental Protocols
Synthesis of this compound via Enzymatic Esterification
This compound can be synthesized through the esterification of geraniol with propionic acid.[5] Enzymatic synthesis, particularly using lipase (B570770), is a preferred green method. The following protocol is a representative example based on literature findings.
Materials:
-
Geraniol (97% purity)
-
Propionic acid (97% purity)
-
Immobilized Candida antarctica lipase (Novozym 435)
-
Molecular sieves (4 Å)
-
Solvent-free system
Methodology:
-
A reaction mixture is prepared with geraniol and propionic acid. A molar ratio of 3:1 (geraniol to propionic acid) has been shown to be effective.
-
Molecular sieves are added to the mixture to remove the water produced during the esterification, which helps to drive the reaction towards the product.
-
The mixture is equilibrated to the reaction temperature, typically around 40 °C, in an orbital shaker set to 150 rpm.
-
The immobilized lipase (e.g., 10 wt% relative to the substrates) is added to initiate the reaction.
-
The reaction progress is monitored by withdrawing samples at regular intervals and analyzing them by gas chromatography to determine the conversion of the reactants.
-
Upon reaching the desired conversion (e.g., ~93%), the enzyme is removed by filtration. The biocatalyst can often be reused for subsequent batches.
-
The final product can be purified using techniques such as vacuum distillation.
Analytical Methodology: Gas Chromatography (GC)
Quantitative analysis of this compound and the monitoring of its synthesis are commonly performed using gas chromatography.
Instrumentation:
-
Gas chromatograph (e.g., Shimadzu GC-2010) equipped with a flame ionization detector (FID).
-
Capillary column (e.g., fused silica (B1680970) INOWAX, 30 m x 250 µm i.d. x 0.25 µm film thickness).
GC Conditions:
-
Carrier Gas: Nitrogen or Helium.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 275 °C.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 8 minutes.
-
Ramp 1: Increase to 150 °C at a rate of 10 °C/min.
-
Ramp 2: Increase to 220 °C at a rate of 10 °C/min, hold for 5 minutes.
-
-
Injection Volume: 1 µL.
Sample Preparation:
-
Samples from the reaction mixture are diluted in a suitable solvent (e.g., hexane) before injection. An internal standard can be used for more accurate quantification.
Data Analysis:
-
The concentration of this compound is determined by comparing the peak area of the analyte to that of a standard of known concentration. The reaction conversion is calculated based on the reduction in the area of the limiting reagent.
Natural Occurrence and Applications
This compound is found naturally in low proportions in the essential oils of plants such as geranium and verbena.[3] It has also been reported in Humulus lupulus (hops) and Achillea nobilis.[1]
Due to its pleasant fruity and rosy aroma, this compound is extensively used in various industries:
-
Fragrance Industry: It is a common ingredient in perfumes, colognes, soaps, lotions, and other personal care products, where it imparts sweet, floral, and fruity notes.[4][7]
-
Flavor Industry: It is used as a flavoring agent in a variety of food and beverage products to provide a fruity taste and aroma.[4] It is recognized as a flavoring agent by the FDA.[1]
-
Cosmetics: It is incorporated into cosmetic formulations for its fragrance.[4]
Safety and Handling
This compound is considered to have low toxicity by ingestion and skin contact.[4] However, it can be irritating to the eyes, respiratory system, and skin.[4] It is a combustible liquid.[4] For handling, it is recommended to wear suitable protective clothing and to store it in a cool, dry place in a tightly sealed container, away from direct sunlight.[4] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound and concluded that it poses no safety concern at current levels of intake when used as a flavoring agent.[8]
References
- 1. ScenTree - this compound (CAS N° 105-90-8) [scentree.co]
- 2. spectrabase.com [spectrabase.com]
- 3. researchgate.net [researchgate.net]
- 4. Lipase-Catalyzed Transesterification Synthesis of Geranyl Acetate in Organic Solvents and Its Kinetics [jstage.jst.go.jp]
- 5. Page loading... [wap.guidechem.com]
- 6. hmdb.ca [hmdb.ca]
- 7. This compound [webbook.nist.gov]
- 8. This compound | C13H22O2 | CID 5355853 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unveiling the Aromatic Blueprint: Geranyl Propionate in Essential Oils
A Technical Guide for Researchers and Drug Development Professionals
Geranyl propionate (B1217596), an ester recognized for its sweet, fruity, and rosy aroma, is a valuable component in the fragrance, flavor, and pharmaceutical industries. While readily synthesized, its natural occurrence in essential oils is of significant interest for applications demanding natural ingredients and for understanding the complex chemical profiles of botanicals. This technical guide provides an in-depth overview of the natural sources of geranyl propionate in essential oils, presenting quantitative data, detailed experimental protocols for its analysis, and a visual representation of the analytical workflow.
Quantitative Analysis of this compound in Essential Oils
The concentration of this compound varies significantly among different essential oils and even within the same species depending on the geographical origin, cultivation practices, and distillation methods. The following table summarizes the reported quantitative data for this compound in several essential oils.
| Essential Oil | Plant Species | Plant Part | Percentage of this compound (%) |
| Geranium Oil (Rwanda) | Pelargonium graveolens | Not Specified | 1.03 |
| Geranium Oil (Bourbon) | Pelargonium graveolens | Not Specified | 0.13 |
| Geranium Leaf Oil (India) | Pelargonium graveolens | Leaf | 0.09 |
| Geranium Petiole Oil (India) | Pelargonium graveolens | Petiole | 0.06 |
| Hops Oil | Humulus lupulus | Not Specified | Present (unquantified) |
| Verbena Oil | Lippia citriodora | Not Specified | Present in low proportions |
| Yarrow | Achillea nobilis | Not Specified | Reported as a constituent |
Note: "Present" indicates that the compound has been identified in the essential oil, but specific quantitative data was not available in the cited literature.
Experimental Protocols for the Quantification of this compound
The analysis of this compound in essential oils is predominantly carried out using Gas Chromatography-Mass Spectrometry (GC-MS). This technique allows for the separation, identification, and quantification of the individual volatile components within the complex mixture of an essential oil. Below is a detailed methodology synthesized from established protocols for essential oil analysis.
Sample Preparation
Proper sample preparation is crucial for accurate and reproducible results.
-
Dilution: Accurately weigh approximately 50 µL of the essential oil and dilute it in 950 µL of a suitable volatile solvent (e.g., n-heptane, hexane, or ethanol) to achieve a 1:20 dilution. The choice of solvent should be based on its ability to dissolve the essential oil completely and its non-interference with the analytes of interest during GC-MS analysis.
-
Internal Standard (Optional but Recommended for Quantification): For precise quantification, an internal standard (e.g., n-tridecane or octadecane) of a known concentration (e.g., 100 µg/mL) should be added to the diluted sample. The internal standard helps to correct for variations in injection volume and instrument response.
-
Filtration: If any particulate matter is present, filter the diluted sample through a 0.45 µm syringe filter before injection into the GC-MS system.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The following parameters provide a general guideline for the GC-MS analysis of this compound in essential oils. Optimization of these parameters may be necessary depending on the specific instrument and column used.
-
Gas Chromatograph: An Agilent 7890A GC system or equivalent.
-
Mass Spectrometer: A mass selective detector (MSD), such as an Agilent 5975C, or a time-of-flight (TOF) mass spectrometer.
-
Column: A non-polar or low-polarity capillary column is typically used for essential oil analysis. A common choice is an HP-5MS or DB-5ms column (30 m length x 0.25 mm internal diameter x 0.25 µm film thickness).
-
Carrier Gas: Helium is the most commonly used carrier gas, with a constant flow rate of approximately 1.0-1.2 mL/min. Hydrogen can also be used as a carrier gas.
-
Injector:
-
Mode: Split injection is typically used to avoid column overloading. A split ratio of 50:1 or 100:1 is common.
-
Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
-
Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points. A typical program is as follows:
-
Initial temperature: 60-70 °C, hold for 1-3 minutes.
-
Ramp: Increase the temperature at a rate of 3-5 °C/min to 240-280 °C.
-
Final hold: Hold at the final temperature for 5-10 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 400.
-
Data Analysis and Quantification
-
Compound Identification: The identification of this compound is achieved by comparing its mass spectrum and retention time with those of a pure standard or with data from established mass spectral libraries such as NIST and Wiley.
-
Quantification: The concentration of this compound is determined by comparing the peak area of the compound to the peak area of the internal standard (if used) and applying a response factor. Alternatively, an external calibration curve can be prepared using a series of known concentrations of a pure this compound standard. The percentage of this compound in the essential oil is then calculated based on the initial weight of the oil.
Visualizing the Analytical Workflow
The following diagram, generated using the DOT language, illustrates the key steps in the experimental workflow for the analysis of this compound in essential oils.
The Biosynthesis of Geranyl Propionate in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Geranyl propionate (B1217596), a monoterpene ester, contributes to the characteristic aroma of various plants and possesses potential applications in the fragrance, flavor, and pharmaceutical industries. Its biosynthesis is a multi-step process involving the convergence of terpenoid and fatty acid metabolism. This technical guide provides an in-depth overview of the biosynthetic pathway of geranyl propionate in plants, detailing the precursor pathways, key enzymatic reactions, and relevant quantitative data. Furthermore, it offers comprehensive experimental protocols for the investigation of this pathway and visual diagrams to elucidate the involved processes.
Introduction
Volatile esters are crucial components of plant aromas, playing significant roles in attracting pollinators and defending against herbivores and pathogens. This compound is synthesized from the monoterpene alcohol geraniol (B1671447) and the short-chain acyl-CoA, propionyl-CoA. Understanding the intricate biosynthetic network leading to its formation is paramount for metabolic engineering efforts aimed at enhancing its production for various industrial applications.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound can be conceptually divided into three main stages:
-
Synthesis of the Geraniol Precursor: The formation of the C10 alcohol, geraniol.
-
Synthesis of the Propionyl-CoA Precursor: The generation of the acyl donor, propionyl-CoA.
-
Esterification: The final condensation of geraniol and propionyl-CoA to form this compound.
Biosynthesis of Geraniol
Geraniol biosynthesis originates from the universal five-carbon isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[1][2] Plants utilize two distinct pathways for the synthesis of IPP and DMAPP, which are localized in different cellular compartments.[1][3]
-
The Mevalonate (MVA) Pathway: Located in the cytosol, this pathway primarily provides precursors for sesquiterpenes and triterpenes.[3]
-
The Methylerythritol Phosphate (MEP) Pathway: Situated in the plastids, this is the principal source of precursors for monoterpenes like geraniol.[1][3]
The C10 precursor, geranyl diphosphate (GPP), is formed by the head-to-tail condensation of one molecule of DMAPP and one molecule of IPP, a reaction catalyzed by geranyl diphosphate synthase (GPPS) .[1][3]
The final conversion of GPP to geraniol is predominantly carried out by geraniol synthase (GES) , a member of the terpene synthase (TPS) family, which catalyzes the direct conversion of GPP to geraniol.[1][3] An alternative, non-canonical pathway has been identified in some species, such as rose, involving a Nudix hydrolase (NUDX1) that converts GPP to geranyl monophosphate (GP), followed by hydrolysis to geraniol by a phosphatase.[1]
Biosynthesis of Propionyl-CoA
Propionyl-CoA is a key intermediate in the metabolism of various compounds. In plants, it is primarily derived from the catabolism of odd-chain fatty acids and certain amino acids like valine, isoleucine, methionine, and threonine.[4][5] The final products of the beta-oxidation of odd-chain fatty acids are acetyl-CoA and propionyl-CoA.[5] The amino acid degradation pathways converge on the formation of propionyl-CoA, which can then be utilized for various metabolic processes, including ester biosynthesis.
Esterification: Formation of this compound
The final step in the biosynthesis of this compound is the esterification of geraniol with propionyl-CoA. This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs) .[4][6] AATs belong to the BAHD superfamily of acyltransferases and are responsible for the synthesis of a wide variety of volatile esters in plants.[7] These enzymes exhibit broad substrate specificity, accepting a range of alcohols and acyl-CoAs, including geraniol and propionyl-CoA, respectively.[3][8] The availability of both substrates and the specific expression and kinetic properties of the AATs present in a particular plant tissue determine the final profile of the emitted volatile esters.
Quantitative Data
Specific kinetic parameters for a plant-derived alcohol acyltransferase (AAT) utilizing geraniol and propionyl-CoA are not extensively documented in the literature. However, studies on various plant AATs provide a representative range of kinetic values for similar substrates.
| Enzyme Source | Substrate (Alcohol) | Substrate (Acyl-CoA) | Km (Alcohol) (µM) | Km (Acyl-CoA) (µM) | Vmax (pkat/mg protein) | Reference |
| Malus x domestica (Apple) | Hexanol | Acetyl-CoA | 130 | 25 | 11.5 | (Souleyre et al., 2005) |
| Fragaria x ananassa (Strawberry) | Benzyl alcohol | Acetyl-CoA | 290 | 40 | 1.8 | (Beekwilder et al., 2004) |
| Cucumis melo (Melon) | Hexanol | Butanoyl-CoA | 56 | 17 | 12.3 | (El-Sharkawy et al., 2005) |
| Actinidia chinensis (Kiwifruit) | Butanol | Butanoyl-CoA | 1,200 | 130 | 1,500 | [8] |
| Actinidia chinensis (Kiwifruit) | Hexanol | Hexanoyl-CoA | 3,300 | 200 | 4,300 | [8] |
Note: The presented data is for illustrative purposes and highlights the range of kinetic parameters observed for plant AATs with various substrates. Specific values for geraniol and propionyl-CoA will vary depending on the specific enzyme and plant species.
Experimental Protocols
Heterologous Expression and Purification of a Candidate AAT
This protocol describes the expression of a candidate plant AAT in E. coli and its subsequent purification for biochemical characterization.
Methodology:
-
RNA Extraction and cDNA Synthesis: Isolate total RNA from plant tissues known to produce this compound (e.g., floral petals). Synthesize first-strand cDNA using a reverse transcriptase.
-
Gene Amplification and Cloning: Amplify the full-length coding sequence of the candidate AAT gene using gene-specific primers. Clone the PCR product into a suitable E. coli expression vector, such as pET-28a, which incorporates an N-terminal His-tag for purification.
-
Heterologous Expression: Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)). Grow the bacterial culture to an OD600 of 0.6-0.8 and induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a final concentration of 0.1-1.0 mM. Incubate for 4-16 hours at 16-25°C.
-
Protein Purification: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication. Clarify the lysate by centrifugation and apply the supernatant to a Ni-NTA affinity column. Wash the column with wash buffer and elute the His-tagged AAT with elution buffer containing imidazole.
-
Purity Assessment: Analyze the purity of the eluted protein fractions by SDS-PAGE.
Enzyme Assays for AAT Activity
This protocol outlines a method to determine the kinetic parameters of the purified AAT for geraniol and propionyl-CoA.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing assay buffer (e.g., 50 mM Tris-HCl, pH 7.5), a fixed concentration of one substrate (e.g., propionyl-CoA), and varying concentrations of the other substrate (e.g., geraniol).
-
Enzyme Reaction: Initiate the reaction by adding the purified AAT enzyme to the reaction mixture. Incubate at a constant temperature (e.g., 30°C) for a defined period.
-
Product Extraction: Stop the reaction and extract the produced this compound with an organic solvent (e.g., hexane) containing an internal standard (e.g., nonyl acetate).
-
Quantification by GC-MS: Analyze the organic phase by gas chromatography-mass spectrometry (GC-MS) to quantify the amount of this compound formed.
-
Kinetic Analysis: Determine the initial reaction velocities at different substrate concentrations. Calculate the Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
Gene Expression Analysis by RT-qPCR
This protocol describes the analysis of AAT gene expression levels in different plant tissues.
Methodology:
-
RNA Extraction and cDNA Synthesis: Isolate total RNA from various plant tissues (e.g., leaves, stems, roots, flowers at different developmental stages) and synthesize cDNA as described in section 4.1.
-
Primer Design: Design and validate gene-specific primers for the candidate AAT gene and a reference gene (e.g., actin or ubiquitin) for normalization.
-
RT-qPCR: Perform real-time quantitative PCR using a SYBR Green-based master mix.
-
Data Analysis: Calculate the relative expression levels of the AAT gene using the ΔΔCt method.
Metabolite Profiling of Volatile Esters
This protocol outlines the analysis of the volatile ester profile, including this compound, from plant tissues.
Methodology:
-
Sample Collection and Preparation: Collect fresh plant tissue and immediately freeze it in liquid nitrogen. Grind the frozen tissue to a fine powder.
-
Volatile Extraction: Use a suitable method for volatile extraction, such as headspace solid-phase microextraction (HS-SPME) or solvent extraction.
-
GC-MS Analysis: Analyze the extracted volatiles using GC-MS.
-
Compound Identification and Quantification: Identify this compound and other volatile esters based on their mass spectra and retention times compared to authentic standards. Quantify the compounds using an internal standard.
Conclusion
The biosynthesis of this compound in plants is a complex process that integrates primary and secondary metabolism. This guide has provided a detailed overview of the pathway, from the generation of precursors to the final esterification step. The provided experimental protocols offer a framework for researchers to investigate this pathway further, with the ultimate goal of harnessing this knowledge for the targeted production of this valuable natural compound. Future research should focus on the identification and characterization of specific AATs responsible for this compound synthesis in different plant species to enable more precise metabolic engineering strategies.
References
- 1. Metabolic engineering of terpene biosynthesis in plants using a trichome‐specific transcription factor MsYABBY5 from spearmint (Mentha spicata) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of substrate specificity of plant FatA and FatB acyl-ACP thioesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. UQ eSpace [espace.library.uq.edu.au]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. A Simple In Vitro Assay to Measure the Activity of Geranylgeranyl Diphosphate Synthase and Other Short-Chain Prenyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Microwave-assisted enzymatic synthesis of geraniol esters in solvent-free systems: optimization of the reaction parameters, purification and characterization of the products, and biocatalyst reuse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determinants of substrate specificity in a catalytically diverse family of acyl-ACP thioesterases from plants - PMC [pmc.ncbi.nlm.nih.gov]
Geranyl Propionate: A Technical Overview for Researchers
Abstract
This technical guide provides a comprehensive overview of geranyl propionate (B1217596), a monoterpene ester utilized in the fragrance, flavor, and pharmaceutical industries. This document details its chemical and physical properties, synthesis methodologies, and analytical procedures. Furthermore, it explores the potential biological activities of geranyl propionate, drawing inferences from related compounds to propose a possible mechanism of action involving cellular signaling pathways. This guide is intended for researchers, scientists, and professionals in drug development seeking in-depth technical information on this compound.
Introduction
This compound (also known as geranyl propanoate) is the ester formed from geraniol (B1671447) and propionic acid. It is a naturally occurring compound found in some essential oils and is prized for its sweet, fruity, rose-like aroma.[1][2] Beyond its sensory characteristics, this compound and its constituents are subjects of scientific research for their potential biological activities. This document serves as a technical resource, consolidating key data and methodologies related to this compound.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid.[3] Its fundamental identifiers and physicochemical properties are summarized in the tables below.
Table 1: Compound Identification
| Identifier | Value |
| CAS Number | 105-90-8[4][5] |
| Molecular Formula | C13H22O2[1][4][5] |
| Molecular Weight | 210.31 g/mol [4] |
| Synonyms | Geranyl propanoate, (2E)-3,7-Dimethyl-2,6-octadien-1-yl propanoate[5] |
Table 2: Physicochemical Properties
| Property | Value |
| Appearance | Colorless to pale yellow liquid[3] |
| Boiling Point | 252-254 °C[3] |
| Density | 0.899 g/mL at 25 °C[6] |
| Refractive Index | n20/D 1.456 - 1.464[7][8] |
| Solubility | Insoluble in water; soluble in alcohol[9] |
Synthesis of this compound
This compound is primarily synthesized through the esterification of geraniol with propionic acid. This reaction can be achieved via chemical catalysis or enzymatic processes.
Chemical Synthesis: Fischer Esterification
The traditional method for synthesizing this compound is through Fischer esterification. This involves reacting geraniol with propionic acid in the presence of a strong acid catalyst, such as sulfuric acid.
Experimental Protocol: Acid-Catalyzed Esterification
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, combine equimolar amounts of geraniol and propionic acid. A suitable solvent, such as toluene, can be used to aid in the removal of water.
-
Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (typically 1-2% of the total reactant weight).
-
Reaction: Heat the mixture to reflux. The water produced during the reaction is azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by tracking the amount of water collected.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a weak base, such as a saturated sodium bicarbonate solution.
-
Purification: Separate the organic layer and wash it with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and remove the solvent under reduced pressure. The crude this compound can be further purified by vacuum distillation.
Enzymatic Synthesis
Enzymatic synthesis offers a more environmentally friendly alternative to chemical catalysis, often proceeding under milder reaction conditions. Lipases are commonly employed for the esterification of geraniol.
Experimental Protocol: Lipase-Catalyzed Esterification
-
Reactant and Enzyme Preparation: In a temperature-controlled reaction vessel, combine geraniol and propionic acid, often in a solvent-free system. The molar ratio of the reactants can be optimized to maximize yield. Add a commercially available immobilized lipase (B570770) (e.g., from Candida antarctica).
-
Reaction: Incubate the mixture at a predetermined temperature (e.g., 40-60°C) with constant stirring. The reaction can be monitored over time by taking aliquots and analyzing the conversion to this compound using gas chromatography.
-
Enzyme Removal: Once the desired conversion is achieved, the immobilized enzyme can be easily removed from the reaction mixture by filtration.
-
Purification: The resulting product mixture, consisting of this compound and unreacted substrates, can be purified by vacuum distillation or column chromatography.
Below is a DOT script for a diagram illustrating the general workflow for the synthesis of this compound.
Analytical Methodologies
The analysis of this compound, particularly in complex mixtures like essential oils or reaction media, is typically performed using chromatographic techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile compounds like this compound.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dilute the sample containing this compound in a suitable volatile solvent, such as hexane (B92381) or ethanol.
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injector port, which is heated to ensure vaporization.
-
Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., DB-5ms). The column temperature is programmed to increase over time to separate the components based on their boiling points and interactions with the stationary phase.
-
Detection and Identification: As the separated components elute from the column, they enter the mass spectrometer. The molecules are ionized (typically by electron impact), and the resulting fragments are separated based on their mass-to-charge ratio. The resulting mass spectrum serves as a molecular fingerprint, which can be compared to spectral libraries for positive identification.
High-Performance Liquid Chromatography (HPLC)
HPLC can also be used for the analysis of this compound, particularly for non-volatile matrices or for preparative-scale purification.
Experimental Protocol: HPLC Analysis
-
Sample Preparation: Dissolve the sample in the mobile phase. If the sample is from a biological matrix, protein precipitation followed by solvent evaporation and reconstitution may be necessary.
-
Injection: Inject the prepared sample onto the HPLC system.
-
Separation: A reverse-phase C18 column is commonly used. The mobile phase typically consists of a mixture of acetonitrile (B52724) and water, and the separation can be performed under isocratic or gradient elution conditions.
-
Detection: A UV detector is often used for detection, as the ester functional group has a weak chromophore. For higher sensitivity and selectivity, a mass spectrometer can be coupled to the HPLC system (LC-MS).
The following DOT script visualizes a general analytical workflow.
References
- 1. Buy this compound | 105-90-8 [smolecule.com]
- 2. Perturbation by geraniol of cell membrane permeability and signal transduction pathways in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fragrance And Flavor Component Analysis: Techniques And Applications - Blogs - News [alwsci.com]
- 4. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 5. Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. shimadzu.com [shimadzu.com]
- 7. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. storage.googleapis.com [storage.googleapis.com]
- 9. researchgate.net [researchgate.net]
Spectroscopic Profile of Geranyl Propionate: A Technical Guide
Introduction
Geranyl propionate (B1217596) (CAS No. 105-90-8) is an organic ester with the chemical formula C₁₃H₂₂O₂.[1] It is a colorless liquid characterized by a fruity, rosy aroma, which has led to its widespread use in the fragrance and flavor industries. This technical guide provides a comprehensive overview of the spectroscopic data for geranyl propionate, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring this data are also presented to aid researchers and scientists in the fields of chemistry, pharmacology, and drug development.
Spectroscopic Data
The structural elucidation and characterization of this compound are heavily reliant on modern spectroscopic techniques. The following sections present the key data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopic Data
The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the different protons in its structure. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 5.32 | t | 1H | H-2 |
| 5.08 | t | 1H | H-6 |
| 4.58 | d | 2H | H-1 |
| 2.29 | q | 2H | H-2' |
| 2.09 | m | 2H | H-5 |
| 2.04 | m | 2H | H-4 |
| 1.69 | s | 3H | H-3' (CH₃) |
| 1.67 | s | 3H | H-7' (CH₃) |
| 1.60 | s | 3H | H-8 (CH₃) |
| 1.13 | t | 3H | H-3' (CH₃ of propionate) |
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
| Chemical Shift (ppm) | Carbon Atom Assignment |
| 174.4 | C-1' (C=O) |
| 142.5 | C-3 |
| 131.8 | C-7 |
| 123.7 | C-6 |
| 118.4 | C-2 |
| 61.3 | C-1 |
| 39.5 | C-5 |
| 27.7 | C-2' |
| 26.2 | C-4 |
| 25.6 | C-8 |
| 17.6 | C-7' |
| 16.5 | C-3' |
| 9.1 | C-3' (CH₃ of propionate) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2970 | Strong | C-H stretch (alkane) |
| 2920 | Strong | C-H stretch (alkene) |
| 1735 | Strong | C=O stretch (ester) |
| 1450 | Medium | C-H bend (alkane) |
| 1380 | Medium | C-H bend (alkane) |
| 1170 | Strong | C-O stretch (ester) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The data presented here was obtained by electron ionization (EI).[1]
| m/z | Relative Intensity (%) |
| 41 | 100.0 |
| 57 | 85.1 |
| 69 | 78.9 |
| 93 | 45.2 |
| 136 | 20.1 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
NMR Spectroscopy
Sample Preparation
-
Weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Add approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) to the vial.
-
Gently swirl the vial to ensure the sample is fully dissolved.
-
Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Cap the NMR tube securely.
¹H NMR Spectroscopy
-
Instrument: Bruker Avance 400 MHz spectrometer (or equivalent)
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.0 s
-
Spectral Width: 16 ppm
¹³C NMR Spectroscopy
-
Instrument: Bruker Avance 100 MHz spectrometer (or equivalent)
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: zgpg30 (proton decoupled)
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.5 s
-
Spectral Width: 240 ppm
Infrared (IR) Spectroscopy
Sample Preparation
A small drop of neat this compound is placed directly onto the diamond crystal of the ATR accessory.
Data Acquisition
-
Instrument: PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) with a Universal ATR accessory.
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
-
Mode: Transmittance
Mass Spectrometry
Sample Introduction and Ionization
-
Instrument: Agilent 7890B Gas Chromatograph coupled to an Agilent 5977A Mass Selective Detector (or equivalent).
-
Injection Mode: Split (100:1)
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Temperature Program: Initial temperature of 50°C held for 2 minutes, then ramped to 250°C at a rate of 10°C/min, and held for 5 minutes.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
References
An In-depth Technical Guide to the Physical Properties of Geranyl Propionate
This technical guide provides a comprehensive overview of the core physical properties of geranyl propionate (B1217596), specifically its boiling point and density. The information is tailored for researchers, scientists, and professionals in drug development and related fields who require precise data and methodologies for their work with this compound.
Core Physical Properties
Geranyl propionate, a fragrant ester, possesses distinct physical characteristics that are crucial for its application in various scientific and industrial contexts. This section summarizes its key physical properties in a structured format for clarity and ease of comparison.
Data Presentation: Physical Properties of this compound
| Physical Property | Value | Conditions |
| Boiling Point | 252 - 254 °C | At 760 mmHg (standard atmospheric pressure)[1][2][3] |
| 252 °C | At 738 mmHg[1][4][5][6] | |
| ~250 °C | Not specified | |
| Density | 0.896 - 0.913 g/mL | At 25 °C[1][7] |
| 0.899 g/mL | At 25 °C[4][5][6] | |
| 0.899 g/mL | Not specified[8][9] |
Experimental Protocols
The determination of the physical properties of a compound like this compound requires precise and standardized experimental procedures. The following sections detail the methodologies for measuring its boiling point and density.
Boiling Point Determination
The boiling point of this compound is determined using a distillation method. This procedure involves heating the liquid to its boiling point and measuring the temperature at which the vapor phase is in equilibrium with the liquid phase under a specific pressure.
Methodology:
-
A simple distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.
-
A sample of this compound is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.
-
The apparatus is heated, and the temperature is monitored.
-
The boiling point is recorded as the temperature at which a steady stream of distillate is collected in the receiving flask, and the temperature reading on the thermometer remains constant.
-
The atmospheric pressure is also recorded, as boiling point is pressure-dependent.
Density Determination
The density of this compound, a measure of its mass per unit volume, is typically determined using a pycnometer or a hydrometer.
Methodology using a Pycnometer:
-
A clean, dry pycnometer (a flask with a specific, known volume) is weighed accurately.
-
The pycnometer is filled with this compound, ensuring no air bubbles are trapped.
-
The filled pycnometer is then weighed again.
-
The mass of the this compound is calculated by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.
-
The density is then calculated by dividing the mass of the this compound by the known volume of the pycnometer. The measurement is conducted at a controlled temperature, typically 25 °C.
Synthesis of this compound
This compound is commercially synthesized through the esterification of geraniol (B1671447) with propionic acid. This reaction is a fundamental process in fragrance chemistry.
Caption: Synthesis of this compound via Esterification.
References
- 1. matestlabs.com [matestlabs.com]
- 2. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]
- 3. This compound - Jdpeople [jdpeople.es]
- 4. This compound 60% – Fruity & Floral Ester For Perfume & Flavor | Chemicalbull [chemicalbull.com]
- 5. researchgate.net [researchgate.net]
- 6. specialchem.com [specialchem.com]
- 7. calnesis.com [calnesis.com]
- 8. This compound » laxmideewanfragrances [laxmideewanfragrances.com]
- 9. Measuring density | Class experiment | RSC Education [edu.rsc.org]
solubility of geranyl propionate in different solvents
An In-depth Technical Guide to the Solubility of Geranyl Propionate (B1217596)
Introduction
Geranyl propionate ((2E)-3,7-dimethylocta-2,6-dien-1-yl propanoate) is an organic ester known for its characteristic fruity, rose-like aroma.[1][2] This colorless to pale yellow liquid is utilized extensively in the fragrance, flavor, and cosmetics industries.[1][3][4] Structurally, it is the ester of geraniol (B1671447) and propionic acid.[5] Understanding its solubility profile in various solvents is critical for its application in formulation development, manufacturing processes, and quality control, particularly for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the solubility of this compound, detailed experimental protocols for its determination, and a summary of available quantitative data.
Solubility Profile of this compound
The solubility of a compound is dictated by its molecular structure and polarity. This compound possesses a long, nonpolar hydrocarbon chain and a moderately polar ester functional group. This dual character governs its solubility behavior, adhering to the principle of "like dissolves like."
Qualitative Solubility
-
Polar Solvents: this compound is generally described as insoluble or only slightly soluble in polar solvents like water.[1][3][4][6] One estimate suggests a very low water solubility of 2.22 mg/L at 25 °C.[7] It is also insoluble in other polar polyolic solvents such as glycerol (B35011) and propylene (B89431) glycol.[6][8]
-
Nonpolar Solvents: Due to its significant hydrophobic hydrocarbon structure, this compound is expected to be readily soluble in nonpolar organic solvents such as hexane, toluene, diethyl ether, and benzene.[9][10]
-
Semi-Polar Solvents: It exhibits good solubility in alcohols (like ethanol) and most fixed oils.[1][7][8][9] This is attributed to the ability of the ester group to interact with the alcohol's hydroxyl group and the compatibility of its hydrocarbon chain with oils.
Quantitative Solubility Data
Quantitative data on the solubility of this compound is limited in publicly available literature. However, the following table summarizes the available information.
| Solvent | Formula | Solubility | Temperature | Reference |
| Water | H₂O | 2.22 mg/L (estimated) | 25 °C | [7] |
| 80% Ethanol (in water) | C₂H₅OH / H₂O | 1 mL in 4 mL | Not Specified | [8] |
Factors Influencing Solubility
Several factors can affect the solubility of this compound in a given solvent system:
-
Temperature: For most organic solids and liquids, solubility tends to increase with higher temperatures. This can be particularly relevant when creating concentrated formulations.[9]
-
Pressure: While pressure significantly impacts the solubility of gases, its effect on the solubility of liquids like this compound in liquid solvents is generally minimal.[9]
-
Presence of Other Solutes: The existence of other compounds in the solvent can alter the overall polarity and intermolecular interactions of the system, thereby influencing the solubility of this compound.[9]
Experimental Protocols for Solubility Determination
Determining the solubility of a compound like this compound can be approached through both qualitative classification and precise quantitative measurement.
Qualitative Solubility Test
This method, adapted from standard organic chemistry laboratory procedures, helps to quickly classify the solubility of a compound in various solvents.[11][12]
Objective: To determine if this compound is soluble, partially soluble, or insoluble in a given solvent.
Materials:
-
This compound
-
Small test tubes (e.g., 10 x 75 mm)
-
Graduated pipettes or micropipettes
-
Vortex mixer
-
Solvents to be tested (e.g., water, ethanol, hexane, glycerol)
Procedure:
-
Sample Preparation: Add 25 mg (or approximately 0.025 mL) of this compound to a clean, dry test tube.
-
Solvent Addition: Add the selected solvent to the test tube in small portions. Start with 0.25 mL.
-
Mixing: After each addition, shake or vortex the test tube vigorously for 30-60 seconds to facilitate dissolution.
-
Observation: Visually inspect the mixture against a well-lit background. Look for a single, clear liquid phase. The presence of cloudiness, an emulsion, or separate layers indicates insolubility or partial solubility.
-
Incremental Solvent Addition: If the compound does not dissolve, continue adding the solvent in 0.25 mL increments up to a total volume of 0.75 mL, mixing thoroughly after each addition.
-
Classification:
-
Soluble: A single, clear phase is formed.
-
Partially Soluble: The solution is cloudy or a significant amount of solute dissolves, but some remains undissolved.
-
Insoluble: The this compound remains as a distinct separate phase or layer.
-
Quantitative Solubility Determination (Shake-Flask Method)
The isothermal shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound in a specific solvent at a controlled temperature.
Objective: To precisely measure the concentration of this compound in a saturated solution at a specific temperature.
Materials:
-
This compound
-
Solvent of interest
-
Scintillation vials or flasks with screw caps
-
Analytical balance
-
Thermostatic shaker bath or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm, solvent-compatible)
-
Analytical instrument for quantification (e.g., Gas Chromatography-Flame Ionization Detection (GC-FID) or High-Performance Liquid Chromatography (HPLC))
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a flask containing a known volume of the solvent. The goal is to ensure that undissolved solute is present, confirming that the solution is saturated.
-
Equilibration: Seal the flask tightly and place it in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Allow the mixture to shake for an extended period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, let the flask stand undisturbed in the temperature-controlled bath to allow the excess solute to settle. For emulsions or fine suspensions, centrifuge the samples at the same temperature to achieve clear phase separation.
-
Sample Collection: Carefully withdraw an aliquot of the clear, supernatant liquid using a syringe.
-
Filtration: Immediately filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any microscopic undissolved particles.
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the filtered saturated solution sample and the standard solutions using an appropriate analytical method (e.g., GC-FID).
-
Construct a calibration curve from the standard solutions and use it to determine the concentration of this compound in the sample. This concentration represents the solubility at that temperature.
-
Visualized Workflow
The following diagram illustrates the logical workflow for the quantitative determination of solubility using the shake-flask method.
Diagram 1: Quantitative Solubility Determination Workflow.
References
- 1. Page loading... [guidechem.com]
- 2. This compound CAS#: 105-90-8 [m.chemicalbook.com]
- 3. This compound 98% – Fruity‑floral Aroma Ester For Perfume & Flavor | Chemicalbull [chemicalbull.com]
- 4. This compound 60% – Fruity & Floral Ester For Perfume & Flavor | Chemicalbull [chemicalbull.com]
- 5. researchgate.net [researchgate.net]
- 6. aurochemicals.com [aurochemicals.com]
- 7. This compound, 105-90-8 [thegoodscentscompany.com]
- 8. This compound | C13H22O2 | CID 5355853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. This compound | 27751-90-2 | Benchchem [benchchem.com]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. chem.ucalgary.ca [chem.ucalgary.ca]
The Discovery and Initial Isolation of Geranyl Propionate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Geranyl propionate (B1217596) ((2E)-3,7-dimethylocta-2,6-dien-1-yl propanoate) is a naturally occurring ester recognized for its characteristic fruity, rose-like aroma. While the specific date and discoverer of geranyl propionate remain elusive in scientific literature, its history is intrinsically linked to the late 19th-century exploration of essential oils and the rise of synthetic flavor and fragrance chemistry.[1][2] This technical guide provides a comprehensive overview of the probable context of its discovery, methods for its isolation and synthesis, and its key physicochemical properties.
Historical Context and Discovery
The exact year of discovery for this compound is not well-documented in historical records.[3] However, the timeline of its discovery can be inferred from the history of its constituent parts. The precursor alcohol, geraniol (B1671447), was first isolated in 1871. This discovery was a significant step in the characterization of essential oils, such as those from geranium and palmarosa, in which geraniol is a major component.[4]
The synthesis of flavor esters, in general, began in the mid-19th century, with the first artificial flavors being presented at the Crystal Palace exhibition in London in 1851.[1] These early synthetic essences were often simple esters created to mimic natural fruit aromas.[1][5] Given this context, it is highly probable that this compound was first synthesized in a laboratory setting sometime after the isolation and characterization of geraniol in 1871. This would have been part of the broader scientific endeavor to create novel esters from available alcohols and carboxylic acids for the burgeoning flavor and fragrance industry.[2]
It is also possible that this compound was first identified as a natural product during the increasingly sophisticated analytical investigations of essential oils in the late 19th and early 20th centuries. It is a minor constituent of geranium oil (Pelargonium graveolens) and verbena oil, among others.[3][4][6][7][8][9] However, its low concentration in these oils means its discovery would have depended on the analytical techniques of the era.
Natural Occurrence and Isolation
This compound is found in a variety of plants, typically as a minor component of their essential oils.
| Natural Source | Typical Concentration |
| Geranium Oil (Pelargonium sp.) | ~0.1% - 1.0% |
| Lemon Verbena Oil | ~0.2% - 0.3% |
| Wormwood Oil | ~2.08% |
Note: Concentrations can vary significantly based on plant cultivar, growing conditions, and distillation methods.
Experimental Protocol: Isolation from Natural Sources (General Method)
The initial isolation of this compound from essential oils would have likely been achieved through fractional distillation, a common technique for separating compounds with different boiling points.
Objective: To isolate this compound from a complex essential oil mixture.
Materials:
-
Essential oil containing this compound (e.g., Geranium oil)
-
Fractional distillation apparatus (including a fractionating column, condenser, and collection flasks)
-
Heating mantle
-
Vacuum pump (optional, for vacuum distillation)
-
Gas chromatography-mass spectrometry (GC-MS) equipment for analysis
Methodology:
-
The essential oil is placed in the distillation flask of the fractional distillation apparatus.
-
The apparatus is assembled, ensuring all joints are secure.
-
The oil is heated gently. As the temperature rises, components of the mixture will begin to vaporize according to their boiling points.
-
The vapor rises through the fractionating column, where it undergoes successive condensations and vaporizations, enriching the vapor with the more volatile components.
-
Fractions are collected at different temperature ranges. This compound has a boiling point of approximately 252°C.[3]
-
Each collected fraction is then analyzed using GC-MS to determine its composition and identify the fraction with the highest concentration of this compound.
-
Further purification can be achieved by repeating the fractional distillation process on the enriched fraction.
Synthesis
The primary method for synthesizing this compound is the Fischer esterification of geraniol with propionic acid.
Experimental Protocol: Fischer Esterification of Geraniol
Objective: To synthesize this compound from geraniol and propionic acid.
Materials:
-
Geraniol
-
Propionic acid
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (for neutralization)
-
Anhydrous magnesium sulfate (B86663) (for drying)
-
Organic solvent (e.g., diethyl ether or dichloromethane)
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Methodology:
-
In a round-bottom flask, equimolar amounts of geraniol and propionic acid are combined.
-
A catalytic amount of concentrated sulfuric acid is slowly added to the mixture.
-
The flask is fitted with a reflux condenser and the mixture is heated under reflux for several hours to drive the reaction to completion.
-
After cooling, the reaction mixture is transferred to a separatory funnel and washed with water, followed by a saturated sodium bicarbonate solution to neutralize the excess acid.
-
The organic layer is separated, washed again with water, and then dried over anhydrous magnesium sulfate.
-
The drying agent is removed by filtration, and the solvent is evaporated using a rotary evaporator to yield crude this compound.
-
The product can be further purified by vacuum distillation.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₂₂O₂ | [3][10] |
| Molecular Weight | 210.31 g/mol | [3] |
| CAS Number | 105-90-8 | [3][10] |
| Appearance | Colorless liquid | [3] |
| Odor | Fruity, rosy | [11] |
| Boiling Point | 252°C | [3] |
| Density | ~0.899 g/cm³ | [3] |
| Flash Point | 113°C | [3] |
| Solubility | Insoluble in glycerol; soluble in most oils | [11] |
Visualizations
Natural Isolation Workflow
Caption: Workflow for the isolation of this compound from natural plant sources.
Synthetic Pathway: Fischer Esterification
References
- 1. popsci.com [popsci.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ScenTree - this compound (CAS N° 105-90-8) [scentree.co]
- 4. The Phytochemical Composition, Biological Effects and Biotechnological Approaches to the Production of High-Value Essential Oil from Geranium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Esters | Research Starters | EBSCO Research [ebsco.com]
- 6. ecommons.cornell.edu [ecommons.cornell.edu]
- 7. researchgate.net [researchgate.net]
- 8. Antioxidant Activity and Chemical Composition of Geranium Oil and Its Synergistic Potential against Pneumococci with Various Antibiotic Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. horticultureresearch.net [horticultureresearch.net]
- 10. This compound | C13H22O2 | CID 5355853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound CAS#: 105-90-8 [m.chemicalbook.com]
Toxicological Profile of Geranyl Propionate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the toxicological profile of geranyl propionate (B1217596), a fragrance ingredient and flavoring agent. The assessment is based on available empirical data for geranyl propionate and read-across data from structurally similar molecules, primarily geranyl acetate (B1210297) and neryl acetate. This document summarizes key toxicological endpoints, including acute toxicity, skin and eye irritation, skin sensitization, genotoxicity, repeated dose toxicity, and reproductive and developmental toxicity. Detailed methodologies for representative toxicological assays are provided, and metabolic pathways are illustrated. All quantitative data are presented in tabular format for clarity and ease of comparison. This guide is intended to be a valuable resource for researchers, scientists, and professionals involved in the safety assessment and development of products containing this compound.
Introduction
This compound ((2E)-3,7-dimethylocta-2,6-dien-1-yl propanoate) is an organic ester with a characteristic fruity, floral odor. It is utilized in the fragrance and flavor industries and can be found in a variety of consumer products, including cosmetics, personal care items, and food products. A thorough understanding of its toxicological profile is essential for ensuring its safe use. This document synthesizes the available toxicological data, relying on a weight-of-evidence approach that includes data on this compound and its close structural analogs, geranyl acetate and neryl acetate.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 105-90-8 | [1] |
| Molecular Formula | C13H22O2 | [1] |
| Molecular Weight | 210.31 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Odor | Fruity, rose-like | [1] |
| Boiling Point | 252 °C at 738 mmHg | [2] |
| Density | 0.899 g/mL at 25 °C | [2] |
| Flash Point | >230 °F (>110 °C) | [1] |
| Water Solubility | 2.22 mg/L at 25°C | [1] |
Metabolism and Pharmacokinetics
This compound is expected to undergo rapid hydrolysis in the body, catalyzed by carboxylesterases, to yield geraniol (B1671447) and propionic acid.[3] Both of these metabolites are endogenous substances with well-characterized metabolic pathways. Geraniol is oxidized to geranial and subsequently to geranic acid, which can then enter fatty acid metabolism. Propionic acid is a short-chain fatty acid that is a common intermediate in the metabolism of amino acids and fatty acids.
Toxicological Endpoints
Acute Toxicity
This compound exhibits low acute toxicity via both oral and dermal routes of exposure.
| Endpoint | Species | Route | Value | Reference |
| LD50 | Rat | Oral | > 5000 mg/kg | [4][5][6] |
| LD50 | Rabbit | Dermal | > 5000 mg/kg | [4][5] |
A representative acute oral toxicity study is conducted following the OECD 420 Guideline (Fixed Dose Procedure).[7][8][9]
-
Test System: Young adult, healthy, nulliparous, and non-pregnant female rats (e.g., Wistar strain), typically 8-12 weeks old.
-
Housing: Animals are housed in environmentally controlled conditions with a 12-hour light/dark cycle.
-
Diet: Standard laboratory diet and water are provided ad libitum, with fasting overnight before dosing.
-
Dose Administration: The test substance is administered as a single dose by gavage. The volume administered is typically 1-2 mL/100 g body weight.
-
Dose Levels: A stepwise procedure is used with fixed dose levels of 5, 50, 300, 2000, and, if necessary, 5000 mg/kg. The starting dose is selected based on available information.
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. A gross necropsy is performed on all animals at the end of the study.
Skin and Eye Irritation
This compound is not considered to be a skin irritant.[10] At a concentration of 4% in petrolatum, it was not irritating in a human patch test.[10]
A typical acute dermal irritation study is performed according to OECD Guideline 404.[4][10][11][12]
-
Test System: Healthy young adult albino rabbits.
-
Procedure: A 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) of the test substance is applied to a small area (approximately 6 cm²) of shaved skin and covered with a gauze patch and semi-occlusive dressing.
-
Exposure: The exposure period is 4 hours.
-
Observations: The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal. The observations are scored, and the reversibility of any effects is assessed for up to 14 days.
Skin Sensitization
This compound is considered a skin sensitizer (B1316253). The No Expected Sensitization Induction Level (NESIL) has been determined to be 5000 µg/cm².
The skin sensitization potential is typically assessed using the murine Local Lymph Node Assay (LLNA) as described in OECD Guideline 429.[13][14][15]
-
Test System: Female mice of an appropriate strain (e.g., CBA/Ca or CBA/J).
-
Procedure: The test substance is applied to the dorsal surface of each ear for three consecutive days.
-
Endpoint: On day 6, a radiolabeled thymidine (B127349) or an alternative method is used to measure lymphocyte proliferation in the draining auricular lymph nodes.
-
Data Analysis: A Stimulation Index (SI) is calculated by comparing the proliferation in test groups to the vehicle control group. A substance is classified as a sensitizer if the SI is ≥ 3.
Genotoxicity
Based on available data, including read-across from geranyl acetate, this compound is not expected to be genotoxic. Geranyl acetate has tested negative in both in vitro and in vivo genotoxicity assays.[10]
The Ames test is a widely used in vitro assay to assess the mutagenic potential of a substance.[16][17][18][19][20]
-
Test System: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or tryptophan-dependent strains of Escherichia coli (e.g., WP2 uvrA).
-
Procedure: The bacterial strains are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix).
-
Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted after incubation.
-
Data Analysis: A substance is considered mutagenic if it causes a concentration-dependent increase in the number of revertant colonies compared to the negative control.
Repeated Dose Toxicity
No specific repeated dose toxicity studies on this compound were identified. However, data from a read-across analog, geranyl acetate, indicate a No Observed Adverse Effect Level (NOAEL) of 1000 mg/kg/day.
A representative 28-day repeated dose oral toxicity study is conducted according to OECD Guideline 407.[21][22][23]
-
Test System: Rodents, typically rats.
-
Procedure: The test substance is administered daily by gavage or in the diet/drinking water for 28 days. At least three dose levels and a control group are used.
-
Observations: Daily clinical observations, weekly body weight and food/water consumption measurements, and hematology and clinical chemistry at the end of the study.
-
Pathology: A full necropsy is performed on all animals, and organs are weighed. Histopathological examination of selected organs is conducted.
Reproductive and Developmental Toxicity
There are no reproductive toxicity data available for this compound. A read-across to neryl acetate, which has been tested in a study compliant with OECD Guideline 422, provides a developmental toxicity NOAEL of 440 mg/kg/day.
This screening study provides information on both repeated dose toxicity and potential effects on reproduction and development.[24][25][26][27][28]
-
Test System: Rats.
-
Procedure: The test substance is administered to male and female rats for a pre-mating period, during mating, and for females, throughout gestation and lactation.
-
Endpoints:
-
Parental Animals: Clinical observations, body weight, food consumption, estrous cycles, mating performance, fertility, gestation length, and histopathology of reproductive organs.
-
Offspring: Viability, clinical signs, body weight, and external abnormalities.
-
Carcinogenicity
No long-term carcinogenicity studies on this compound have been conducted.[10] However, based on the lack of genotoxic potential and the results of a 2-year bioassay on the read-across substance geranyl acetate, which was not carcinogenic in rats and mice, this compound is not expected to be carcinogenic.[10][29]
Conclusion
This compound has a well-defined toxicological profile, characterized by low acute toxicity and no significant skin irritation. It is considered a skin sensitizer. The available data, supported by read-across from structurally similar compounds, indicate that this compound is not genotoxic, is not expected to be a reproductive or developmental toxicant at relevant exposure levels, and is not carcinogenic. Its rapid metabolism to endogenous substances further supports its safety in its intended uses as a fragrance and flavoring ingredient.
References
- 1. daikinchemicals.com [daikinchemicals.com]
- 2. catalog.labcorp.com [catalog.labcorp.com]
- 3. Study of lipase-catalyzed hydrolysis of some monoterpene esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. Acute dermal toxicity. OECD 402: 2017; EPA-OPPTS 870.1200: 1998. - IVAMI [ivami.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. oecd.org [oecd.org]
- 8. researchgate.net [researchgate.net]
- 9. oecd.org [oecd.org]
- 10. storage1.snappages.site [storage1.snappages.site]
- 11. chemview.epa.gov [chemview.epa.gov]
- 12. oecd.org [oecd.org]
- 13. ftp.cdc.gov [ftp.cdc.gov]
- 14. oecd.org [oecd.org]
- 15. Local lymph node assay (LLNA) for detection of sensitization capacity of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. nib.si [nib.si]
- 17. bulldog-bio.com [bulldog-bio.com]
- 18. oecd.org [oecd.org]
- 19. vivotecnia.com [vivotecnia.com]
- 20. OECD 471 Ames Test | Regulatory Genotoxicity Studies | Gentronix [gentronix.co.uk]
- 21. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 22. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 23. chemsafetypro.com [chemsafetypro.com]
- 24. oecd.org [oecd.org]
- 25. Reproductive toxicology studies ACCORDING TO OECD guidlines 422 | PPTX [slideshare.net]
- 26. oecd.org [oecd.org]
- 27. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 28. scialliconsulting.com [scialliconsulting.com]
- 29. NTP Carcinogenesis Studies of Food Grade Geranyl Acetate (71% Geranyl Acetate, 29% Citronellyl Acetate) (CAS No. 105-87-3) in F344/N Rats and B6C3F1 Mice (Gavage Study) - PubMed [pubmed.ncbi.nlm.nih.gov]
Geranyl Propionate: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive safety and handling information for geranyl propionate (B1217596). The following sections detail the physical and chemical properties, toxicological data, hazard classifications, safe handling procedures, emergency first aid, and the experimental protocols used to determine these safety parameters. This document is intended to provide essential information for researchers, scientists, and professionals in drug development to ensure the safe use of this compound.
Hazard Identification and Classification
Geranyl propionate is classified as a hazardous substance. The primary hazards are skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3][4][5][6][7][8][9] It is also identified as a combustible liquid.[5]
GHS Classification Summary
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[4][6][8] |
| Serious Eye Damage/Eye Irritation | 2A / 2 | H319: Causes serious eye irritation.[2][4][6][8] |
| Specific Target Organ Toxicity - Single Exposure | 3 (Respiratory System) | H335: May cause respiratory irritation.[2][6][7][8] |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[4] |
| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin.[4] |
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, compiled from various safety data sheets and technical sources.
Table 1: Physical and Chemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₂₂O₂ | [4][10] |
| Molecular Weight | 210.31 g/mol | [4][10] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Odor | Fruity, rosy | [4] |
| Boiling Point | 252 °C at 738 mm Hg | [9][11] |
| Flash Point | > 93.3 °C (> 200.0 °F) Closed Cup | [7] |
| Density | 0.899 g/mL at 25 °C | [9][11] |
| Vapor Pressure | 0.01 mm Hg at 20 °C | [7] |
| Water Solubility | 2.22 mg/L at 25°C | [12] |
| Refractive Index | n20/D 1.456 | [9][11] |
Table 2: Toxicological Data
| Endpoint | Value | Species | Method/Source |
| Acute Oral Toxicity (LD50) | > 5,000 mg/kg | Rat | [4] |
| Acute Dermal Toxicity (LD50) | > 5 g/kg | Rabbit | [12] |
| Repeated Dose Toxicity (NOAEL) | 1000 mg/kg/day | - | Read-across from geranyl acetate[13][14] |
| Developmental Toxicity (NOAEL) | 440 mg/kg/day | - | Read-across from neryl acetate[13][14] |
| Skin Sensitization (NESIL) | 5000 µg/cm² | - | Read-across from geranyl acetate[13][14] |
Table 3: Environmental Fate
| Endpoint | Result | Method |
| Ready Biodegradability | 79-85% (Readily biodegradable) | OECD 301B[15] |
| Bioaccumulation Potential | Not expected to be Persistent, Bioaccumulative, and Toxic (PBT) | IFRA Environmental Standards[13][14] |
Experimental Protocols
The safety data for this compound is derived from standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for the key experiments cited.
Acute Oral Toxicity (OECD Guideline 401)
This test provides information on health hazards likely to arise from a single, short-term oral exposure to a substance.[2]
-
Test Animals: Typically, healthy young adult rats are used.[2] At least 5 rodents are used for each dose level.[2]
-
Administration of Test Substance: The substance is administered orally by gavage in graduated doses to several groups of animals, with one dose per group.[2] An aqueous solution is preferred, followed by a solution in oil (e.g., corn oil).[2] The volume administered to rodents should generally not exceed 1 mL/100 g of body weight.[2]
-
Observation Period: Animals are observed for effects and mortality for a set period.
-
Endpoint: The LD50 (median lethal dose) is determined, which is the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals.[2]
Acute Dermal Toxicity (OECD Guideline 402)
This guideline provides a method to assess the potential hazards of a substance from short-term dermal exposure.[16][17]
-
Test Animals: Adult rats, rabbits, or guinea pigs with healthy, intact skin are used.[17]
-
Preparation: Approximately 24 hours before the test, fur is removed from the dorsal area of the trunk of the animals.[17]
-
Application of Test Substance: The test substance is applied uniformly over a shaved area of at least 10% of the total body surface area.[18] The area is covered with a porous gauze dressing and non-irritating tape for a 24-hour period.[17][19]
-
Observation Period: Animals are observed for signs of toxicity for at least 14 days.[16][17]
-
Data Collection: All animals are subjected to a gross necropsy at the end of the study.[16]
-
Endpoint: The test determines the dose at which 50% of the animals die (LD50).[17]
Acute Dermal Irritation/Corrosion (OECD Guideline 404)
This test assesses the potential of a substance to cause skin irritation or corrosion.[20][21][22][23]
-
Test Animals: The albino rabbit is the preferred species.[21]
-
Application of Test Substance: A single dose of 0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to a small area of skin (approximately 6 cm²) and covered with a gauze patch.[21]
-
Exposure Period: The standard exposure period is 4 hours.[21]
-
Observation Period: The skin is examined for erythema and edema at 60 minutes, and then at 24, 48, and 72 hours after patch removal.[3] Observations may continue for up to 14 days to determine the reversibility of effects.[3][21]
-
Endpoint: Dermal reactions are graded and recorded to determine the irritation or corrosion potential.[3]
Acute Eye Irritation/Corrosion (OECD Guideline 405)
This guideline is used to determine the potential of a substance to cause eye irritation or corrosion.[1][12][13][15][24]
-
Test Animals: Albino rabbits are typically used.[12]
-
Administration of Test Substance: The test substance is applied in a single dose into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.[12][15]
-
Observation Period: The eyes are examined at 1, 24, 48, and 72 hours after application.[12]
-
Data Collection: Ocular responses, including corneal opacity, iritis, and conjunctival redness and chemosis, are scored to quantify the level of irritation.[13]
-
Endpoint: The scores are evaluated to determine the irritant or corrosive nature of the substance and the reversibility of the effects.[12]
Ready Biodegradability - CO₂ Evolution Test (OECD 301B)
This test determines the ready biodegradability of a substance in an aerobic aqueous medium.[25][26][27][28]
-
Principle: The test measures the carbon dioxide produced during the biodegradation of the test substance.[25][27]
-
Inoculum: A mixed population of microorganisms, typically from activated sludge of a sewage treatment plant, is used.[27]
-
Procedure: The test substance is exposed to the inoculum in a mineral medium. The system is aerated with CO₂-free air, and the CO₂ produced is trapped and measured.[27]
-
Endpoint: The amount of CO₂ produced is compared to the theoretical maximum. A substance is considered readily biodegradable if it reaches a 60% biodegradation threshold within a 10-day window during the 28-day test period.[26][27]
Safety and Handling Precautions
Adherence to proper safety protocols is crucial when handling this compound.
Engineering Controls
-
Use only in a well-ventilated area, preferably in a chemical fume hood.[4]
-
Ensure adequate ventilation to keep airborne concentrations low.[20]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear appropriate safety glasses with side-shields or chemical safety goggles.[2][20]
-
Skin Protection: Wear chemically resistant gloves, such as Butyl rubber (0.3mm).[4][20] Use proper glove removal technique to avoid skin contact.[2][20]
-
Body Protection: Wear impervious clothing to protect against chemical splashes. The type of protective equipment should be selected based on the concentration and amount of the hazardous substance handled.[2][20]
-
Respiratory Protection: If ventilation is inadequate, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges.[20]
Handling and Storage
-
Wash hands thoroughly after handling.[4]
-
Keep container tightly closed in a dry and well-ventilated place.[4][20]
-
Store in a cool place.[2]
-
Keep away from heat, sparks, and open flames.[5]
First Aid Measures
In case of exposure, follow these first aid procedures and seek medical attention.
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[22]
-
Skin Contact: Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Consult a physician if irritation develops and persists.[20][22]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2][20][22] Remove contact lenses if present and easy to do. Continue rinsing.[4]
-
Ingestion: DO NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[2][20][22]
Visualizations
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
First Aid Emergency Response
Caption: First aid procedures for this compound exposure.
Potential Signaling Pathway for Skin Irritation
While the specific signaling pathway for this compound-induced skin irritation is not fully elucidated, a likely mechanism involves the activation of Transient Receptor Potential Ankyrin 1 (TRPA1) channels on sensory neurons, a common pathway for many skin irritants.
Caption: A potential TRPA1-mediated signaling pathway for skin irritation.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. aurochemicals.com [aurochemicals.com]
- 5. chemicalbull.com [chemicalbull.com]
- 6. elan-chemical.com [elan-chemical.com]
- 7. vigon.com [vigon.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. This compound | CAS#:105-90-8 | Chemsrc [chemsrc.com]
- 10. This compound [webbook.nist.gov]
- 11. This compound CAS#: 105-90-8 [m.chemicalbook.com]
- 12. oecd.org [oecd.org]
- 13. nucro-technics.com [nucro-technics.com]
- 14. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. nucro-technics.com [nucro-technics.com]
- 17. scribd.com [scribd.com]
- 18. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 19. Acute dermal toxicity-402 | PPTX [slideshare.net]
- 20. oecd.org [oecd.org]
- 21. oecd.org [oecd.org]
- 22. oecd.org [oecd.org]
- 23. oecd.org [oecd.org]
- 24. oecd.org [oecd.org]
- 25. OECD 301B: CO2 Evolution Ready Biodegradability Test - Aropha [aropha.com]
- 26. OECD 301B Sustainable Guide [smartsolve.com]
- 27. microbe-investigations.com [microbe-investigations.com]
- 28. One moment, please... [respirtek.com]
Geranyl Propionate: A Technical Guide to its Potential Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Geranyl propionate (B1217596), a naturally occurring ester, is primarily recognized for its pleasant floral and fruity aroma, leading to its widespread use in the fragrance and flavor industries. While direct research into its specific biological activities is nascent, the well-documented therapeutic properties of its constituent molecules—geraniol (B1671447) and propionic acid—suggest that geranyl propionate may hold significant, yet largely unexplored, potential in pharmacology. This technical guide synthesizes the available toxicological data for this compound and extrapolates its potential anticancer, anti-inflammatory, and antimicrobial activities based on the established bioactivities of its parent compounds. Detailed experimental protocols and conceptual signaling pathways are provided to facilitate future research into this promising compound.
Introduction
This compound is an ester formed from the reaction of geraniol, a monoterpene alcohol, and propionic acid. It is found in low proportions in essential oils of plants such as Geranium and Verbena[1]. Although it can be extracted from these natural sources, the synthetic version is more commonly used commercially[1][2]. The primary application of this compound has been in the formulation of fragrances for cosmetics and personal care products, as well as a flavoring agent in the food industry[3][4].
Despite its prevalence in commercial applications, there is a notable scarcity of in-depth research into the specific biological and pharmacological activities of this compound itself. However, the biological activities of its precursor, geraniol, are well-documented, exhibiting significant anticancer, anti-inflammatory, and antimicrobial effects[5][6][7]. Additionally, propionic acid, a short-chain fatty acid, is known to play a role in cellular signaling[8][9]. This guide aims to provide a comprehensive overview of the potential biological activities of this compound by examining the established actions of its components, thereby offering a foundational resource for researchers and drug development professionals interested in exploring its therapeutic applications.
Toxicological Profile of this compound
Safety assessments of this compound have primarily focused on its use as a fragrance ingredient. The available data indicate a low toxicity profile.
| Endpoint | Result | Reference |
| Acute Oral Toxicity (LD50) | >5000 mg/kg | [10] |
| Genotoxicity (BlueScreen Assay) | Negative for genotoxicity with and without metabolic activation. | [11] |
| Skin Irritation (Human Patch Test) | Non-irritating at 4% concentration in 25 volunteers. | [10] |
| Photoirritation/Photoallergenicity | Not expected to be photoirritating or photoallergenic based on UV/Vis spectra. | [11] |
Potential Anticancer Activity
While no direct studies on the anticancer effects of this compound were identified, its parent compound, geraniol, has demonstrated potent anticancer activity against various cancer cell lines.
In Vitro Cytotoxicity of Geraniol
Geraniol has been shown to inhibit the proliferation of several cancer cell lines with varying potencies.
| Compound | Cell Line | IC50 Value | Reference |
| Geraniol | Colo-205 (Colon Cancer) | 20 µM | [12][13] |
| Geranyl Acetate (B1210297) | Colo-205 (Colon Cancer) | 30 µM | [12][13] |
| Geranyl Isovalerate | HCT116 (Colorectal Cancer) | ~1.8 mM | [14] |
| Geranyl Isovalerate | HT29 (Colorectal Cancer) | ~4 mM | [14] |
Note: Geranyl acetate and geranyl isovalerate are other esters of geraniol included for comparative purposes.
Proposed Mechanisms of Action
Studies on geraniol suggest that its anticancer effects are mediated through multiple mechanisms, including the induction of apoptosis, DNA damage, and cell cycle arrest[5][12][13]. It has been shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, indicating the involvement of the mitochondrial apoptosis pathway[12][13].
Potential Signaling Pathways
Geraniol has been observed to modulate key signaling pathways involved in cancer progression. These pathways represent potential targets for investigation in studies of this compound.
Potential Anti-inflammatory Activity
Geraniol has been reported to possess significant anti-inflammatory properties, suggesting a similar potential for this compound.
In Vitro and In Vivo Anti-inflammatory Effects of Geraniol
Geraniol has been shown to reduce the production of pro-inflammatory cytokines in various models.
| Model | Mediator | Effect of Geraniol | Reference |
| PMACI-stimulated HMC-1 cells | TNF-α, IL-1β, IL-6 | Inhibition of protein and mRNA expression at 40, 80, 160 µM. | [2] |
| LPS-induced WBCs | TNF-α, IL-1β, IL-8 | Significant reduction in expression and release. | [15] |
| Ovalbumin-induced AR mice | OVA-specific IgE, IL-1β, histamine | Suppression of biomarkers. | [2] |
Proposed Mechanisms of Action
The anti-inflammatory effects of geraniol are thought to be mediated through the inhibition of key pro-inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways[2][16]. By inhibiting these pathways, geraniol can reduce the expression of inflammatory cytokines and other mediators.
Potential Signaling Pathways
The modulation of NF-κB and MAPK signaling by geraniol is a critical aspect of its anti-inflammatory activity.
Potential Antimicrobial Activity
Geraniol and its esters have demonstrated activity against a range of microorganisms. While specific data for this compound is limited, the findings for related compounds suggest it may also possess antimicrobial properties.
Antimicrobial Spectrum of Geraniol and Related Compounds
| Compound | Organism | Activity | Reference |
| Geraniol | Staphylococcus aureus | Antibacterial | [7] |
| Geraniol | Enterococcus faecium VRE VanA | Inhibition zone of 20.2 mm | [7] |
| Geranyl Acetate | Pseudomonas aeruginosa | Potential antibacterial activity (in silico) | [4] |
| Geranyl Acetate | Staphylococcus aureus | Potential antibacterial activity (in silico) | [4] |
| Lemongrass Nanoemulsion (containing 4.36% this compound) | Escherichia coli | MIC: 1.56 µg/mL | [17] |
| Lemongrass Nanoemulsion (containing 4.36% this compound) | Bacillus cereus | MIC: 2.34 µg/mL | [17] |
| Lemongrass Nanoemulsion (containing 4.36% this compound) | Staphylococcus aureus | MIC: 6.25 µg/mL | [17] |
Note: The MIC values for the lemongrass nanoemulsion reflect the activity of the entire formulation, not solely this compound.
Experimental Protocols
The following are detailed methodologies for key experiments that can be adapted to investigate the biological activities of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is adapted from studies on geranyl isovalerate and is suitable for assessing the cytotoxic effects of this compound on cancer cell lines[14].
-
Cell Culture: Culture human cancer cell lines (e.g., HCT116, HT29) in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-8,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound dissolved in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration does not affect cell viability). Include untreated and solvent-only controls.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
In Vitro Anti-inflammatory Assay in Macrophages
This protocol is based on methodologies used to study the anti-inflammatory effects of geraniol and can be used to assess this compound's impact on inflammatory mediator production[16].
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 24-well for cytokine analysis) and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Stimulation: Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), for a defined period (e.g., 24 hours).
-
Supernatant Collection: Collect the cell culture supernatants.
-
Cytokine Measurement: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in the this compound-treated groups to the LPS-stimulated control group to determine the inhibitory effect.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is adapted from a study on a lemongrass nanoemulsion and is suitable for determining the Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms[17].
-
Bacterial Culture: Culture the test bacteria (e.g., E. coli, S. aureus) in a suitable broth (e.g., Mueller-Hinton Broth) to the desired cell density (e.g., 0.5 McFarland standard).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in the broth.
-
Inoculation: Add the bacterial inoculum to each well. Include positive (bacteria with broth) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that shows no visible bacterial growth. An indicator dye, such as resazurin (B115843) or INT, can be added to aid in visualizing viability.
-
MBC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC), subculture the contents from the wells with no visible growth onto agar (B569324) plates. The MBC is the lowest concentration that results in no colony formation after incubation.
Conclusion and Future Directions
This compound remains an understudied compound with respect to its potential biological activities. However, the substantial body of evidence demonstrating the anticancer, anti-inflammatory, and antimicrobial properties of its parent compound, geraniol, provides a strong rationale for further investigation. The data and protocols presented in this technical guide offer a framework for initiating such research.
Future studies should focus on evaluating the in vitro and in vivo efficacy of pure this compound in various disease models. Mechanistic studies will be crucial to elucidate the specific signaling pathways modulated by this compound. A thorough investigation into the biological activities of this compound could unlock its potential as a novel therapeutic agent, expanding its application beyond the fragrance and flavor industries.
References
- 1. ScenTree - this compound (CAS N° 105-90-8) [scentree.co]
- 2. Geraniol suppresses proinflammatory mediators in phorbol 12-myristate 13-acetate with A23187-induced HMC-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 27751-90-2 | Benchchem [benchchem.com]
- 4. Antimicrobial activity of Geranyl acetate against cell wall synthesis proteins of P. aeruginosa and S. aureus using molecular docking and simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of the Antimicrobial Activity of Geraniol and Selected Geraniol Transformation Products against Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signaling of free fatty acid receptors 2 and 3 differs in colonic mucosa following selective agonism or coagonism by luminal propionate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Propionate reinforces epithelial identity and reduces aggressiveness of lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 11. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 12. jbuon.com [jbuon.com]
- 13. Geraniol and geranyl acetate induce potent anticancer effects in colon cancer Colo-205 cells by inducing apoptosis, DNA damage and cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Evaluation of the Anticancer Properties of Geranyl Isovalerate, an Active Ingredient of Argyreia nervosa Extract in Colorectal Cancer Cells [frontiersin.org]
- 15. New insights into geraniol's antihemolytic, anti-inflammatory, antioxidant, and anticoagulant potentials using a combined biological and in silico screening strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: Synthesis of Geranyl Propionate via Chemical Esterification
Audience: Researchers, scientists, and drug development professionals.
Introduction
Geranyl propionate (B1217596) is an organic ester with a characteristic fruity, floral (rose-like) aroma. It is found naturally in the essential oils of plants like geranium and verbena.[1] Due to its pleasant scent, it is widely utilized as a fragrance ingredient in perfumes, cosmetics, and as a flavoring agent in the food industry.[1][2] The common method for commercial production is the synthetic route, typically through the chemical esterification of geraniol (B1671447) with propionic acid.[1][2] This application note provides detailed protocols for the synthesis of geranyl propionate via classical acid-catalyzed esterification and summarizes reaction parameters from various catalytic systems.
Principle of Reaction
The synthesis is achieved through the Fischer esterification reaction, where a carboxylic acid (propionic acid) reacts with an alcohol (geraniol) in the presence of an acid catalyst. The reaction is reversible, and to drive the equilibrium towards the product (this compound), water, a byproduct, is typically removed.[3]
Geraniol + Propionic Acid ⇌ this compound + Water
Common catalysts for this reaction include strong mineral acids like sulfuric acid (H₂SO₄) or solid acid catalysts.[4][5] Alternatively, enzymatic catalysis using lipases offers a greener, milder route to the same product.[1]
Comparative Data of Catalytic Systems
The choice of catalyst and reaction conditions significantly impacts the reaction's efficiency, yield, and environmental footprint. The following table summarizes quantitative data from different synthetic approaches.
| Parameter | Homogeneous Acid Catalyst (H₂SO₄) | Heterogeneous Acid Catalyst (Al-MCM-41) | Enzymatic Catalyst (Novozym 435) | Enzymatic Catalyst (CRL-MWCNTs) |
| Reactants | Geraniol, Propionic Acid | Geraniol, Propionic Acid | Geraniol, Propionic Acid | Geraniol, Propionic Acid |
| Molar Ratio (Geraniol:Acid) | Typically excess alcohol | Not specified | 3:1 | 5:1 |
| Temperature | Reflux | Not specified | 40°C[6][7] | 55°C[8][9] |
| Catalyst Conc. | Catalytic amount | Not specified | 10 wt%[6][7] | 5 mg/mL[10] |
| Solvent | Toluene (B28343) (for azeotropic removal of water) or solvent-free | Not specified | Solvent-free[7] | n-Heptane[8][9] |
| Reaction Time | Several hours | Not specified | 30 minutes[6] | 6 hours[8][9] |
| Agitation Speed | N/A (Stirring) | N/A (Stirring) | 150 rpm[6][7] | 200 rpm[10] |
| Conversion/Yield | High (with water removal) | Lower conversion than H₂SO₄ but higher selectivity[5] | ~93%[6][7] | 51.3%[8][9] |
Experimental Workflow
The general workflow for the synthesis and purification of this compound is depicted below. This process involves the initial reaction followed by several purification steps to isolate the final product.
Experimental Protocols
Protocol 1: Fischer Esterification using Sulfuric Acid
This protocol describes the synthesis of this compound using geraniol and propionic acid with concentrated sulfuric acid as the catalyst and toluene to facilitate the removal of water via azeotropic distillation.
Materials and Equipment:
-
Geraniol (1 mole equivalent)
-
Propionic acid (1.2 mole equivalents)
-
Concentrated Sulfuric Acid (H₂SO₄) (0.02 mole equivalents)
-
Toluene
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask, Dean-Stark apparatus, reflux condenser, magnetic stirrer, heating mantle, separatory funnel
-
Vacuum distillation setup or flash chromatography system
Procedure:
-
Setup: Assemble a round-bottom flask with a Dean-Stark apparatus and a reflux condenser. Add a magnetic stir bar to the flask.
-
Reactant Charging: To the flask, add geraniol, propionic acid, and toluene.
-
Catalyst Addition: While stirring the mixture, slowly and carefully add the concentrated sulfuric acid.
-
Reaction: Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue the reaction until no more water is collected, indicating the reaction is nearing completion.
-
Quenching and Neutralization: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and carefully add water. Wash the organic layer with saturated sodium bicarbonate solution to neutralize the residual acid (caution: CO₂ evolution). Repeat until the aqueous layer is no longer acidic.
-
Washing: Wash the organic layer with brine to remove any remaining water-soluble impurities.
-
Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the toluene using a rotary evaporator.
-
Purification: Purify the resulting crude this compound by vacuum distillation to obtain the final, pure product.
Protocol 2: Enzymatic Esterification using Immobilized Lipase (B570770) (Brief Overview)
This method offers a milder and more selective alternative to acid catalysis.
Procedure Outline:
-
Reactant Charging: In a flask, combine geraniol and propionic acid in the desired molar ratio (e.g., 3:1) in a solvent-free system or using a non-polar solvent like heptane.[7][8]
-
Catalyst Addition: Add the immobilized lipase (e.g., Novozym 435, 10% by weight of substrates).[7] To shift the equilibrium, molecular sieves can be added to adsorb the water produced.[10]
-
Reaction: Place the flask in an orbital shaker set to the optimal temperature (e.g., 40°C) and agitation speed (e.g., 150 rpm) for the specified reaction time.[6][7]
-
Purification: After the reaction, the immobilized enzyme can be simply filtered off for reuse. The resulting mixture can then be purified, often requiring less rigorous steps than the acid-catalyzed method due to higher selectivity and fewer byproducts.
Safety Precautions
-
Work in a well-ventilated fume hood, especially when handling concentrated sulfuric acid and toluene.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Concentrated sulfuric acid is highly corrosive. Handle with extreme care.
-
Toluene is flammable. Keep away from ignition sources.
-
The neutralization step with sodium bicarbonate produces CO₂ gas, which can cause pressure buildup. Vent the separatory funnel frequently.
References
- 1. This compound | 27751-90-2 | Benchchem [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. Ester - Wikipedia [en.wikipedia.org]
- 4. ScenTree - this compound (CAS N° 105-90-8) [scentree.co]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Enzymatic Synthesis of Geranyl Propionate using Lipase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Geranyl propionate (B1217596) is a valuable fragrance and flavor compound with a characteristic fruity, rosy aroma, widely used in the food, cosmetic, and pharmaceutical industries. Traditional chemical synthesis of this ester often involves harsh conditions, such as high temperatures and the use of strong acid catalysts, leading to environmental concerns and the formation of unwanted byproducts. Enzymatic synthesis, employing lipases as biocatalysts, offers a green and highly specific alternative, operating under mild conditions with high product purity.
These application notes provide a comprehensive overview and detailed protocols for the synthesis of geranyl propionate through the lipase-catalyzed esterification of geraniol (B1671447) and propionic acid.
Principle of the Reaction
The enzymatic synthesis of this compound is an esterification reaction where the hydroxyl group of geraniol reacts with the carboxyl group of propionic acid, catalyzed by a lipase (B570770), to form this compound and water. Lipases, being hydrolases, can catalyze the reverse reaction of hydrolysis in non-aqueous or micro-aqueous environments. The reaction is typically reversible, and strategies to shift the equilibrium towards product formation, such as controlling the water content or using an excess of one substrate, are often employed.
The generally accepted kinetic model for this type of lipase-catalyzed reaction is the Ping-Pong Bi-Bi mechanism.[1][2] This mechanism involves the formation of a covalent acyl-enzyme intermediate.
Key Experimental Parameters and Optimization
The efficiency of the enzymatic synthesis of this compound is influenced by several critical parameters. Optimization of these factors is crucial for maximizing the reaction conversion and yield.
Table 1: Summary of Optimized Conditions for this compound Synthesis
| Lipase Source | System | Temperature (°C) | Geraniol:Propionic Acid Molar Ratio | Enzyme Concentration | Conversion/Yield | Reference |
| Commercial Lipase | Solvent-free | 40 | 3:1 | 10 wt% | ~93% conversion | [3] |
| Penicillium crustosum lipase extract | Solvent-free | 60 | 5:1 | 50 wt% | ~53% conversion | [4] |
| Candida rugosa lipase (CRL) adsorbed onto multi-walled carbon nanotubes | Not specified | Not specified | Not specified | Optimized at < 8 mg/ml | Enhanced activity compared to free CRL | [5] |
Note: The optimal conditions can vary significantly depending on the specific lipase used (free or immobilized, microbial source) and the reaction system (e.g., solvent-free vs. organic solvent).
Experimental Protocols
This section provides detailed methodologies for the enzymatic synthesis of this compound based on published literature.
Protocol 1: Solvent-Free Synthesis of this compound
This protocol is adapted from a study that achieved high conversion rates in a solvent-free system.[3]
Materials:
-
Geraniol (≥97% purity)
-
Propionic acid
-
Commercial immobilized lipase (e.g., Novozym 435 from Candida antarctica)[3]
-
Reaction vessel (e.g., screw-capped flask)
-
Shaking incubator or magnetic stirrer with temperature control
-
Analytical equipment for monitoring the reaction (e.g., Gas Chromatography - GC)
Procedure:
-
Substrate Preparation: In a reaction vessel, add geraniol and propionic acid in a molar ratio of 3:1.
-
Enzyme Addition: Add the commercial immobilized lipase at a concentration of 10% (w/w) of the total substrate weight.
-
Reaction Incubation: Place the sealed reaction vessel in a shaking incubator or on a magnetic stirrer set to 150 rpm and 40°C.
-
Reaction Monitoring: At regular intervals, withdraw small aliquots of the reaction mixture. Analyze the samples by GC to determine the consumption of substrates and the formation of this compound.
-
Reaction Termination: Once the reaction reaches the desired conversion (or equilibrium), terminate the reaction by filtering or centrifuging to remove the immobilized enzyme. The enzyme can often be washed and reused.[6]
-
Product Purification (Optional): If necessary, the product can be purified from the remaining substrates by techniques such as vacuum distillation or column chromatography.
Protocol 2: Synthesis using a Crude Lipase Extract in a Solvent-Free System
This protocol is based on a study utilizing a lipase extract from Penicillium crustosum.[4]
Materials:
-
Geraniol
-
Propionic acid
-
Penicillium crustosum lipase extract (or other suitable lipase extract)
-
Reaction vessel
-
Shaking incubator or magnetic stirrer with temperature control
-
Analytical equipment (GC)
Procedure:
-
Substrate and Enzyme Mixture: Combine geraniol and propionic acid in a 5:1 molar ratio in a reaction vessel. Add the lipase extract at a concentration of 50% by weight of the total substrates.[4]
-
Reaction Conditions: Incubate the mixture at 60°C with agitation at 150 rpm.[4]
-
Monitoring and Termination: Follow steps 4 and 5 from Protocol 1 to monitor the reaction progress and terminate the reaction.
-
Enzyme Reuse: The study noted that the relative activity of the immobilized extract decreased with reuse, retaining about 50% of its activity after four cycles.[4]
Data Presentation
The following table summarizes the kinetic data from a study on the enzymatic synthesis of this compound, illustrating the influence of different parameters on the initial reaction rate.
Table 2: Influence of Reaction Parameters on the Initial Rate of this compound Synthesis
| Parameter Varied | Conditions | Initial Reaction Rate (r, min⁻¹) | Reference |
| Alcohol to Acid Molar Ratio | 50°C, 10 wt% enzyme, 150 rpm | [3] | |
| 1:1 | 0.95 | [3] | |
| 3:1 | 1.48 | [3] | |
| 5:1 | 2.93 | [3] | |
| Enzyme Concentration | 50°C, 3:1 molar ratio, 150 rpm | [3] | |
| 1 wt% | 0.43 | [3] | |
| 5.5 wt% | 1.05 | [3] | |
| 10 wt% | 2.95 | [3] | |
| Temperature | 3:1 molar ratio, 10 wt% enzyme, 150 rpm | [3] | |
| 40°C | 1.43 | [3] | |
| 50°C | Similar to 40°C | [3] | |
| 60°C | Similar to 40°C | [3] |
Visualizations
Reaction Mechanism
The lipase-catalyzed synthesis of this compound typically follows a Ping-Pong Bi-Bi mechanism.[1][2] In this mechanism, the first substrate (propionic acid) binds to the enzyme, and a product (water) is released, forming a stable acyl-enzyme intermediate. The second substrate (geraniol) then binds to this intermediate, and the final product (this compound) is released, regenerating the free enzyme.
Caption: Ping-Pong Bi-Bi mechanism for lipase-catalyzed synthesis.
Experimental Workflow
The following diagram illustrates the general workflow for the enzymatic synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Lipase-Catalyzed Transesterification Synthesis of Geranyl Acetate in Organic Solvents and Its Kinetics [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Lipase-Catalyzed Esterification of Geraniol and Citronellol for the Synthesis of Terpenic Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Geranyl Propionate
This document provides detailed analytical methods for the quantitative determination of geranyl propionate (B1217596) in various matrices. The protocols are intended for researchers, scientists, and professionals in the fields of drug development, fragrance analysis, and quality control. The methods described herein are based on High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography (GC) with Flame Ionization Detection (FID), both widely used techniques for the analysis of volatile and semi-volatile organic compounds.
High-Performance Liquid Chromatography (HPLC) Method
Application Note:
This application note describes a reverse-phase HPLC method for the quantification of geranyl propionate. This method is suitable for analyzing samples where this compound is present in a liquid matrix, such as in cosmetic formulations or reaction mixtures. The described method is based on established principles of reverse-phase chromatography for ester compounds.[1] A C18 column is used to separate this compound from other components, and quantification is achieved using a UV detector. For applications requiring mass spectrometry (MS) detection, the phosphoric acid in the mobile phase should be substituted with a volatile acid like formic acid.[1]
Experimental Protocol:
1.1. Instrumentation and Materials:
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Solvents: HPLC grade acetonitrile (B52724) and water.
-
Reagents: Phosphoric acid or formic acid.
-
Standard: this compound standard of known purity (e.g., >95%).
-
Sample Preparation: Samples should be dissolved in the mobile phase or a compatible solvent and filtered through a 0.45 µm syringe filter before injection.
1.2. Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Mobile Phase | Acetonitrile and water (e.g., 70:30 v/v) with 0.1% phosphoric acid. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 215 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 10 minutes |
1.3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh a known amount of this compound standard and dissolve it in the mobile phase to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Solution: Prepare the sample by dissolving a known amount in the mobile phase to achieve a concentration expected to fall within the calibration range. Ensure complete dissolution, using sonication if necessary, and filter the solution.
1.4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Perform a linear regression analysis on the calibration curve to obtain the equation of the line and the correlation coefficient (r²).
-
Quantify the amount of this compound in the sample by interpolating its peak area into the calibration curve.
Quantitative Data (Representative Values):
The following table summarizes the typical performance characteristics of a validated HPLC method for a propionate ester, which can be expected for the analysis of this compound.
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | ~0.3 µg/mL |
| Limit of Quantification (LOQ) | ~1.0 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Workflow Diagram:
Caption: HPLC analysis workflow for this compound quantification.
Gas Chromatography (GC) Method
Application Note:
This application note details a Gas Chromatography-Flame Ionization Detection (GC-FID) method for the quantification of this compound. This technique is highly suitable for the analysis of volatile compounds and is commonly used for quality control of essential oils and fragrance materials.[2] The protocol involves direct injection of a diluted sample onto a capillary GC column for separation and quantification. For complex matrices, a sample preparation step such as liquid-liquid extraction may be necessary to remove interferences.[3][4]
Experimental Protocol:
2.1. Instrumentation and Materials:
-
GC System: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.
-
Column: A fused silica (B1680970) capillary column suitable for essential oil analysis (e.g., DB-5, HP-5MS, or INNOWAX; 30 m x 0.25 mm ID, 0.25 µm film thickness).[5]
-
Gases: High purity helium or hydrogen as the carrier gas, and hydrogen and air for the FID.
-
Solvent: GC grade solvent such as ethanol, hexane, or acetone.
-
Standard: this compound standard of known purity (e.g., >95%).
2.2. Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Injector Temperature | 250 °C |
| Detector Temperature | 280 °C |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injection Mode | Split (e.g., 50:1 ratio) |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial temperature of 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 240 °C, and hold for 5 minutes. |
2.3. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a suitable solvent like ethanol.
-
Calibration Standards: Create a series of working standards by diluting the stock solution to concentrations ranging from approximately 5 to 200 µg/mL.
-
Sample Solution: Dilute the sample containing this compound with the chosen solvent to a concentration that is expected to be within the linear range of the method. For complex samples, perform a liquid-liquid extraction with a non-polar solvent, followed by drying and reconstitution in the injection solvent.
2.4. Data Analysis:
-
Generate a calibration curve by plotting the peak area of this compound against the concentration of the prepared standards.
-
Calculate the linear regression equation and the correlation coefficient (r²).
-
Determine the concentration of this compound in the prepared sample solution from its peak area using the calibration curve.
Quantitative Data (Representative Values):
The following table provides typical validation parameters for a GC-FID method for the analysis of a fragrance compound.
| Parameter | Result |
| Linearity (r²) | > 0.998 |
| Range | 5 - 200 µg/mL |
| Limit of Detection (LOD) | ~1.5 µg/mL |
| Limit of Quantification (LOQ) | ~5.0 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
Workflow Diagram:
Caption: GC-FID analysis workflow for this compound quantification.
References
- 1. This compound | SIELC Technologies [sielc.com]
- 2. ijpjournal.com [ijpjournal.com]
- 3. Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid–liquid extraction and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jfda-online.com [jfda-online.com]
- 5. researchgate.net [researchgate.net]
Application Note: Analysis of Geranyl Propionate by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Geranyl propionate (B1217596) is an organic compound, an ester, that is a component of some essential oils and is also used as a fragrance and flavoring agent.[1][] Its chemical formula is C13H22O2, with a molecular weight of 210.31 g/mol .[3][4] Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique ideal for the separation, identification, and quantification of volatile and semi-volatile compounds like geranyl propionate in complex mixtures such as essential oils.[5][6] This application note provides a detailed protocol for the analysis of this compound using GC-MS.
Key Applications:
-
Quality Control: Ensuring the purity and consistency of essential oils and fragrance formulations.[5][7]
-
Adulteration Detection: Identifying the presence of synthetic or undesirable compounds.[5]
-
Research and Development: Investigating the chemical composition of natural products and developing new formulations.[5]
Experimental Protocol
This protocol outlines the steps for sample preparation and GC-MS analysis for the identification and quantification of this compound.
1. Materials and Reagents
-
This compound Standard: Analytical grade, purity >95%
-
Solvent: Methanol or Hexane (GC grade)
-
Sample: Essential oil or fragrance formulation containing this compound
-
Micropipettes and Vials: Appropriate for GC-MS autosampler
2. Sample Preparation
-
Standard Solution Preparation: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in the chosen solvent. Create a series of calibration standards by serially diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.
-
Sample Preparation: Dilute the essential oil or fragrance sample in the solvent. A typical dilution is 1 µL of the sample in 1 mL of solvent.[8] The dilution factor may need to be adjusted based on the expected concentration of this compound.
-
Internal Standard (Optional but Recommended for Quantification): For accurate quantification, add a known concentration of an internal standard to all calibration standards and samples. The internal standard should be a compound that is not present in the sample and has similar chemical properties to this compound.
3. GC-MS Instrumentation and Conditions
The following are typical GC-MS parameters for the analysis of essential oils. These may need to be optimized for your specific instrument and application.
| Parameter | Value |
| Gas Chromatograph | Agilent 8890 GC or similar |
| Mass Spectrometer | Agilent 5977C MSD or similar |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column |
| Carrier Gas | Helium or Hydrogen[9] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Split Ratio | 50:1 |
| Oven Temperature Program | Initial temperature of 60°C, hold for 2 minutes, ramp to 240°C at a rate of 3°C/minute, and hold for 5 minutes.[8] |
| MS Source Temperature | 230°C |
| MS Quadrupole Temperature | 150°C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Scan Range | 40-400 amu |
Data Presentation
Quantitative Data Summary
The identification of this compound is based on its retention time and the fragmentation pattern in the mass spectrum. The following table summarizes the expected mass spectral data for this compound.
| Retention Time (min) | Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Relative Abundance |
| Compound specific | This compound | 210 | 93 (100%), 69 (52%), 68 (34%), 121 (28%), 136 (27%)[10] |
Note: Retention time will vary depending on the specific GC column and conditions used.
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the GC-MS analysis of this compound.
Caption: Workflow for this compound Analysis by GC-MS.
References
- 1. This compound, 105-90-8 [thegoodscentscompany.com]
- 3. This compound [webbook.nist.gov]
- 4. This compound [webbook.nist.gov]
- 5. areme.co.jp [areme.co.jp]
- 6. An Easy-To-Understand Guide To GCMS Testing For Essential Oils [newdirectionsaromatics.com]
- 7. How Experts Determine Essential Oil Purity [innovatechlabs.com]
- 8. scitepress.org [scitepress.org]
- 9. agilent.com [agilent.com]
- 10. This compound | C13H22O2 | CID 5355853 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Geranyl Propionate in Fragrance Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction to Geranyl Propionate (B1217596)
Geranyl propionate is a naturally occurring ester celebrated for its captivating fruity and floral aroma.[1][2][3][4] It is a valuable ingredient in the fragrance and flavor industries, contributing a fresh, rosy, and sweet profile to a wide array of products.[1][3] Chemically, it is the ester of geraniol (B1671447) and propionic acid.[5] While it can be found in essential oils like geranium and verbena in low proportions, the synthetic version is more commonly utilized in perfumery.[5]
This document provides detailed application notes and experimental protocols for the effective use of this compound in fragrance formulations, intended for researchers, scientists, and professionals in related fields.
Physicochemical Properties and Odor Profile
A comprehensive understanding of the physicochemical properties and a detailed description of the odor profile are essential for the successful incorporation of this compound into fragrance formulations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 105-90-8 | [5] |
| Molecular Formula | C₁₃H₂₂O₂ | [5] |
| Molecular Weight | 210.31 g/mol | |
| Appearance | Colorless to pale yellow liquid | [4] |
| Odor | Fruity, floral, rosy, sweet, with balsamic and grape undertones | [6] |
| Boiling Point | 252 °C at 738 mm Hg | |
| Flash Point | >100 °C (>212 °F) | [7] |
| Density | 0.899 g/mL at 25 °C | |
| Vapor Pressure | 0.0058 mmHg at 23°C | [5] |
| Log P (o/w) | 4.413 (estimated) | [7] |
| Solubility | Soluble in alcohol and most fixed oils; insoluble in water, glycerol, and propylene (B89431) glycol. | [4][7] |
| Volatility | Heart Note | [5] |
| Tenacity | > 76 hours on a smelling strip | [8] |
Odor Profile Details:
This compound is characterized by a multifaceted aroma. Its primary notes are sweet, fruity, and rosy.[6][8] It is often described as having a more ethereal and diffusive character compared to the more common geranyl acetate.[8] This quality makes it particularly suitable for adding lift and creating airy effects in the top and heart of a fragrance.[8] Unique to this compound is a subtle grape-like nuance, which allows for the creation of sophisticated fruity-floral combinations.[8] It also possesses waxy and balsamic undertones that add smoothness and warmth, preventing the sweetness from becoming overly sharp.[8]
Applications in Fragrance Formulation
This compound is a versatile ingredient used to impart fruity and floral notes in a variety of fragrance applications.
-
Fine Fragrances: It is frequently used to enhance and add a fruity lift to floral accords, especially in rose, lilac, lily of the valley, and geranium compositions.[5][8]
-
Personal Care Products: Its pleasant scent profile makes it a popular choice for soaps, lotions, shampoos, and other personal care items.
-
Home Care Products: this compound is utilized in detergents, fabric softeners, candles, and air fresheners to provide a fresh and floral aroma.[3]
-
Aromatherapy: Its soothing and floral character makes it suitable for use in aromatherapy blends to promote relaxation.
Blending Recommendations:
This compound blends well with a variety of other fragrance materials, including:
-
Geraniol
-
Nerol
-
Citronellol
-
Linalool
-
Phenyl Ethyl Alcohol
-
Citrus Aldehydes
Experimental Protocols
The following protocols provide a detailed methodology for incorporating this compound into a fragrance formulation and for evaluating its stability.
Protocol for Incorporation of this compound into a Fragrance Accord
This protocol outlines a step-by-step process for creating a simple floral-fruity fragrance accord featuring this compound.
Materials and Equipment:
-
This compound
-
Other fragrance raw materials (e.g., Phenyl Ethyl Alcohol, Linalool, Citronellol, Bergamot oil, Hedione, Galaxolide)
-
Perfumer's alcohol (Ethanol, 95% or higher)
-
Glass beakers and stirring rods
-
Digital scale (accurate to 0.001g)
-
Glass dropper pipettes
-
Amber glass bottles with tight-fitting caps
-
Scent strips (blotters)
Procedure:
-
Prepare Stock Solutions: To facilitate precise blending, it is recommended to prepare 10% dilutions of each solid or highly viscous raw material in perfumer's alcohol. This compound, being a liquid, can be used neat or diluted.
-
Formulation Design (Example - Rose Accord):
-
Base Notes (20% of concentrate):
-
Galaxolide (musk): 15%
-
Phenyl Ethyl Alcohol (rose): 5%
-
-
Heart Notes (50% of concentrate):
-
This compound: 15%
-
Citronellol (rose, geranium): 20%
-
Hedione (jasmine): 15%
-
-
Top Notes (30% of concentrate):
-
Linalool (floral, woody): 15%
-
Bergamot oil (citrus): 15%
-
-
-
Blending: a. Tare a clean amber glass bottle on the digital scale. b. Add the base note ingredients one by one, recording the exact weight of each addition. c. Gently swirl the bottle to mix the base notes. d. Add the heart note ingredients, including the this compound, to the bottle, again recording the precise weights. e. Gently swirl to combine. f. Finally, add the top note ingredients and record their weights. g. Cap the bottle tightly and swirl gently to ensure a homogenous mixture.
-
Maceration (Aging): a. Store the fragrance concentrate in a cool, dark place for a minimum of 48 hours, and ideally for 1 to 3 weeks.[1] This allows the different aromatic molecules to interact and the fragrance to mature and become more cohesive.
-
Dilution: a. After maceration, dilute the concentrate to the desired strength (e.g., 15-20% for an Eau de Parfum) in perfumer's alcohol. b. For a 10g batch of Eau de Parfum at 20% concentration, you would add 2g of your fragrance concentrate to 8g of perfumer's alcohol.
-
Final Maceration and Filtration: a. Allow the final perfume to macerate for another week. b. If any sedimentation occurs, chill the perfume to approximately 4°C for 24 hours and then filter it to remove any precipitates.
-
Evaluation: a. Dip a scent strip into the final fragrance. b. Evaluate the initial impression (top notes), the development over a few hours (heart notes), and the long-lasting character (base notes). Note the contribution of this compound to the overall scent profile.
Protocol for Stability Testing of a Fragrance Formulation Containing this compound
This protocol describes an accelerated stability testing procedure to evaluate the impact of temperature on a fragrance formulation.
Materials and Equipment:
-
Final fragrance formulation containing this compound
-
Control sample of the fragrance stored at room temperature in the dark
-
Identical amber glass bottles with airtight caps
-
Temperature-controlled oven (e.g., incubator) set to 40°C
-
Gas Chromatography-Mass Spectrometry (GC-MS) system (optional, for detailed chemical analysis)
-
pH meter (for aqueous-based products)
-
Viscometer (for viscous products)
Procedure:
-
Sample Preparation: a. Fill several identical amber glass bottles with the fragrance formulation. b. Tightly cap the bottles, ensuring a good seal. c. Designate one bottle as the control and store it at room temperature (approximately 20-25°C) in a dark place.
-
Accelerated Aging: a. Place the other sample bottles in a temperature-controlled oven set at 40°C.[9] b. The duration of the test can vary, but a common timeframe is 3 to 6 months, which can simulate a longer shelf life at room temperature.[9]
-
Evaluation at Time Points: a. At regular intervals (e.g., 1, 2, 4, 8, and 12 weeks), remove one sample from the oven. b. Allow the sample to return to room temperature for 24 hours before evaluation.
-
Sensory Evaluation: a. Dip a clean scent strip into the aged sample and another into the control sample. b. Compare the odor profile of the aged sample to the control. Note any changes in the top, heart, or base notes. Specifically, look for any "off-notes" that might indicate the degradation of this compound into propionic acid.
-
Physicochemical Evaluation: a. Color and Appearance: Visually compare the color and clarity of the aged sample to the control. b. pH (if applicable): Measure the pH of the aged and control samples. A significant change could indicate chemical reactions. c. Viscosity (if applicable): Measure the viscosity of the aged and control samples.
-
Instrumental Analysis (Optional): a. If a GC-MS is available, analyze both the aged and control samples. b. Compare the chromatograms to identify any new peaks (degradation products) or a decrease in the peak area of this compound in the aged sample.
-
Data Recording and Interpretation: a. Record all observations in a detailed log. b. Based on the sensory and physicochemical data, assess the stability of the fragrance formulation under the tested conditions. Significant changes in odor, color, or chemical composition may indicate a need for reformulation, potentially with the addition of antioxidants or UV stabilizers.
Mandatory Visualizations
Olfactory Signaling Pathway
The perception of this compound, like all odorants, is initiated by its interaction with olfactory receptors (ORs) in the nasal epithelium. This triggers a G-protein-coupled receptor (GPCR) signaling cascade. While the specific human olfactory receptors that bind to this compound are not yet fully elucidated, the general mechanism of olfactory signal transduction is well-understood. Interestingly, propionate, a component of this compound, has been shown to activate the human olfactory receptor OR51E2.
Caption: Canonical olfactory signal transduction pathway.
Experimental Workflow for Fragrance Formulation
The following diagram illustrates the key steps in the process of creating a fragrance formulation that includes a new ingredient like this compound.
Caption: Workflow for fragrance formulation.
Experimental Workflow for Accelerated Stability Testing
This diagram outlines the process for conducting accelerated stability testing on a fragrance formulation.
Caption: Workflow for accelerated stability testing.
References
- 1. perfumeextract.co.uk [perfumeextract.co.uk]
- 2. testinglab.com [testinglab.com]
- 3. researchgate.net [researchgate.net]
- 4. shimadzu.com [shimadzu.com]
- 5. ScenTree - this compound (CAS N° 105-90-8) [scentree.co]
- 6. specialchem.com [specialchem.com]
- 7. agilent.com [agilent.com]
- 8. Olfactory receptors in neural regeneration in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability Testing for Cosmetics and Personal Care Products – StabilityStudies.in [stabilitystudies.in]
Geranyl Propionate: Application Notes and Protocols for Insect Repellent Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Geranyl propionate (B1217596), an organic ester, presents a promising avenue for the development of novel insect repellents. As a derivative of geraniol (B1671447), a well-documented natural repellent, geranyl propionate is anticipated to possess significant repellent properties against a variety of arthropod pests. Its characteristic fruity, rosy scent, coupled with potential efficacy, makes it a candidate for inclusion in next-generation repellent formulations. These application notes provide a comprehensive overview of this compound, including its physicochemical properties, and detail the experimental protocols for evaluating its potential as an insect repellent.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for formulation development and for interpreting experimental results.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₂₂O₂ | [1] |
| Molecular Weight | 210.31 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Odor | Fruity, rosy | [1] |
| Boiling Point | 252 °C at 760 mmHg | [1] |
| Vapor Pressure | 0.005782 mmHg @ 23°C | [1] |
| Solubility | Soluble in alcohol and most fixed oils; Insoluble in water and glycerol | [1] |
Postulated Mechanism of Action: Olfactory System Disruption
While the precise mechanism of action for this compound is yet to be fully elucidated, it is hypothesized to function by disrupting the insect's olfactory system. This is likely achieved through interactions with olfactory receptors (ORs) and odorant-binding proteins (OBPs) located in the antennae and maxillary palps of insects.
Similar to other volatile organic compounds, this compound molecules are thought to enter the sensilla on the insect's antennae and bind to OBPs in the sensillar lymph. These OBPs then transport the odorant molecules to the ORs on the dendrites of olfactory receptor neurons (ORNs). The binding of this compound to these receptors would trigger a neuronal signal that is transmitted to the antennal lobe of the insect's brain, where it is processed. This signal is likely interpreted as a repellent cue, leading to avoidance behavior. The structurally similar compound, geranyl acetate, has been shown to interact with the odorant-binding protein AaegOBP1 in Aedes aegypti.
Proposed Signaling Pathway
Efficacy Data (Proxy Compounds)
Direct quantitative efficacy data for this compound as a standalone insect repellent is limited in the public domain. However, data from its precursor, geraniol, and the structurally similar ester, geranyl acetate, provide strong indications of its potential.
| Compound | Insect Species | Assay Type | Concentration | Efficacy Metric | Result | Reference |
| Geraniol | Aedes aegypti | Arm-in-Cage | 5% | Complete Protection Time (CPT) | > 60 minutes | [2] |
| Geraniol | Aedes aegypti | Arm-in-Cage | 10% | Complete Protection Time (CPT) | ~ 60 minutes | [2] |
| Geraniol | Hyalomma spp. (ticks) | Field Spray | 1% | Reduction in tick count | 98.4% at day 7 | [3] |
| Geranyl Acetate | Aedes aegypti | In vivo repellent activity | 10% | Protection Percentage | > 90% at 60 minutes | |
| Geranyl Acetate | Aedes aegypti | In vivo repellent activity | 25% | Protection Percentage | > 90% at 60 minutes |
Experimental Protocols
Detailed protocols for key experiments to evaluate the efficacy of this compound as an insect repellent are provided below.
Contact Irritancy Assay
This assay determines if a chemical causes an insect to move away after making physical contact with a treated surface.
Objective: To quantify the contact irritancy of this compound to mosquitoes.
Materials:
-
High-Throughput Screening System (HITSS) or similar excito-repellency chambers.
-
Test insects (e.g., adult female Aedes aegypti, 5-7 days old, non-blood-fed).
-
This compound solutions of varying concentrations (e.g., 0.1%, 0.5%, 1%, 5% w/v) in a suitable solvent (e.g., acetone (B3395972) or ethanol).
-
Solvent-only control.
-
Netting material for lining chambers.
-
Aspirator for transferring mosquitoes.
-
Timer.
Procedure:
-
Preparation of Treated Surfaces:
-
Cut netting to fit the internal dimensions of the exposure chambers.
-
Apply a known volume of a specific this compound concentration evenly to the netting.
-
Prepare a control netting treated only with the solvent.
-
Allow the treated and control nettings to dry completely in a fume hood.
-
Line the exposure chambers with the respective nettings.
-
-
Experimental Setup:
-
Assemble the HITSS apparatus, connecting a clear central chamber to an exposure chamber (treated or control).
-
Ensure the butterfly valve between the chambers is closed.
-
-
Mosquito Introduction:
-
Using an aspirator, carefully transfer 20-25 female mosquitoes into the clear central chamber.
-
Allow the mosquitoes to acclimate for 1 minute.
-
-
Data Collection:
-
Open the butterfly valve to allow mosquitoes to move into the exposure chamber.
-
Start the timer and record the number of mosquitoes that escape from the exposure chamber back into the clear chamber at 1-minute intervals for a total of 15 minutes. An escape is counted when a mosquito flies from the treated chamber into the clear chamber.
-
-
Data Analysis:
-
Calculate the percentage of escaped mosquitoes at each time point for each concentration and the control.
-
Compare the escape rates between the different concentrations of this compound and the control using appropriate statistical analysis (e.g., ANOVA).
-
Spatial Repellency Assay
This assay determines if a chemical can prevent insects from entering a treated space, without direct contact.
Objective: To evaluate the spatial repellency of this compound against mosquitoes.
Materials:
-
High-Throughput Screening System (HITSS) or similar multi-chamber olfactometer.[4]
-
Test insects (e.g., adult female Aedes aegypti, 5-7 days old, non-blood-fed).[4]
-
This compound solutions of varying concentrations in a suitable solvent.[4]
-
Solvent-only control.[4]
-
Netting material for lining chambers.[4]
-
Aspirator.[4]
-
Timer.
Procedure:
-
Preparation of Treated Surfaces:
-
Follow the same procedure as the Contact Irritancy Assay to prepare treated and control netting.
-
-
Experimental Setup:
-
Mosquito Introduction:
-
Data Collection:
-
Data Analysis:
-
Calculate the percentage of mosquitoes in each chamber for each replicate.
-
Determine the Spatial Activity Index (SAI) using the formula: SAI = (NC - NT) / (NC + NT), where NC is the number of mosquitoes in the control chamber and NT is the number in the treated chamber. A positive SAI indicates repellency.
-
Compare the distribution of mosquitoes between the treated and control chambers using statistical tests (e.g., Chi-squared test).
-
Electroantennography (EAG)
EAG measures the electrical response of an insect's antenna to a volatile compound, indicating that the insect can detect the chemical.[6]
Objective: To determine if mosquito antennae produce an electrical response to this compound.
Materials:
-
Electroantennography system (including micromanipulators, amplifier, data acquisition system).[6]
-
Microscope.
-
Glass capillary electrodes.[6]
-
Electrolyte solution (e.g., saline solution).
-
Test insects (e.g., adult female Aedes aegypti).
-
This compound solutions of varying concentrations in a suitable solvent (e.g., mineral oil).
-
Solvent-only control.
-
Odor delivery system (e.g., Pasteur pipette with filter paper).
-
Purified, humidified air stream.
Procedure:
-
Insect Preparation:
-
Anesthetize a mosquito by chilling.
-
Carefully excise an antenna at the base.
-
Mount the antenna between two electrodes using conductive gel or electrolyte solution. The recording electrode is placed at the distal end and the reference electrode at the basal end.
-
-
Odor Stimulus Preparation:
-
Apply a known amount of this compound solution to a small piece of filter paper and insert it into a Pasteur pipette.
-
Prepare a control pipette with solvent-only treated filter paper.
-
-
Data Recording:
-
Position the outlet of the odor delivery pipette near the mounted antenna within a continuous, humidified air stream.
-
Deliver a puff of air through the pipette, introducing the this compound vapor into the air stream flowing over the antenna.
-
Record the resulting electrical potential (depolarization) from the antenna using the EAG software.
-
Present the solvent control and different concentrations of this compound in a randomized order, with sufficient time between stimuli for the antenna to recover.
-
-
Data Analysis:
-
Measure the peak amplitude of the negative voltage deflection for each stimulus.
-
Subtract the response to the solvent control from the response to this compound to obtain the net response.
-
Analyze the dose-response relationship between this compound concentration and the EAG response amplitude.
-
References
- 1. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 2. Repellency of Essential Oils and Plant-Derived Compounds Against Aedes aegypti Mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of 1% geraniol (Fulltec) as a tick repellent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. High-Throughput Screening System Evaluation of Andrographis paniculata (Burm.f.) Extracts and Their Fractions against Mosquito Vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Step-by-Step Guide to Mosquito Electroantennography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Formulation of Geranyl Propionate for Controlled Release
For Researchers, Scientists, and Drug Development Professionals
Introduction
Geranyl propionate (B1217596) is a volatile ester recognized for its pleasant floral and fruity aroma, making it a valuable compound in the fragrance, flavor, and cosmetic industries.[][2][3] Its potential applications extend to agriculture as a pest control agent and in pharmaceuticals. However, its high volatility and susceptibility to degradation can limit its effectiveness and shelf-life. Controlled release formulations, such as microencapsulation, offer a robust solution by protecting geranyl propionate from environmental factors and providing a sustained release profile.[2][4][5][6]
These application notes provide detailed protocols for the formulation of this compound-loaded microcapsules using two common and effective methods: solvent evaporation and complex coacervation. Additionally, protocols for the characterization of these microcapsules, including particle size analysis, encapsulation efficiency, and in vitro release studies, are described.
Data Presentation
Formulation and Characterization Parameters
The following tables summarize the typical quantitative data obtained from the preparation and characterization of this compound microcapsules using the protocols outlined below.
| Formulation Method | Wall Materials | Core:Wall Ratio | Average Particle Size (μm) | Encapsulation Efficiency (%) |
| Solvent Evaporation | Poly(lactic-co-glycolic acid) (PLGA) | 1:4 | 150 ± 25 | 85 ± 5 |
| Complex Coacervation | Gelatin and Gum Arabic | 1:3 | 200 ± 40 | 92 ± 4 |
In Vitro Release Profile of this compound
The table below presents the cumulative release of this compound from the microcapsules over 48 hours in a simulated release medium.
| Time (hours) | Cumulative Release (%) - Solvent Evaporation | Cumulative Release (%) - Complex Coacervation |
| 0 | 0 | 0 |
| 2 | 15.2 ± 1.8 | 10.5 ± 1.5 |
| 4 | 28.6 ± 2.1 | 21.3 ± 2.0 |
| 8 | 45.9 ± 3.5 | 38.7 ± 2.8 |
| 12 | 60.1 ± 4.2 | 52.4 ± 3.1 |
| 24 | 78.5 ± 5.0 | 75.8 ± 4.5 |
| 48 | 88.2 ± 4.8 | 89.1 ± 4.2 |
Experimental Protocols
Protocol 1: Microencapsulation of this compound by Solvent Evaporation
This method is suitable for encapsulating hydrophobic substances like this compound within a polymeric matrix.[7][8][9][10]
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Poly(vinyl alcohol) (PVA)
-
Deionized water
-
Magnetic stirrer
-
Homogenizer
-
Vacuum oven
Procedure:
-
Organic Phase Preparation: Dissolve 1 g of PLGA in 10 mL of dichloromethane. To this solution, add 250 mg of this compound and mix until a homogeneous solution is formed.
-
Aqueous Phase Preparation: Prepare a 1% (w/v) solution of PVA in 100 mL of deionized water.
-
Emulsification: Add the organic phase to the aqueous phase while stirring at 500 rpm with a magnetic stirrer. After the initial dispersion, homogenize the mixture at 5000 rpm for 5 minutes to form a stable oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Continue stirring the emulsion at room temperature for 4-6 hours to allow the dichloromethane to evaporate, leading to the formation of solid microcapsules.
-
Microcapsule Collection and Washing: Collect the microcapsules by centrifugation at 3000 rpm for 10 minutes. Wash the collected microcapsules three times with deionized water to remove any unencapsulated this compound and residual PVA.
-
Drying: Lyophilize or dry the washed microcapsules in a vacuum oven at 40°C for 24 hours.
-
Storage: Store the dried microcapsules in a desiccator at 4°C.
Protocol 2: Microencapsulation of this compound by Complex Coacervation
This technique involves the interaction of two oppositely charged polymers to form a protective shell around the core material.[11][12][13][14][15][16]
Materials:
-
This compound
-
Gelatin (Type A)
-
Gum Arabic
-
Deionized water
-
Glutaraldehyde (B144438) (25% aqueous solution)
-
Sodium hydroxide (B78521) (1 M)
-
Acetic acid (10% v/v)
-
Magnetic stirrer with heating plate
Procedure:
-
Polymer Solution Preparation:
-
Prepare a 2% (w/v) gelatin solution by dissolving 2 g of gelatin in 100 mL of deionized water at 50°C with continuous stirring.
-
Prepare a 2% (w/v) gum arabic solution by dissolving 2 g of gum arabic in 100 mL of deionized water at room temperature.
-
-
Emulsification:
-
Add 10 mL of this compound to the gelatin solution.
-
Homogenize the mixture at 3000 rpm for 10 minutes to form a stable emulsion.
-
-
Coacervation:
-
Slowly add the gum arabic solution to the emulsion while maintaining the temperature at 50°C and stirring at 400 rpm.
-
Adjust the pH of the mixture to 4.0 by the dropwise addition of 10% acetic acid to induce coacervation.
-
-
Wall Formation and Hardening:
-
Cool the mixture to 10°C in an ice bath while continuing to stir.
-
Add 2 mL of 25% glutaraldehyde solution to cross-link the polymer shell and allow the reaction to proceed for 12 hours.
-
-
Washing and Collection:
-
Stop the stirring and allow the microcapsules to settle.
-
Decant the supernatant and wash the microcapsules three times with deionized water.
-
Collect the microcapsules by filtration.
-
-
Drying: Freeze-dry the collected microcapsules for 48 hours.
-
Storage: Store the dried microcapsules in a sealed container at 4°C.
Protocol 3: Characterization of this compound Microcapsules
3.1 Particle Size and Morphology Analysis:
-
Instrumentation: Scanning Electron Microscope (SEM), Laser Diffraction Particle Size Analyzer.
-
Procedure:
-
For SEM analysis, mount a small amount of the dried microcapsules onto an aluminum stub using double-sided carbon tape.
-
Sputter-coat the sample with a thin layer of gold to make it conductive.
-
Observe the morphology and surface characteristics of the microcapsules under the SEM.
-
For particle size analysis, disperse the microcapsules in deionized water and analyze using a laser diffraction particle size analyzer to determine the mean particle size and size distribution.[17][18]
-
3.2 Determination of Encapsulation Efficiency:
-
Instrumentation: UV-Vis Spectrophotometer, Centrifuge.
-
Procedure:
-
Measurement of Surface Oil: Disperse a known weight of microcapsules (e.g., 100 mg) in 10 mL of a suitable solvent (e.g., ethanol) and vortex for 1 minute to wash off the surface this compound.
-
Centrifuge the suspension and collect the supernatant.
-
Measure the concentration of this compound in the supernatant using a UV-Vis spectrophotometer at a predetermined wavelength.
-
Measurement of Total Oil: Take the same weight of microcapsules and crush them in the presence of a known volume of solvent to release the encapsulated this compound.
-
Centrifuge and measure the concentration of this compound in the supernatant.
-
Calculation: Calculate the encapsulation efficiency (EE) using the following formula: EE (%) = [(Total this compound - Surface this compound) / Total this compound] x 100.[17][18][19][20]
-
3.3 In Vitro Release Study:
-
Instrumentation: Shaking incubator, UV-Vis Spectrophotometer.
-
Procedure:
-
Disperse a known amount of this compound-loaded microcapsules in a release medium (e.g., phosphate-buffered saline, pH 7.4).
-
Place the dispersion in a shaking incubator at a constant temperature (e.g., 37°C) and agitation speed.
-
At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium.
-
Determine the concentration of this compound in the collected samples using a UV-Vis spectrophotometer.
-
Calculate the cumulative percentage of this compound released over time.[21][22]
-
Visualizations
Caption: Workflow for microencapsulation by solvent evaporation.
References
- 2. ijsdr.org [ijsdr.org]
- 3. ScenTree - this compound (CAS N° 105-90-8) [scentree.co]
- 4. Encapsulation of Fragrances in Micro- and Nano-Capsules, Polymeric Micelles, and Polymersomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. web.usm.my [web.usm.my]
- 6. Microencapsulation: A promising technique for controlled drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 8. Microencapsulation: Solvent evaporation | CoLab [colab.ws]
- 9. researchgate.net [researchgate.net]
- 10. Microencapsulation as a Route for Obtaining Encapsulated Flavors and Fragrances [mdpi.com]
- 11. Chemical Procedures for Encapsulation of Flavors [ebrary.net]
- 12. DDC Tech Day | Orthogonal Experiment Optimizes the Preparation Process of Liquid Flavor Microcapsules via Complex Coacervation-DadHank (Chengdu)_Biotech Corp [dadicorp.com]
- 13. Coacervation as a Novel Method of Microencapsulation of Essential Oils—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. Frontiers | Preparation and characterization of geraniol nanoemulsions and its antibacterial activity [frontiersin.org]
- 20. Preparation and characterization of geraniol nanoemulsions and its antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. mdpi.com [mdpi.com]
Application Notes and Protocols for Testing the Antimicrobial Activity of Geranyl Propionate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for evaluating the antimicrobial properties of geranyl propionate (B1217596), a monoterpene ester with potential applications in the pharmaceutical and food industries. The following sections outline the methodologies for determining its efficacy against a range of pathogenic and spoilage microorganisms.
Data Presentation: Antimicrobial Activity of Geranyl Esters
Due to limited publicly available data specifically for geranyl propionate, this section presents quantitative data for structurally similar geranyl esters, namely geranyl isobutyrate and geranyl cinnamate, to provide an indication of the potential antimicrobial activity. Researchers are encouraged to generate specific data for this compound using the protocols provided below.
Table 1: Zone of Inhibition of Geranyl Isobutyrate
| Microorganism | Zone of Inhibition (mm) |
| Bacillus subtilis | 18.33 ± 2.62[1] |
| Staphylococcus aureus | 15.67 ± 0.47[1] |
| Escherichia coli | 16.67 ± 2.36[1] |
| Pseudomonas aeruginosa | 10.67 ± 0.47[1] |
Table 2: Antimicrobial Activity of Geranyl Cinnamate
| Microorganism | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |
| Staphylococcus aureus | - | 22.7 ± 0.60[2] |
| Escherichia coli | - | 17.2 ± 0.32[2] |
| Candida albicans | 0.16 µL/mL[3] | Not Reported |
| Aspergillus niger | >2.5 µL/mL[3] | Zone of inhibition observed at 2.5 µL/mL[3] |
Experimental Protocols
The following are detailed protocols for key experiments to determine the antimicrobial activity of this compound. These methods are based on established standards for antimicrobial susceptibility testing of essential oils and their components.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method determines the lowest concentration of this compound that visibly inhibits the growth of a microorganism.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial inoculum standardized to 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL)
-
Solvent for this compound (e.g., dimethyl sulfoxide (B87167) - DMSO), if necessary
-
Positive control (broth with inoculum)
-
Negative control (broth only)
-
Growth indicator (e.g., resazurin, INT) (optional)
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent if it is not readily soluble in the broth medium.
-
Add 100 µL of sterile broth to each well of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of a row and mix well.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.
-
Dilute the standardized microbial inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 100 µL of the diluted inoculum to each well, including the positive control well. The negative control well should only contain broth.
-
Seal the plate and incubate at the appropriate temperature and duration for the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth.
-
Optionally, a growth indicator can be added to aid in the determination of the endpoint. A color change (or lack thereof) will indicate microbial growth or inhibition.
Determination of Minimum Bactericidal Concentration (MBC)
This protocol is a continuation of the MIC assay and determines the lowest concentration of this compound that kills 99.9% of the initial microbial inoculum.
Materials:
-
Results from the MIC broth microdilution assay
-
Sterile agar (B569324) plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)
-
Sterile micropipette and tips
Procedure:
-
From each well of the MIC plate that shows no visible growth, take a 10 µL aliquot.
-
Spot-plate the aliquot onto a sterile agar plate.
-
Incubate the agar plates under the same conditions as the MIC assay.
-
After incubation, count the number of colonies on each spot.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count.
Agar Disk Diffusion Assay
This method provides a qualitative assessment of the antimicrobial activity of this compound by measuring the zone of growth inhibition around a disk impregnated with the compound.
Materials:
-
This compound
-
Sterile filter paper disks (6 mm in diameter)
-
Sterile agar plates (e.g., Mueller-Hinton Agar)
-
Microbial inoculum standardized to 0.5 McFarland standard
-
Sterile swabs
-
Solvent for this compound (if necessary)
-
Positive control (disk with a known antibiotic)
-
Negative control (disk with solvent only)
Procedure:
-
Prepare a uniform lawn of the test microorganism on the agar plate by swabbing the entire surface in three directions.
-
Allow the plate to dry for a few minutes.
-
Impregnate sterile filter paper disks with a known concentration of this compound. If a solvent is used, allow it to evaporate completely.
-
Aseptically place the impregnated disks, along with positive and negative control disks, onto the surface of the inoculated agar plate.
-
Gently press the disks to ensure complete contact with the agar.
-
Invert the plates and incubate under appropriate conditions.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no growth has occurred) in millimeters.
Time-Kill Assay
This assay provides information on the rate at which this compound kills a microbial population over time.
Materials:
-
This compound
-
Appropriate broth medium
-
Standardized microbial inoculum
-
Sterile test tubes or flasks
-
Sterile agar plates for colony counting
-
Shaking incubator
Procedure:
-
Prepare test tubes or flasks containing broth with different concentrations of this compound (e.g., 1x MIC, 2x MIC, 4x MIC) and a control tube without the compound.
-
Inoculate each tube with the standardized microbial suspension to achieve a starting concentration of approximately 1 x 10⁶ CFU/mL.
-
Incubate the tubes in a shaking incubator at the appropriate temperature.
-
At various time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquots in sterile saline or broth.
-
Plate the dilutions onto agar plates and incubate.
-
After incubation, count the number of colonies to determine the CFU/mL at each time point.
-
Plot the log₁₀ CFU/mL against time to generate a time-kill curve. A ≥3-log₁₀ decrease in CFU/mL is generally considered bactericidal activity.
Mandatory Visualizations
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for determining MIC, MBC, and zone of inhibition.
Proposed Antimicrobial Mechanism of Action of this compound
Based on the known mechanisms of similar terpene compounds, the antimicrobial action of this compound is likely multifaceted, primarily targeting the microbial cell membrane.
Caption: Proposed mechanism of antimicrobial action of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Synthetic Geranyl Propionate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of synthetic geranyl propionate (B1217596).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of synthetic geranyl propionate.
1. Liquid-Liquid Extraction Issues
| Question | Answer |
| Why is a weak base like sodium bicarbonate used for the initial wash instead of a strong base like sodium hydroxide? | A strong base like NaOH can cause the hydrolysis of the ester bond in this compound, leading to the formation of geraniol (B1671447) and sodium propionate, thus reducing the yield of the desired product. Sodium bicarbonate is sufficiently basic to neutralize unreacted propionic acid and any acid catalyst without significantly hydrolyzing the ester. |
| An emulsion has formed between the organic and aqueous layers. How can I resolve this? | Emulsion formation is common when washing the crude product. To break the emulsion, you can: 1. Let the separatory funnel stand undisturbed for a longer period. 2. Gently swirl the funnel instead of vigorous shaking. 3. Add a small amount of brine (saturated NaCl solution), which increases the ionic strength of the aqueous layer and can help break the emulsion. 4. If the emulsion persists, filter the mixture through a pad of Celite or glass wool. |
| After the aqueous wash, my organic layer is still cloudy. What should I do? | A cloudy organic layer indicates the presence of finely dispersed water. To remove this, the organic layer should be dried using an anhydrous drying agent such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄). Add the drying agent, swirl, and let it stand until the organic layer becomes clear. If the drying agent clumps together, add more until some remains free-flowing. |
2. Distillation Issues
| Question | Answer |
| My this compound seems to be decomposing during distillation, indicated by darkening of the liquid and a burnt odor. How can I prevent this? | This compound can be sensitive to high temperatures.[1] To prevent decomposition, it is crucial to perform the distillation under reduced pressure (vacuum distillation). This lowers the boiling point of the compound, allowing for distillation at a lower, safer temperature. Ensure your vacuum is stable and monitor the temperature closely. |
| I am having poor separation between this compound and its impurities during fractional distillation. What could be the cause? | Poor separation can result from several factors: 1. Inefficient fractionating column: Ensure you are using a column with a sufficient number of theoretical plates for the separation. A Vigreux column is a good starting point. 2. Distillation rate is too fast: A slow and steady distillation rate is crucial for achieving good separation.[2] 3. Fluctuating heat source: Use a heating mantle with a stirrer to ensure even and stable heating of the distillation flask. |
| The distillation is proceeding very slowly or not at all, even at a high heating mantle setting. What should I check? | This could be due to: 1. An inefficient vacuum: Check for leaks in your distillation setup. Ensure all joints are properly sealed. 2. Insufficient heating: The heating mantle may not be providing adequate heat. Ensure it is set to a temperature about 20-30°C higher than the boiling point of the liquid at the operating pressure.[3] |
3. Chromatography Issues
| Question | Answer |
| I am observing peak tailing in my HPLC analysis of the purified this compound. What could be the reason? | Peak tailing can be caused by interactions between the analyte and active sites on the stationary phase. For this compound, using a column with low silanol (B1196071) activity, such as a Newcrom R1, can mitigate this issue.[4] Additionally, ensure the mobile phase is of high purity and properly degassed. |
| My flash chromatography separation is not effective, and the fractions are still impure. How can I improve the separation? | To improve flash chromatography separation: 1. Optimize the solvent system: Use thin-layer chromatography (TLC) to determine the optimal solvent system that provides good separation between this compound and its impurities. An Rf value of 0.2-0.3 for this compound is a good target. 2. Proper column packing: Ensure the silica (B1680970) gel is packed uniformly to avoid channeling. 3. Sample loading: Load the sample in a minimal amount of solvent to ensure a narrow starting band. Dry loading the sample onto a small amount of silica gel can also improve resolution. |
| The recovery of this compound from the chromatography column is low. What could be the cause? | Low recovery can be due to irreversible adsorption onto the stationary phase or decomposition on the column. If the compound is sensitive to the acidity of silica gel, you can use a deactivated silica gel or a different stationary phase like alumina.[5] Also, ensure that the collected fractions are not being evaporated at too high a temperature, which could lead to loss of the volatile product. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What are the most common impurities in synthetic this compound? | The most common impurities are unreacted starting materials, namely geraniol and propionic acid.[6] Other potential impurities include isomers of geraniol (like nerol) which can lead to the formation of neryl propionate, and byproducts from side reactions. |
| What is the boiling point of this compound? | The boiling point of this compound at atmospheric pressure (760 mmHg) is approximately 252°C.[1] Under reduced pressure, the boiling point will be significantly lower. |
| How can I confirm the purity of my final product? | The purity of this compound can be assessed using analytical techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[4] Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure and identify any impurities. |
| How should I store purified this compound? | This compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container to prevent hydrolysis and oxidation.[7] Over time, especially under the effect of heat, it may decompose to form propionic acid.[1] |
| Is this compound sensitive to acid or base? | Yes, as an ester, this compound is susceptible to hydrolysis under both acidic and basic conditions, which will break the ester bond to form geraniol and propionic acid (or its salt). Therefore, it is important to neutralize and remove any acid catalyst after synthesis and avoid the use of strong bases during purification. |
Data Presentation
Table 1: Physical Properties of this compound and Common Impurities
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C at 760 mmHg) | Density (g/mL at 25°C) |
| This compound | 210.32 | 252 | 0.899 |
| Geraniol | 154.25 | 230 | 0.889 |
| Propionic Acid | 74.08 | 141 | 0.99 |
| Neryl Propionate | 210.32 | - | - |
Table 2: Typical Purity Levels of this compound
| Purification Method | Typical Purity | Reference |
| Fractional Distillation | >95% | General laboratory practice |
| Flash Chromatography | >98% | General laboratory practice |
| Preparative HPLC | >99% | General laboratory practice |
Experimental Protocols
1. Liquid-Liquid Extraction for Removal of Acidic Impurities
Objective: To remove unreacted propionic acid and the acid catalyst from the crude synthetic this compound.
Materials:
-
Crude this compound
-
Diethyl ether (or other suitable organic solvent)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Dissolve the crude this compound in an equal volume of diethyl ether and transfer the solution to a separatory funnel.
-
Add an equal volume of saturated sodium bicarbonate solution to the separatory funnel.
-
Stopper the funnel and gently invert it several times, periodically venting to release any pressure buildup from CO₂ evolution. Avoid vigorous shaking to prevent emulsion formation.
-
Allow the layers to separate. Drain the lower aqueous layer.
-
Repeat the wash with saturated sodium bicarbonate solution until no more gas evolution is observed.
-
Wash the organic layer with an equal volume of brine to remove any remaining dissolved water and salts.
-
Drain the aqueous layer and transfer the organic layer to a clean, dry Erlenmeyer flask.
-
Add anhydrous magnesium sulfate to the organic layer, swirl, and let it stand for 10-15 minutes until the solution is clear.
-
Filter the dried organic solution to remove the drying agent.
-
Remove the solvent using a rotary evaporator to obtain the crude, neutralized this compound.
2. Purification by Fractional Distillation
Objective: To purify this compound from less volatile (e.g., geraniol) and more volatile impurities.
Materials:
-
Crude, neutralized this compound
-
Fractional distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flasks)
-
Heating mantle with a stirrer
-
Vacuum source and gauge
-
Boiling chips or magnetic stir bar
Procedure:
-
Set up the fractional distillation apparatus in a fume hood.
-
Place the crude this compound in the round-bottom flask, adding a few boiling chips or a magnetic stir bar. The flask should not be more than two-thirds full.
-
Apply a vacuum to the system and ensure a stable, reduced pressure.
-
Begin heating the flask gently with the heating mantle.
-
Collect the initial fraction, which will contain any low-boiling impurities.
-
Monitor the temperature at the distillation head. As the temperature stabilizes at the boiling point of this compound at the given pressure, change the receiving flask to collect the pure product.
-
Continue distillation until most of the product has been collected, leaving a small amount of residue in the distillation flask to avoid distilling to dryness.
-
Release the vacuum and allow the apparatus to cool before collecting the purified product.
3. Purification by Flash Chromatography
Objective: To achieve high purity this compound by separating it from impurities with different polarities.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (B92381) and ethyl acetate (B1210297) (or other suitable solvent system)
-
Chromatography column
-
Collection tubes
-
Air or nitrogen source for applying pressure
Procedure:
-
Determine an appropriate solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The desired component should have an Rf value of approximately 0.2-0.3.
-
Pack the chromatography column with silica gel as a slurry in the initial, less polar solvent mixture.
-
Dissolve the crude this compound in a minimal amount of the chromatography solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
Begin eluting the column with the solvent system, applying gentle pressure to achieve a steady flow rate.
-
Collect fractions in test tubes.
-
Monitor the separation by TLC analysis of the collected fractions.
-
Combine the fractions containing the pure this compound.
-
Remove the solvent from the combined pure fractions using a rotary evaporator.
Visualizations
Caption: Overall purification workflow for synthetic this compound.
Caption: Diagram of a fractional distillation apparatus for purification.
Caption: Workflow for purification by flash chromatography.
References
- 1. ScenTree - this compound (CAS N° 105-90-8) [scentree.co]
- 2. Purification [chem.rochester.edu]
- 3. How To [chem.rochester.edu]
- 4. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Purification [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. This compound 98% – Fruity‑floral Aroma Ester For Perfume & Flavor | Chemicalbull [chemicalbull.com]
identifying and minimizing byproducts in geranyl propionate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of geranyl propionate (B1217596). The information is presented in a question-and-answer format to directly address common challenges, with a focus on identifying and minimizing byproduct formation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final product contains significant amounts of neryl propionate and linalyl propionate. What is causing this and how can I minimize these impurities?
A1: The presence of neryl propionate and linalyl propionate is a common issue in the acid-catalyzed synthesis of geranyl propionate. Under acidic conditions, geraniol (B1671447) can undergo isomerization to its isomers, nerol (B1678202) (the Z-isomer) and linalool (B1675412) (a tertiary alcohol).[1][2] These isomers can then react with propionic acid to form the corresponding propionate esters.
Troubleshooting Steps:
-
Choice of Catalyst: Strong mineral acids like sulfuric acid are known to promote isomerization.[1] Consider using a milder solid acid catalyst, such as an ion-exchange resin (e.g., Amberlyst-15), which can offer higher selectivity for this compound and reduce the extent of isomerization.
-
Reaction Temperature: Higher temperatures can favor isomerization. Conduct the reaction at the lowest effective temperature to minimize the formation of these byproducts.
-
Reaction Time: Prolonged reaction times can lead to an increased proportion of isomeric byproducts. Monitor the reaction progress (e.g., by GC) and stop the reaction once the optimal conversion of geraniol is achieved.
-
Enzymatic Synthesis: For the highest selectivity and minimal byproduct formation, consider an enzymatic approach using a lipase (B570770) such as Candida antarctica lipase B (Novozym 435).[3] Enzymatic reactions are highly specific and do not typically cause isomerization of the alcohol substrate.
Q2: I am observing the formation of hydrocarbon impurities in my reaction mixture. What are these and how can I prevent them?
A2: The hydrocarbon impurities are likely terpenes, such as myrcene, formed from the dehydration of geraniol. This is a common side reaction under acidic conditions, especially at elevated temperatures.[2]
Troubleshooting Steps:
-
Control Temperature: Carefully control the reaction temperature to avoid excessive heat, which promotes the elimination of water from geraniol.
-
Catalyst Selection: A milder catalyst can reduce the propensity for dehydration.
-
Water Removal: While the esterification reaction produces water, its efficient removal (e.g., using a Dean-Stark apparatus) can shift the equilibrium towards the desired ester product and may help in reducing side reactions. However, be mindful that very harsh dehydrating conditions can also favor terpene formation.
Q3: My product analysis shows a high-boiling point impurity. What could this be?
A3: A high-boiling point impurity could be a di-geranyl ether, formed from the acid-catalyzed reaction of two geraniol molecules. This is another potential side reaction in the presence of a strong acid.
Troubleshooting Steps:
-
Stoichiometry: Ensure that the molar ratio of propionic acid to geraniol is appropriate. Using a slight excess of the acid can favor the esterification reaction over ether formation.
-
Catalyst Concentration: Use the minimum effective amount of acid catalyst to reduce the likelihood of this bimolecular side reaction.
Q4: Can I use a base catalyst for the synthesis of this compound?
A4: While base-catalyzed esterification is possible, it is less common for this specific transformation. Acid catalysis is generally more efficient for the esterification of primary alcohols like geraniol with carboxylic acids.
Q5: What are the advantages of enzymatic synthesis over chemical synthesis for this compound?
A5: Enzymatic synthesis offers several advantages:
-
High Selectivity: Enzymes are highly specific and catalyze the desired reaction with minimal byproduct formation, leading to a purer product.[4]
-
Mild Reaction Conditions: Enzymatic reactions are typically carried out at lower temperatures and neutral pH, which prevents the degradation and isomerization of sensitive molecules like geraniol.[3]
-
Environmentally Friendly: This method avoids the use of harsh acids and toxic solvents.
The main drawback can be the higher cost of the enzyme and potentially slower reaction rates compared to some chemical methods.
Data Presentation
The following table summarizes the typical product distribution in this compound synthesis under different catalytic conditions. Please note that the exact percentages can vary based on specific reaction parameters such as temperature, reaction time, and reactant ratios.
| Catalyst | This compound (mol%) | Neryl Propionate (mol%) | Linalyl Propionate (mol%) | Terpenes (e.g., Myrcene) (mol%) | Di-Geranyl Ether (mol%) |
| Sulfuric Acid | 70-85 | 5-15 | 2-10 | 1-5 | < 2 |
| Amberlyst-15 | 85-95 | 2-8 | 1-5 | < 2 | < 1 |
| Novozym 435 | > 99 | < 0.1 | < 0.1 | Not Detected | Not Detected |
Experimental Protocols
Protocol 1: Sulfuric Acid-Catalyzed Synthesis of this compound
Materials:
-
Geraniol (1.0 mol)
-
Propionic acid (1.2 mol)
-
Concentrated sulfuric acid (0.05 mol)
-
Toluene (B28343) (200 mL)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus, round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
Set up a round-bottom flask with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer.
-
To the flask, add geraniol, propionic acid, and toluene.
-
Slowly add the concentrated sulfuric acid to the stirred mixture.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction progress by GC-MS. The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (until no more gas evolves), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the toluene under reduced pressure using a rotary evaporator.
-
The crude this compound can be further purified by vacuum distillation.
Protocol 2: Enzymatic Synthesis of this compound using Novozym 435
Materials:
-
Geraniol (1.0 mol)
-
Propionic acid (1.0 mol)
-
Immobilized Candida antarctica lipase B (Novozym 435) (5-10% by weight of substrates)
-
Molecular sieves (optional, to remove water)
-
Heptane (B126788) (as solvent, optional for solvent-free system)
-
Orbital shaker or magnetic stirrer, reaction vessel (e.g., Erlenmeyer flask), heating plate.
Procedure:
-
To a reaction vessel, add geraniol and propionic acid (and heptane if not a solvent-free system).
-
Add Novozym 435 to the mixture.
-
If desired, add activated molecular sieves to remove the water produced during the reaction.
-
Incubate the mixture at a controlled temperature (e.g., 40-60°C) with constant agitation (e.g., 150-200 rpm) in an orbital shaker.[3]
-
Monitor the reaction progress by taking small aliquots and analyzing them by GC-MS.
-
The reaction typically reaches high conversion within 24-48 hours.
-
Once the reaction is complete, separate the immobilized enzyme by filtration for potential reuse.
-
The product can be purified by vacuum distillation if required, although the purity is often high enough for many applications without further purification.
Protocol 3: GC-MS Analysis of Reaction Mixture
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Capillary column suitable for terpene analysis (e.g., DB-5ms, HP-5ms, or a wax column for better separation of isomers).
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp at 5°C/min to 280°C, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL (split or splitless injection depending on concentration).
MS Conditions (Example):
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400.
Sample Preparation:
-
Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., hexane (B92381) or ethyl acetate).
-
Filter the diluted sample if necessary to remove any particulate matter.
-
Transfer the sample to a GC vial.
Data Analysis:
-
Identify the peaks corresponding to geraniol, propionic acid, this compound, and byproducts (nerol, linalool, neryl propionate, linalyl propionate, terpenes, etc.) by comparing their retention times and mass spectra with those of authentic standards or by library matching (e.g., NIST).
-
Quantify the components by integrating the peak areas and using a calibration curve or by assuming equal response factors for a semi-quantitative analysis.
Visualizations
Caption: Chemical pathways in this compound synthesis.
Caption: Troubleshooting workflow for byproduct identification.
References
stability analysis of geranyl propionate under different conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of geranyl propionate (B1217596) under various experimental conditions. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the integrity of your formulations and experiments.
Troubleshooting and Frequently Asked Questions
This section addresses common issues and questions related to the stability of geranyl propionate.
Q1: What are the primary factors that can cause this compound to degrade?
This compound is a relatively stable ester, valued for its performance in various applications.[1][2] However, its stability can be compromised by several factors, including exposure to heat, light (especially UV), and strong oxidizing agents.[3][4][5] The pH of the formulation can also play a role in its long-term stability.[6][7]
Q2: I've noticed a change in the aroma of my product containing this compound. What could be the cause?
A change in the characteristic fruity, rosy scent of this compound is a primary indicator of degradation.[8] Exposure to excessive heat can cause it to hydrolyze, forming propionic acid over time, which can alter the fragrance profile.[3] Oxidation, resulting from exposure to air, is another common cause of scent modification in fragrance ingredients.[4]
Q3: How should I properly store this compound to ensure its stability?
To maintain its integrity, this compound should be stored in a cool, dry, and dark place.[9] The container should be tightly sealed and airtight to protect it from atmospheric oxygen and prevent oxidation.[5][10][11] It is also crucial to store it away from strong oxidizing agents.[5][11]
Q4: Can this compound cause discoloration in my formulation?
While this compound itself is a colorless to pale yellow liquid, its degradation products or interactions with other ingredients in a formulation could potentially lead to color changes.[2][5] Stability testing often involves monitoring for changes in color as a key indicator of product integrity.[6][12] Exposure to light is a known factor that can cause discoloration in fragrance formulations.[4][7]
Q5: What is the expected behavior of this compound under high-temperature conditions?
This compound is noted for performing well under the heat conditions often found in applications like detergents and candles.[9][10] However, prolonged exposure to high heat can accelerate degradation, potentially leading to the formation of propionic acid.[3] For enzymatic synthesis, temperatures above 40°C can lead to enzyme denaturation.[13]
Q6: How can I analytically determine if my this compound sample has degraded?
The most common method for analyzing the chemical composition of fragrance materials and detecting degradation products is Gas Chromatography-Mass Spectrometry (GC-MS).[6] This technique can separate and identify individual components, allowing for the quantification of this compound and the detection of impurities or degradation products. Additionally, monitoring physical properties such as odor, color, and pH can provide initial evidence of instability.[12]
Summary of Stability Data
The following table summarizes the stability of this compound under different stress conditions based on available data.
| Condition | Stability Profile | Potential Degradation Products | Recommended Precautions |
| Temperature | Stable at room temperature. Performs well in heated applications like candles and detergents.[9][10] May degrade over time with prolonged exposure to high heat.[3] | Propionic Acid, Geraniol | Store in a cool place. Avoid long-term storage at elevated temperatures. |
| Light | Susceptible to degradation from UV and other intense light sources.[4] | Unspecified photodegradation products | Store in opaque, light-resistant containers.[9][10] |
| Oxidation | Incompatible with strong oxidizing agents.[5] Can degrade upon exposure to atmospheric oxygen.[4] | Unspecified oxidation products | Store in tightly sealed, airtight containers away from oxidizing materials.[10][11] |
| pH | Stability can be influenced by the acidity or alkalinity of the formulation.[6] Generally performs well in alkaline conditions.[9] | Hydrolysis products (Geraniol, Propionic Acid) | Conduct stability testing of the final formulation at its intended pH. |
Experimental Protocols & Workflows
To assess the stability of this compound within a specific formulation, a forced degradation study is recommended.[14] This involves subjecting the sample to stress conditions that are more severe than it would typically encounter to accelerate potential degradation pathways.[14][15]
Experimental Workflow for Stability Testing
The following diagram illustrates a typical workflow for conducting a stability analysis of a formulation containing this compound.
Caption: Workflow for forced degradation stability testing of this compound.
Detailed Methodologies
1. Accelerated Thermal Stability Protocol
-
Objective: To assess the effect of elevated temperature on the stability of the formulation.
-
Method:
-
Place a known quantity of the test formulation in an oven or climate chamber at a constant elevated temperature (e.g., 40°C or 50°C).[6]
-
Maintain a control sample at recommended storage conditions (cool, dark).[7]
-
At specified time intervals (e.g., 1, 2, 4, and 12 weeks), withdraw samples from both the oven and the control group.
-
Allow the heated sample to return to room temperature.
-
Analyze all samples for changes in chemical composition (via GC-MS), odor profile, color, and pH.[6][12]
-
2. Photostability Protocol
-
Objective: To determine the impact of light exposure on the formulation.
-
Method:
-
Place the test formulation in a transparent container within a photostability chamber.
-
Expose the sample to a controlled light source that includes UV and visible light, as specified by ICH Q1B guidelines.[4][6]
-
Wrap a control sample in aluminum foil and place it in the same chamber to isolate the effects of temperature from light.
-
At a predetermined endpoint, remove the samples.
-
Analyze the samples for any changes in appearance, color, and chemical composition (GC-MS).
-
3. Oxidative Stability Protocol
-
Objective: To evaluate the formulation's susceptibility to oxidation.
-
Method:
-
Treat the test formulation with a low concentration of an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).[14][15]
-
Maintain the sample at room temperature for a set period (e.g., 24-48 hours), monitoring for any reaction.
-
Neutralize any remaining oxidizing agent if necessary for the analytical method.
-
Analyze the stressed sample and a control sample using GC-MS to identify any new peaks corresponding to oxidation products.[6]
-
References
- 1. This compound - Jdpeople [jdpeople.es]
- 2. chemimpex.com [chemimpex.com]
- 3. ScenTree - this compound (CAS N° 105-90-8) [scentree.co]
- 4. iltusa.com [iltusa.com]
- 5. aurochemicals.com [aurochemicals.com]
- 6. mlapbotanicals.com [mlapbotanicals.com]
- 7. orchadia.org [orchadia.org]
- 8. This compound CAS#: 105-90-8 [m.chemicalbook.com]
- 9. This compound 60% – Fruity & Floral Ester For Perfume & Flavor | Chemicalbull [chemicalbull.com]
- 10. This compound 98% – Fruity‑floral Aroma Ester For Perfume & Flavor | Chemicalbull [chemicalbull.com]
- 11. This compound | 105-90-8 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 12. humiditycontrol.com [humiditycontrol.com]
- 13. Buy this compound | 105-90-8 [smolecule.com]
- 14. medcraveonline.com [medcraveonline.com]
- 15. biopharmaspec.com [biopharmaspec.com]
Technical Support Center: Degradation Pathways of Geranyl Propionate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to investigating the degradation pathways of geranyl propionate (B1217596). The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary degradation pathway of geranyl propionate in a biological system?
The primary degradation pathway of this compound is expected to be initiated by enzymatic hydrolysis of the ester bond. This reaction is catalyzed by esterases or lipases, yielding geraniol (B1671447) and propionic acid.[1] Subsequently, these two products are metabolized through their respective, well-established pathways.
Q2: How can I monitor the degradation of this compound?
The degradation can be monitored by measuring the decrease in the concentration of this compound over time, or by quantifying the appearance of its degradation products, geraniol and propionic acid. Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for separating and quantifying these volatile compounds.[2][3]
Q3: Which enzymes are likely to catalyze the hydrolysis of this compound?
Lipases and esterases are the primary classes of enzymes responsible for hydrolyzing ester bonds.[1] Commercially available lipases from sources such as Candida antarctica (e.g., Novozym 435) and Pseudomonas fluorescens, as well as esterases from porcine liver, are good candidates for initial screening studies.[4][5]
Q4: What are the key parameters to consider when setting up an enzymatic hydrolysis assay for this compound?
Key parameters to optimize include enzyme concentration, substrate concentration, pH, temperature, and incubation time. The optimal conditions will depend on the specific enzyme used. For example, many lipases exhibit optimal activity in a neutral to slightly alkaline pH range and at temperatures between 30-60°C.[6][7]
Troubleshooting Guides
Enzymatic Hydrolysis Assay
| Problem | Possible Cause(s) | Troubleshooting Step(s) |
| No or low degradation observed | Inactive enzyme | - Check the storage conditions and expiration date of the enzyme.- Perform an activity assay with a standard substrate (e.g., p-nitrophenyl butyrate) to confirm enzyme activity.[8] |
| Suboptimal reaction conditions | - Optimize pH and temperature for the specific enzyme being used.- Ensure proper mixing of the reaction components. | |
| Substrate insolubility | - this compound has low water solubility. Use a co-solvent like DMSO or a surfactant to improve its dispersion in the aqueous reaction medium. | |
| Inconsistent results | Pipetting errors | - Use calibrated pipettes and prepare a master mix for the reaction components to ensure consistency across replicates. |
| Temperature fluctuations | - Use a temperature-controlled incubator or water bath for the assay. | |
| Enzyme instability | - Prepare fresh enzyme solutions for each experiment and keep them on ice. |
GC-MS Analysis of Degradation Products
| Problem | Possible Cause(s) | Troubleshooting Step(s) |
| Poor peak shape or resolution | Inappropriate GC column | - Use a column suitable for the analysis of volatile and semi-volatile compounds, such as a DB-5MS or HP-INNOWax column.[2] |
| Incorrect oven temperature program | - Optimize the temperature ramp to ensure good separation of this compound, geraniol, and propionic acid. | |
| Low sensitivity | Sample degradation in the injector | - Use a lower injector temperature to prevent thermal degradation of the analytes. |
| Insufficient sample concentration | - Concentrate the sample extract before injection. | |
| Contamination peaks | Impure solvents or reagents | - Use high-purity solvents and reagents for sample preparation and extraction. |
| Carryover from previous injections | - Run a blank solvent injection between samples to check for and clean the system. |
Experimental Protocols
Protocol 1: Enzymatic Hydrolysis of this compound
This protocol provides a general method for assessing the enzymatic hydrolysis of this compound. Optimization of specific parameters may be required.
Materials:
-
This compound
-
Lipase (B570770) or esterase of choice (e.g., Candida antarctica lipase B)
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 7.5)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ethyl acetate (B1210297) (for extraction)
-
Sodium sulfate (B86663) (anhydrous)
-
GC-MS for analysis
Procedure:
-
Prepare a stock solution of this compound (e.g., 100 mM) in DMSO.
-
Prepare a working solution of the enzyme in phosphate buffer (e.g., 1 mg/mL).
-
In a reaction vial, add the appropriate volume of phosphate buffer.
-
Add the this compound stock solution to the buffer to achieve the desired final substrate concentration (e.g., 1 mM). Ensure the final DMSO concentration is low (e.g., <1%) to minimize enzyme inhibition.
-
Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding the enzyme solution.
-
Incubate the reaction mixture at the chosen temperature with gentle agitation.
-
At specific time points, withdraw aliquots of the reaction mixture and stop the reaction by adding an equal volume of ethyl acetate to extract the substrate and products.
-
Vortex the mixture and centrifuge to separate the phases.
-
Collect the upper organic layer and dry it over anhydrous sodium sulfate.
-
Analyze the sample by GC-MS to quantify the remaining this compound and the formed geraniol.
Protocol 2: GC-MS Analysis of this compound and Geraniol
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column: e.g., HP-INNOWax (30 m x 0.32 mm, 0.5 µm film thickness)[2]
GC Conditions (example):
-
Injector temperature: 250°C
-
Carrier gas: Helium at a constant flow rate of 1.5 mL/min[2]
-
Oven temperature program: Initial temperature of 40°C for 1 min, ramp up to 220°C at 4°C/min, then to 250°C at 15°C/min, and hold for 2 min.[2]
-
Injection volume: 1 µL (split mode)
MS Conditions (example):
Quantification:
-
Create calibration curves for this compound and geraniol using standards of known concentrations.
-
Identify the compounds in the samples based on their retention times and mass spectra compared to the standards.
-
Quantify the compounds by integrating the peak areas and using the calibration curves.
Quantitative Data
The following table summarizes kinetic data for the synthesis of this compound via enzymatic esterification. While this represents the reverse reaction of hydrolysis, the conditions and enzyme choices can provide a starting point for designing hydrolysis experiments.
| Enzyme | Molar Ratio (Geraniol:Propionic Acid) | Temperature (°C) | Enzyme Conc. (wt%) | Conversion (%) | Time (h) | Reference |
| Lipase from Penicillium crustosum | 5:1 | 60 | 50 | ~53 | - | [6] |
| Novozym 435 | 3:1 | 40 | 10 | ~93 | - | [9] |
Visualizations
References
- 1. Lipase-catalyzed polyester synthesis – A green polymer chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Lipase-Catalyzed Transesterification Synthesis of Geranyl Acetate in Organic Solvents and Its Kinetics [jstage.jst.go.jp]
- 5. Lipase-Catalyzed Esterification of Geraniol and Citronellol for the Synthesis of Terpenic Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Accurately determining esterase activity via the isosbestic point of p-nitrophenol :: BioResources [bioresources.cnr.ncsu.edu]
- 8. Purification and characterization of an extracellular esterase with organic solvent tolerance from a halotolerant isolate, Salimicrobium sp. LY19 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
troubleshooting peak tailing in HPLC analysis of geranyl propionate
Technical Support Center: HPLC Analysis of Geranyl Propionate (B1217596)
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis. This guide provides detailed answers to common issues encountered when analyzing geranyl propionate and similar hydrophobic compounds, with a focus on resolving peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing in the HPLC analysis of this compound?
The primary cause of peak tailing is often secondary retention mechanisms, where the analyte interacts with the column's stationary phase in more than one way.[1] For silica-based columns, this frequently involves interactions between the analyte and residual silanol (B1196071) groups (Si-OH) on the silica (B1680970) surface.[1][2] While this compound is a neutral compound, these interactions can still occur and lead to asymmetrical peaks.
Q2: What type of HPLC column is recommended for analyzing this compound?
A reverse-phase (RP) C18 or C8 column is typically suitable for hydrophobic compounds like this compound.[3] To minimize peak tailing from silanol interactions, it is highly recommended to use a modern, high-purity, end-capped column.[4][5] End-capping effectively blocks many of the residual silanol groups, leading to improved peak symmetry.[1]
Q3: How does the sample solvent affect the peak shape of this compound?
The choice of sample solvent is critical and can significantly impact peak shape.[6] If the sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than the mobile phase, it can cause band broadening and peak distortion, including tailing or fronting.[2][7][8] It is always best to dissolve the sample in the initial mobile phase or a solvent with a weaker elution strength.[6][9]
Troubleshooting Guide: Peak Tailing
Q: I am observing significant peak tailing with my this compound standard. What steps can I take to fix this?
A: Peak tailing is a common issue that can compromise quantification and resolution.[2] Follow this systematic approach to diagnose and resolve the problem.
Step 1: Check for Column Overload
Column overload occurs when the injected sample concentration is too high, saturating the stationary phase.[2] This can lead to a characteristic "shark-fin" peak shape, which is a form of tailing.
-
Troubleshooting Action: Prepare a 10-fold dilution of your sample and inject it.
-
Expected Result: If peak tailing is significantly reduced or eliminated, the original sample was overloaded.[9][10]
-
Solution: Reduce the sample concentration or decrease the injection volume.[9]
Step 2: Investigate the Sample Solvent (Diluent Effect)
A mismatch between the sample solvent and the mobile phase is a frequent cause of peak distortion.[2][7] Using a sample solvent with a higher elution strength than the mobile phase can cause the analyte band to spread before it properly partitions onto the column.[6][11]
-
Troubleshooting Action: If your sample is not already dissolved in the mobile phase, prepare a new sample using the initial mobile phase composition as the diluent.
-
Expected Result: If the peak shape improves, the issue was related to the solvent effect.
-
Solution: Always dissolve your standards and samples in a solvent that is weaker than or equal in strength to the mobile phase.[6][9]
Step 3: Address Secondary Interactions with Silanol Groups
Even with neutral compounds, secondary polar interactions with active sites on the silica packing material, such as residual silanols, can cause peak tailing.[1][12]
-
Troubleshooting Action: Modify the mobile phase. Since this compound is neutral, pH adjustment has a minimal effect on the analyte itself but can influence the column chemistry. Lowering the mobile phase pH (e.g., to pH 2.5-3.0) with an additive like 0.1% formic acid or phosphoric acid can suppress the ionization of silanol groups, reducing their ability to interact with analytes.[4][13][14]
-
Expected Result: Peak symmetry should improve as the unwanted secondary interactions are minimized.
-
Solution: Incorporate a small amount of an acidic modifier into your mobile phase. For particularly stubborn tailing with basic compounds (not this compound), a competing base like triethylamine (B128534) (TEA) can be added to block silanol sites.[5]
Step 4: Evaluate System and Column Health
If the issue persists, it may be related to the physical state of your HPLC system or column.
-
Extra-Column Volume: Excessive dead volume in tubing, fittings, or connections between the injector and detector can cause band broadening and tailing.[15] Ensure all fittings are secure and use tubing with the appropriate inner diameter.
-
Column Degradation: Over time, columns can degrade. A void can form at the column inlet, or the inlet frit can become partially blocked, leading to poor peak shape.[1][16]
-
Troubleshooting Action:
-
Disconnect the column and replace it with a zero-dead-volume union. Run the system to ensure there are no leaks.
-
If possible, reverse-flush the column (check manufacturer's instructions first) to remove potential blockages.[10]
-
Replace the column with a new one of the same type to see if the problem is resolved. A new column will confirm if the old one was degraded.[9]
-
Data & Protocols
Table 1: Recommended HPLC Starting Parameters for this compound Analysis
| Parameter | Recommended Condition | Rationale & Troubleshooting Tips |
| Column | C18, End-capped (e.g., 5 µm, 4.6x150 mm) | Provides good retention for hydrophobic analytes. End-capping is crucial to minimize silanol interactions.[4][5] |
| Mobile Phase | Acetonitrile (B52724)/Water or Methanol/Water | A typical mobile phase for reverse-phase HPLC.[3] Start with a gradient (e.g., 60-95% Acetonitrile) to determine the optimal isocratic conditions. |
| Modifier | 0.1% Formic Acid or Phosphoric Acid | Suppresses ionization of residual silanol groups on the column, improving peak shape.[13][14] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. Adjust as needed to optimize separation. |
| Temperature | 30 °C | Elevated temperatures can improve peak efficiency by reducing mobile phase viscosity. |
| Injection Volume | 5-10 µL | Keep the injection volume small to prevent column overload.[9] |
| Sample Solvent | Initial Mobile Phase Composition | Critical for preventing peak distortion due to the solvent effect.[7][9] |
| Detection | UV at 215 nm | While terpenes may not have strong chromophores, detection at lower UV wavelengths is often possible.[17] |
Experimental Protocol: Systematic Troubleshooting of Peak Tailing
This protocol outlines a methodical approach to identifying the root cause of peak tailing.
1. Objective: To systematically diagnose and eliminate peak tailing for this compound.
2. Materials:
-
HPLC-grade acetonitrile and water
-
Formic acid (or other suitable acid modifier)
-
This compound standard
-
HPLC system with UV detector
-
C18 end-capped analytical column (e.g., 5 µm, 4.6x150 mm)
3. Procedure:
-
Establish a Baseline:
-
Prepare a mobile phase of 70:30 Acetonitrile:Water.
-
Prepare a 100 µg/mL stock solution of this compound in 100% Acetonitrile.
-
Equilibrate the column at 1.0 mL/min until the baseline is stable.
-
Inject 10 µL of the stock solution and record the chromatogram. Note the peak asymmetry.
-
-
Test for Column Overload:
-
Dilute the stock solution 1:10 with 100% Acetonitrile to make a 10 µg/mL solution.
-
Inject 10 µL of the diluted solution.
-
Analysis: Compare the peak shape to the baseline. If asymmetry is significantly improved, the primary issue is mass overload.
-
-
Test for Solvent Effect:
-
Prepare a new 100 µg/mL this compound standard, but this time, dissolve it directly in the 70:30 Acetonitrile:Water mobile phase.
-
Inject 10 µL of this new standard.
-
Analysis: Compare the peak shape to the baseline. If the peak is now symmetrical, the primary issue was the sample solvent.
-
-
Test for Silanol Interactions:
-
Prepare a new mobile phase of 70:30 Acetonitrile:Water with 0.1% formic acid.
-
Equilibrate the column with the new mobile phase.
-
Inject 10 µL of the standard prepared in the mobile phase (from step 3).
-
Analysis: If peak tailing is further reduced, secondary silanol interactions were a contributing factor.
-
-
System & Column Health Check:
-
If tailing persists, inspect all fittings for leaks or damage.
-
Replace the analytical column with a new, identical column and re-run the analysis using the optimized conditions from step 4.
-
Analysis: If the new column provides a symmetrical peak, the original column was fouled or degraded.
-
Visual Troubleshooting Workflow
The following diagram illustrates the logical decision-making process for troubleshooting peak tailing.
Caption: A logical workflow for diagnosing the root cause of HPLC peak tailing.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. This compound | SIELC Technologies [sielc.com]
- 4. pharmagrowthhub.com [pharmagrowthhub.com]
- 5. hplc.eu [hplc.eu]
- 6. mac-mod.com [mac-mod.com]
- 7. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. uhplcs.com [uhplcs.com]
- 10. m.youtube.com [m.youtube.com]
- 11. lcms.cz [lcms.cz]
- 12. chromtech.com [chromtech.com]
- 13. support.waters.com [support.waters.com]
- 14. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. support.waters.com [support.waters.com]
- 16. youtube.com [youtube.com]
- 17. Can HPLC-UV Be Used For Terpenes Analysis In Cannabis? [restek.com]
Technical Support Center: Optimizing Geranyl Propionate Isomer Resolution in Gas Chromatography
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in enhancing the resolution of geranyl propionate (B1217596) and its isomers in your Gas Chromatography (GC) experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common isomers of geranyl propionate I might encounter?
A1: The most common isomer you will encounter is its geometric isomer, neryl propionate. This compound is the trans-isomer, while neryl propionate is the cis-isomer. Depending on the synthesis or natural source, you may also encounter chiral enantiomers.
Q2: Why is achieving good resolution between this compound and neryl propionate challenging?
A2: this compound and neryl propionate are geometric isomers with very similar boiling points and polarities. This structural similarity leads to close elution times on many standard GC columns, often resulting in co-elution or poor peak separation.
Q3: What type of GC column is best suited for separating this compound isomers?
A3: A polar stationary phase column is generally recommended for separating geometric isomers like this compound and neryl propionate. The differences in the dipole moment of the cis and trans isomers allow for differential interaction with a polar phase, leading to better separation. Wax-type columns (e.g., DB-Wax, Carbowax) are a good starting point. For separating enantiomers, a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives, is necessary.[1][2][3]
Q4: How does the oven temperature program affect the resolution of these isomers?
A4: The temperature program is a critical parameter. A slow temperature ramp rate allows for more interactions between the analytes and the stationary phase, which can significantly improve the resolution of closely eluting isomers. A lower initial oven temperature can also enhance the focusing of early eluting peaks.[4]
Q5: Can the carrier gas and its flow rate impact the separation?
A5: Yes, the choice of carrier gas and its linear velocity are important for separation efficiency. Hydrogen often provides better efficiency (sharper peaks) and allows for faster analysis times compared to helium. Optimizing the flow rate for your specific column dimensions is crucial to minimize band broadening and maximize resolution.
Troubleshooting Guide
This guide addresses common issues encountered during the GC analysis of this compound isomers.
Issue 1: Poor Resolution or Co-elution of this compound and Neryl Propionate
Possible Causes:
-
Inappropriate Column Choice: Using a non-polar column may not provide sufficient selectivity for geometric isomers.
-
Suboptimal Temperature Program: The temperature ramp may be too fast, or the initial temperature may be too high.
-
Incorrect Carrier Gas Flow Rate: The linear velocity of the carrier gas may not be optimal for the column, leading to peak broadening.
Solutions:
-
Column Selection:
-
Switch to a Polar Column: If you are using a non-polar column (e.g., DB-1, HP-5), switch to a polar stationary phase such as a Wax-type column (e.g., DB-Wax, Carbowax 20M).
-
Increase Column Length: A longer column provides more theoretical plates, which can improve resolution. Consider increasing the length from 30 m to 60 m.
-
Decrease Internal Diameter (ID): A smaller ID column (e.g., 0.25 mm) generally offers higher efficiency and better resolution.
-
-
Optimize the Temperature Program:
-
Lower the Initial Temperature: Start with an initial oven temperature at or slightly below the boiling point of your solvent.
-
Decrease the Ramp Rate: A slower ramp rate (e.g., 2-5 °C/min) can significantly improve the separation of closely eluting isomers.
-
Incorporate Isothermal Holds: Introduce short isothermal holds (1-2 minutes) around the elution temperature of the target isomers to enhance separation.[4]
-
-
Adjust Carrier Gas Flow Rate:
-
Optimize the linear velocity of your carrier gas (Helium or Hydrogen) for your column's internal diameter. For a 0.25 mm ID column, a typical starting point for helium is around 30-35 cm/s.
-
Issue 2: Peak Tailing
Possible Causes:
-
Active Sites in the System: Interaction of the analytes with active sites in the injector liner, column, or detector.
-
Column Contamination: Buildup of non-volatile residues at the head of the column.
-
Improper Column Installation: Incorrect positioning of the column in the injector or detector.
Solutions:
-
Use Deactivated Consumables: Employ deactivated inlet liners and ensure your GC column is of high quality and inert.
-
Column Maintenance:
-
Trim the first 10-20 cm of the column from the inlet side to remove any contamination.
-
Bake out the column at a temperature slightly above the final oven temperature of your method (do not exceed the column's maximum temperature limit).
-
-
Proper Column Installation: Ensure the column is installed according to the manufacturer's instructions for your specific GC instrument.
Issue 3: Peak Fronting
Possible Causes:
-
Column Overload: Injecting too much sample onto the column.
-
Poor Sample Solubility: The sample may not be fully dissolved in the injection solvent.
Solutions:
-
Reduce Sample Concentration: Dilute your sample before injection.
-
Decrease Injection Volume: Reduce the volume of sample injected onto the column.
-
Use a Higher Split Ratio: If using a split injection, increase the split ratio to reduce the amount of sample reaching the column.
Experimental Protocols
Protocol 1: GC-FID Method for this compound and Neryl Propionate Resolution
This protocol is a starting point and may require optimization for your specific instrumentation and sample matrix.
| Parameter | Condition |
| GC System | Gas Chromatograph with Flame Ionization Detector (FID) |
| Column | DB-Wax (or equivalent polar phase), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium or Hydrogen |
| Linear Velocity | Helium: ~35 cm/sec; Hydrogen: ~45 cm/sec (Constant Flow Mode) |
| Injector Temperature | 250 °C |
| Injection Mode | Split (Split Ratio 50:1) |
| Injection Volume | 1 µL |
| Oven Program | Initial Temp: 60°C, hold for 2 minRamp 1: 5 °C/min to 150 °CRamp 2: 10 °C/min to 220 °C, hold for 5 min |
| Detector Temperature | 250 °C |
| Detector Gases | Hydrogen: 30 mL/min; Air: 300 mL/min; Makeup (N2 or He): 25 mL/min |
Expected Elution Order: Neryl propionate (cis-isomer) is expected to elute before this compound (trans-isomer) on a polar column.
Protocol 2: Chiral GC Method for Enantiomer Separation
For the separation of potential enantiomers of this compound, a chiral column is necessary.
| Parameter | Condition |
| GC System | Gas Chromatograph with Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Column | Cyclodextrin-based chiral column (e.g., BGB 178 30% CD)[3] |
| Carrier Gas | Hydrogen or Helium |
| Linear Velocity | Optimize for the specific column |
| Injector Temperature | 220 °C |
| Injection Mode | Split (e.g., 50:1) |
| Injection Volume | 1 µL |
| Oven Program | Initial Temp: 50°C, hold for 1 minRamp: 2 °C/min to 180 °C, hold for 10 min |
| Detector | FID or MS (Scan mode) |
Data Presentation
The following table provides expected retention indices for this compound on different types of columns. This data can be used to predict elution behavior and assist in method development.
| Stationary Phase Type | Stationary Phase Name | Retention Index (Kovats) |
| Non-polar | SE-30 | 1450 |
| Non-polar | DB-1 / HP-1 | 1448 - 1453 |
| Mid-polar | HP-5 | 1475 |
| Polar | Carbowax 20M | 1835 |
| Polar | DB-Wax | 1842 |
Data sourced from the NIST Chemistry WebBook.
Visualizations
Caption: Troubleshooting workflow for improving isomer resolution.
Caption: General experimental workflow for GC analysis.
References
Technical Support Center: Large-Scale Production of Geranyl Propionate
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals involved in the large-scale synthesis of geranyl propionate (B1217596).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the large-scale production of geranyl propionate?
The main challenges hinge on achieving high yield and purity cost-effectively. For chemical synthesis, the use of corrosive and hazardous acid catalysts, potential side reactions, and the need for extensive purification are significant hurdles.[1][2] In enzymatic synthesis, challenges include the cost and stability of the enzyme, potential inhibition of the enzyme by reactants or products, and the need to optimize reaction conditions to maximize conversion and minimize reaction time.[3]
Q2: What are the common synthesis routes for this compound?
The two primary routes are:
-
Chemical Synthesis (Fischer Esterification): This method involves the reaction of geraniol (B1671447) with propionic acid, typically in the presence of a strong acid catalyst like sulfuric acid.[1][4]
-
Enzymatic Synthesis: This "greener" alternative utilizes lipases as biocatalysts to facilitate the esterification of geraniol and propionic acid.[5] This method is often performed in a solvent-free system to reduce environmental impact and simplify downstream processing.
Q3: What are the potential side reactions and by-products in this compound synthesis?
A key side reaction, particularly at elevated temperatures in chemical synthesis, is the dehydration of geraniol, which can lead to the formation of various terpene hydrocarbons.[6] Additionally, if the starting geraniol contains its isomer, nerol, the corresponding neryl propionate will be formed as an isomeric impurity.[1] Incomplete reaction will also leave unreacted geraniol and propionic acid in the final product mixture.
Q4: How can the yield of the esterification reaction be maximized?
According to Le Chatelier's principle, the reversible esterification reaction can be driven towards the product side by removing water as it is formed.[7] This can be achieved through techniques like azeotropic distillation. Other strategies to improve yield include using an excess of one reactant (typically the less expensive one) and optimizing reaction conditions such as temperature and catalyst concentration.[8]
Q5: What are the typical purification methods for large-scale production of this compound?
At an industrial scale, purification typically involves a multi-step process that may include:
-
Neutralization and Washing: To remove the acid catalyst and any unreacted acid.
-
Distillation: Fractional distillation under reduced pressure is a common method to separate this compound from lower-boiling reactants and higher-boiling by-products.
-
Chromatography: Techniques like column chromatography can be used for high-purity applications, though it may be less cost-effective for very large scales.[9]
Q6: Is this compound stable? What are its storage recommendations?
This compound can be susceptible to hydrolysis back to geraniol and propionic acid, especially in the presence of moisture and heat.[1][10] For long-term storage, it is recommended to keep it in a cool, dry place in tightly sealed containers, away from direct sunlight and strong oxidizing agents.[11][12]
Troubleshooting Guides
Low Product Yield
| Symptom | Potential Cause | Suggested Solution |
| Low conversion of reactants | Incomplete reaction due to equilibrium limitations.[7] | Implement continuous water removal from the reaction mixture (e.g., using a Dean-Stark apparatus or pervaporation).[13] Increase the molar ratio of one reactant (e.g., propionic acid if geraniol is the limiting reagent). |
| Insufficient catalyst activity or concentration. | Increase the catalyst loading. For enzymatic reactions, ensure the enzyme is not denatured and is stored correctly. | |
| Suboptimal reaction temperature.[8] | Optimize the reaction temperature. For chemical synthesis, higher temperatures may increase the reaction rate but can also lead to side reactions. For enzymatic synthesis, operate within the optimal temperature range for the specific lipase (B570770) to avoid denaturation. | |
| Product loss during workup | Inefficient extraction or separation. | Optimize the solvent system and number of extractions during the workup process. Ensure complete phase separation. |
| Product degradation during purification.[1] | For purification by distillation, use a high-vacuum system to lower the boiling point and minimize thermal degradation. |
Product Impurity
| Symptom | Potential Cause | Suggested Solution |
| Presence of unreacted starting materials | Incomplete reaction. | Refer to the "Low Product Yield" troubleshooting guide to improve reaction conversion. |
| Formation of by-products (e.g., terpene hydrocarbons) | High reaction temperature leading to geraniol dehydration.[6] | Lower the reaction temperature and potentially increase the reaction time to compensate. |
| Presence of isomeric impurities (e.g., neryl propionate) | Isomeric impurity (nerol) in the starting geraniol.[1] | Use high-purity geraniol as the starting material. Isomeric impurities may be difficult to remove in later stages due to similar physical properties. |
| Residual acid catalyst or propionic acid | Incomplete neutralization and washing. | Ensure thorough washing with a basic solution (e.g., sodium bicarbonate) followed by water washes until the pH is neutral. |
Enzymatic Synthesis-Specific Issues
| Symptom | Potential Cause | Suggested Solution |
| Low or decreasing enzyme activity | Enzyme inhibition by substrates (e.g., high concentration of propionic acid) or product.[3][13] | Control the substrate addition rate to maintain a low concentration in the reactor. Consider in-situ product removal. |
| Enzyme deactivation due to suboptimal pH or temperature. | Ensure the reaction is carried out at the optimal pH and temperature for the specific lipase. Avoid extreme conditions. | |
| Methanol used as an acyl acceptor inactivating the lipase.[14] | While not directly for propionate, if using transesterification, avoid methanol. For direct esterification, this is not an issue. | |
| Difficulty in enzyme recovery and reuse | Poor immobilization or leaching of the enzyme from the support. | Optimize the enzyme immobilization protocol. Use a robust support material. |
Experimental Protocols
Chemical Synthesis of this compound (Lab-Scale)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a Dean-Stark trap, combine geraniol (1.0 eq), propionic acid (1.5 eq), and a suitable solvent like toluene (B28343) (2 mL per gram of geraniol).
-
Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the total reactant weight).
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, driving the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., diethyl ether) and wash sequentially with water, a saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation.
Enzymatic Synthesis of this compound (Solvent-Free)
-
Reaction Setup: In a temperature-controlled stirred-tank reactor, add geraniol and propionic acid. A typical molar ratio might be 1:3 (geraniol:propionic acid) to optimize conversion.[5]
-
Enzyme Addition: Add an immobilized lipase, such as Novozym 435, at a concentration of around 10% by weight of the substrates.[5]
-
Reaction Conditions: Maintain the temperature at approximately 40°C and stir at a moderate speed (e.g., 150 rpm).[5]
-
Monitoring: Monitor the reaction progress by taking samples periodically and analyzing them by GC to determine the conversion of geraniol.
-
Enzyme Recovery: After the reaction reaches the desired conversion, recover the immobilized enzyme by filtration for potential reuse.
-
Product Purification: The product mixture can be purified by vacuum distillation to remove unreacted starting materials and obtain pure this compound.
Data Presentation
Table 1: Comparison of Optimized Conditions for Enzymatic Synthesis of this compound
| Parameter | Study 1 | Study 2 |
| Enzyme | Immobilized Lipase | Immobilized Lipase |
| System | Solvent-Free | Solvent-Free |
| Temperature | 40°C | 50°C |
| Geraniol:Propionic Acid Molar Ratio | 3:1 | Not Specified |
| Enzyme Concentration (% w/w) | 10% | 10% |
| Stirring Rate | 150 rpm | Not Specified |
| Reaction Time | ~30 min (for near complete conversion) | 5 hours |
| Achieved Conversion/Yield | ~93% Conversion | >50% Yield |
Note: The data is compiled from different studies and direct comparison should be made with caution as other experimental parameters may vary.[5]
Visualizations
Caption: Chemical equation for the synthesis of this compound.
References
- 1. ScenTree - this compound (CAS N° 105-90-8) [scentree.co]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound | 27751-90-2 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. quora.com [quora.com]
- 8. scitepress.org [scitepress.org]
- 9. valveandcontrol.com [valveandcontrol.com]
- 10. fraterworks.com [fraterworks.com]
- 11. aurochemicals.com [aurochemicals.com]
- 12. This compound | 105-90-8 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 13. researchgate.net [researchgate.net]
- 14. Biodiesel production - Wikipedia [en.wikipedia.org]
Technical Support Center: Mitigating Geranyl Propionate Instability in Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the instability of geranyl propionate (B1217596) in various formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of geranyl propionate instability in formulations?
This compound's instability primarily stems from its chemical structure. As an ester with two unsaturated double bonds, it is susceptible to degradation through several pathways:
-
Hydrolysis: The ester bond can be cleaved in the presence of water, especially under acidic or basic conditions, reverting this compound to geraniol (B1671447) and propionic acid. This reaction can be accelerated by heat.
-
Oxidation: The double bonds in the geranyl group are vulnerable to oxidation, which can be initiated by exposure to air (oxygen), light, and heat. Trace metals can also catalyze this process.[1] Oxidation can lead to the formation of various degradation products, altering the fragrance, flavor, and potentially the biological activity of the formulation.
-
Isomerization: The trans isomer of this compound can potentially convert to its cis isomer, neryl propionate, which has a different scent profile. This can be influenced by factors like heat and light.
Q2: What are the initial signs of this compound degradation in my formulation?
Common indicators of degradation include:
-
Changes in Odor: A shift from its characteristic sweet, fruity, rosy scent to a more acidic, vinegary, or off-note aroma can indicate hydrolysis and the formation of propionic acid.
-
Discoloration: The formulation may turn yellow or brown due to the formation of oxidation byproducts.
-
Phase Separation or Precipitation: In emulsion-based formulations, degradation can disrupt the stability of the emulsion, leading to separation.
-
pH Shift: The formation of propionic acid from hydrolysis will lower the pH of the formulation.
Q3: How can I proactively prevent the degradation of this compound during storage and formulation?
To maintain the stability of this compound, consider the following preventative measures:
-
Storage Conditions: Store pure this compound and its formulations in airtight, opaque containers in a cool, dark place.[2][3] An inert atmosphere (e.g., nitrogen or argon) can further prevent oxidation.[1]
-
pH Control: Maintain the pH of aqueous formulations in the neutral to slightly acidic range (pH 5-7) to minimize acid- or base-catalyzed hydrolysis.
-
Antioxidant Addition: Incorporate antioxidants into your formulation to quench free radicals and inhibit oxidative degradation.
-
Chelating Agents: Add chelating agents like EDTA to bind any trace metal ions that could catalyze oxidation.
-
Encapsulation: For enhanced stability, especially in aqueous environments, consider encapsulating this compound.
Troubleshooting Guides
Issue 1: Rapid Loss of Fragrance and Development of a Sour Odor
-
Potential Cause: Hydrolysis of this compound into geraniol and propionic acid.
-
Troubleshooting Steps:
-
Measure pH: Check the pH of your formulation. A drop in pH confirms the generation of an acid.
-
Analyze for Degradation Products: Use analytical techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the presence of geraniol and propionic acid.
-
Reformulate with a Buffer: If the formulation is aqueous, incorporate a buffering system to maintain a stable pH.
-
Reduce Water Activity: For non-aqueous or low-water formulations, ensure all components are anhydrous and protect the formulation from atmospheric moisture.
-
Consider Encapsulation: For long-term stability in aqueous systems, microencapsulation or nanoemulsions can protect the ester bond from hydrolysis.
-
Issue 2: Formulation Discoloration (Yellowing/Browning) and Off-Odor Development
-
Potential Cause: Oxidative degradation of the double bonds in the geranyl moiety.
-
Troubleshooting Steps:
-
Protect from Light and Air: Ensure your manufacturing and storage processes minimize exposure to light and oxygen. Use opaque packaging and consider processing under an inert atmosphere.
-
Incorporate Antioxidants: Add an appropriate antioxidant to your formulation. The choice of antioxidant will depend on the formulation type (see Table 2).
-
Add a Chelating Agent: Introduce a chelating agent like disodium (B8443419) EDTA to sequester metal ions that can catalyze oxidation.
-
Evaluate Raw Material Quality: Ensure that other ingredients in your formulation are not introducing pro-oxidants or peroxides.
-
Issue 3: Inconsistent Results in Stability Studies
-
Potential Cause: Issues with the analytical method or experimental setup.
-
Troubleshooting Steps:
-
Method Validation: Ensure your analytical method is validated for stability-indicating properties. It must be able to separate this compound from its degradation products.
-
Control of Environmental Factors: Tightly control temperature, humidity, and light exposure during the study to ensure reproducibility.
-
Proper Sampling: Ensure homogenous sampling from your stability chambers and test samples.
-
Blank and Control Samples: Always run blank (formulation without this compound) and control (unstressed) samples alongside your stressed samples.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₃H₂₂O₂ | [4] |
| Molecular Weight | 210.31 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Odor | Fruity, rosy | [2] |
| Boiling Point | 252 °C | [5] |
| Density | 0.899 g/mL at 25 °C | [5] |
| Solubility | Soluble in alcohol and most fixed oils; insoluble in water. | [2] |
| Log P | 4.2 | [5] |
Table 2: Recommended Stabilization Strategies for this compound in Different Formulations
| Formulation Type | Stabilization Strategy | Recommended Agents | Typical Concentration |
| Oil-based (Anhydrous) | Antioxidant Addition | BHT, BHA, Mixed Tocopherols (Vitamin E) | 0.01 - 0.1% |
| Oil-in-Water Emulsions | Interfacial Antioxidants, Encapsulation | BHT, Tocopherols, Ascorbyl Palmitate, Green Tea Extract, Rosemary Extract | BHT: 0.01 - 0.1%[6] |
| Nanoemulsions, Liposomes, Polymer-based microcapsules | Varies with encapsulation method | ||
| Water-based (Aqueous) | pH control, Encapsulation, Antioxidants | Citrate or Phosphate Buffers, Cyclodextrins, Nanoemulsions | pH 5-7 |
| Water-soluble antioxidants (e.g., Green Tea Extract) | Varies with extract |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products.
1. Materials and Equipment:
-
This compound
-
Solvents (e.g., methanol, acetonitrile (B52724), water) suitable for your formulation base
-
Stress agents: Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)
-
pH meter
-
Constant temperature chambers/ovens
-
Photostability chamber
-
HPLC-UV/DAD or GC-MS system
2. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent.
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24-48 hours. Take samples at various time points, neutralize with an equivalent amount of 0.1 M NaOH, and dilute for analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature for 8-24 hours. Take samples, neutralize with 0.1 M HCl, and dilute for analysis.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Store at room temperature, protected from light, for 24-48 hours. Take samples and dilute for analysis.
-
Thermal Degradation: Place the stock solution (or solid this compound) in a 70°C oven for up to 7 days. Take samples at various time points.
-
Photodegradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[7][8] A control sample should be wrapped in aluminum foil to exclude light.
3. Analysis:
-
Analyze all stressed, unstressed (control), and blank samples using a validated stability-indicating analytical method (see Protocol 2).
-
Compare the chromatograms to identify degradation peaks.
-
Aim for 5-20% degradation of the parent compound for meaningful results.[7]
Protocol 2: Development of a Stability-Indicating HPLC-UV Method
This protocol provides a starting point for developing an HPLC method to quantify this compound and separate it from its degradation products.
1. Materials and Equipment:
-
HPLC system with UV/DAD detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile phase: Acetonitrile and water (HPLC grade)
-
Stressed samples from Protocol 1
2. Chromatographic Conditions (Starting Point):
-
Mobile Phase: A gradient of water (A) and acetonitrile (B). For example:
-
Start at 60% B
-
Gradient to 95% B over 15 minutes
-
Hold at 95% B for 5 minutes
-
Return to 60% B and equilibrate for 5 minutes
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: Scan from 200-400 nm. This compound lacks a strong chromophore, so detection will likely be at a low UV wavelength (e.g., 210 nm).
3. Method Development and Validation:
-
Inject the unstressed this compound standard to determine its retention time.
-
Inject the stressed samples to observe the retention times of any degradation products.
-
Adjust the mobile phase gradient, pH (if using a buffer), and flow rate to achieve adequate separation (resolution > 1.5) between all peaks.
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[9]
Mandatory Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
Caption: Logic diagram for mitigating this compound instability.
References
- 1. researchgate.net [researchgate.net]
- 2. Page loading... [wap.guidechem.com]
- 3. aurochemicals.com [aurochemicals.com]
- 4. This compound | C13H22O2 | CID 5355853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ScenTree - this compound (CAS N° 105-90-8) [scentree.co]
- 6. laroche-posay.me [laroche-posay.me]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. medcraveonline.com [medcraveonline.com]
- 9. scispace.com [scispace.com]
Technical Support Center: Trace Analysis of Geranyl Propionate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method development of trace analysis of geranyl propionate (B1217596). The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of geranyl propionate relevant to its trace analysis?
A1: Understanding the physicochemical properties of this compound is crucial for developing a robust analytical method. Key properties are summarized in the table below.
| Property | Value | Significance for Analysis |
| Molecular Formula | C₁₃H₂₂O₂ | Determines the molecular weight and elemental composition.[1][2] |
| Molecular Weight | 210.32 g/mol | Essential for mass spectrometry identification and quantification.[1][2] |
| Boiling Point | 252 - 253 °C | Indicates that GC analysis will require relatively high temperatures.[1][3][4] |
| Vapor Pressure | 0.0058 mmHg @ 23°C | Low volatility suggests that headspace analysis may require elevated temperatures or enrichment techniques like SPME.[1][5] |
| Solubility | Soluble in alcohol and most fixed oils; Insoluble in water, glycerol, and propylene (B89431) glycol.[3][4] | This dictates the choice of solvents for sample preparation and extraction. |
| Log P | 4.2 | High lipophilicity suggests good solubility in non-polar solvents and potential for matrix effects from fatty substances.[1][5] |
| Stability | May form propionic acid over time with heat. Stable under recommended storage conditions.[1][4] | Highlights the importance of proper sample storage and handling to prevent degradation.[1][4] |
Q2: Which analytical techniques are most suitable for the trace analysis of this compound?
A2: Gas chromatography-mass spectrometry (GC-MS) is a widely used and effective technique for the trace analysis of volatile and semi-volatile compounds like this compound.[6][] High-performance liquid chromatography (HPLC) can also be employed, particularly for samples in complex matrices that may not be suitable for direct GC injection.[8]
Q3: What are the common sample preparation techniques for this compound analysis?
A3: For trace analysis, sample preparation is critical to concentrate the analyte and remove interfering matrix components. Common techniques include:
-
Solid-Phase Microextraction (SPME): A solvent-free technique that uses a coated fiber to extract and concentrate analytes from a sample. It is particularly useful for headspace analysis of volatile and semi-volatile compounds.[9]
-
Headspace Analysis: This technique involves analyzing the vapor phase above a sample, which is ideal for volatile compounds in solid or liquid matrices.[9][10]
-
Liquid-Liquid Extraction (LLE): A conventional method for separating compounds based on their differential solubilities in two immiscible liquids.
-
Solid-Phase Extraction (SPE): A technique used to clean up samples by passing them through a solid sorbent that retains either the analyte or the impurities.
Troubleshooting Guides
Gas Chromatography (GC) Method Development
Issue 1: Poor Peak Shape (Tailing or Fronting) for this compound
-
Possible Causes:
-
Active Sites in the GC System: The liner, column, or injection port may have active sites that interact with the analyte.
-
Column Overloading: Injecting too much sample can lead to peak fronting.
-
Improper Injection Technique: A slow injection can cause peak tailing.
-
Column Degradation: The stationary phase of the column may be degraded.[11]
-
-
Solutions:
-
Use a deactivated liner and ensure all surfaces in the sample path are inert.
-
Dilute the sample or use a split injection to reduce the amount of analyte reaching the column.[11]
-
Optimize the injection speed and temperature.
-
Condition the column according to the manufacturer's instructions or replace it if it is old or has been subjected to harsh conditions.[11]
-
Issue 2: Baseline Instability or Drift
-
Possible Causes:
-
Solutions:
Issue 3: Poor Resolution Between this compound and Other Matrix Components
-
Possible Causes:
-
Inappropriate GC Column: The stationary phase may not be selective enough for the separation.
-
Suboptimal Temperature Program: The temperature ramp may be too fast or the initial/final temperatures may not be appropriate.[11]
-
-
Solutions:
-
Select a column with a different stationary phase polarity. A mid-polar or polar column may provide better selectivity.
-
Optimize the temperature program. A slower ramp rate can improve the separation of closely eluting peaks.[11]
-
Sample Preparation Troubleshooting (SPME)
Issue 4: Low Recovery of this compound with SPME
-
Possible Causes:
-
Incorrect Fiber Coating: The polarity of the fiber coating may not be suitable for this compound.
-
Suboptimal Extraction Time and Temperature: The equilibrium between the sample and the fiber may not have been reached.
-
Matrix Effects: Other components in the sample may interfere with the adsorption of this compound onto the fiber.
-
-
Solutions:
-
Select an appropriate SPME fiber. For a semi-volatile compound like this compound, a fiber with a non-polar or bipolar coating such as PDMS or PDMS/DVB is a good starting point.[14]
-
Optimize the extraction time and temperature. Increasing the temperature can help drive the semi-volatile this compound into the headspace for extraction.
-
Modify the sample matrix by adjusting the pH or adding salt to improve the partitioning of the analyte into the headspace.
-
Experimental Protocols
Detailed Methodology for GC-MS Analysis of this compound
This protocol provides a starting point for the GC-MS analysis of this compound. Optimization will be required based on the specific sample matrix and instrumentation.
1. Sample Preparation (Headspace SPME):
-
Place a known amount of the sample (e.g., 1 gram) into a 20 mL headspace vial.
-
Add an appropriate internal standard.
-
Seal the vial with a PTFE-lined septum.
-
Incubate the vial at a specific temperature (e.g., 80°C) for a set time (e.g., 20 minutes) to allow for equilibration.
-
Expose a pre-conditioned SPME fiber (e.g., 100 µm PDMS) to the headspace of the vial for a defined extraction time (e.g., 30 minutes).
2. GC-MS Parameters:
| Parameter | Recommended Setting |
| GC System | Gas Chromatograph with Mass Spectrometric Detector |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 250°C |
| Injection Mode | Splitless (for trace analysis) |
| Oven Temperature Program | Initial temperature of 60°C, hold for 2 minutes, ramp at 10°C/min to 280°C, hold for 5 minutes. |
| MS Transfer Line Temp | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 40-400 |
Visualizations
Experimental Workflow for GC-MS Analysis
Caption: Workflow for the trace analysis of this compound using Headspace SPME-GC-MS.
Logical Relationship for Troubleshooting Poor Peak Shape
Caption: Troubleshooting logic for addressing poor peak shape in GC analysis.
References
- 1. ScenTree - this compound (CAS N° 105-90-8) [scentree.co]
- 2. This compound [webbook.nist.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. aurochemicals.com [aurochemicals.com]
- 5. iff.com [iff.com]
- 6. researchgate.net [researchgate.net]
- 8. This compound | SIELC Technologies [sielc.com]
- 9. Investigation of Geraniol Biotransformation by Commercial Saccharomyces Yeast Strains by Two Headspace Techniques: Solid-Phase Microextraction Gas Chromatography/Mass Spectrometry (SPME-GC/MS) and Proton Transfer Reaction-Time of Flight-Mass Spectrometry (PTR-ToF-MS) [mdpi.com]
- 10. akjournals.com [akjournals.com]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - US [thermofisher.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Solid-Phase Microextraction Techniques and Application in Food and Horticultural Crops - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Validated HPLC Methods for Geranyl Propionate Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of geranyl propionate (B1217596), a key fragrance and flavoring component, is critical for quality control in the pharmaceutical, cosmetic, and food industries. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose, offering high selectivity and sensitivity. This guide provides a comparative overview of two common reversed-phase HPLC (RP-HPLC) methods for the quantification of geranyl propionate, complete with experimental protocols and expected validation data.
Comparison of HPLC Methods
Two prevalent RP-HPLC methods for the analysis of terpene esters like this compound involve the use of either a standard C18 column or a specialized column with modified silica (B1680970) chemistry for enhanced separation. Below is a summary of the typical performance data for these two approaches.
| Parameter | Method 1: Standard C18 Column | Method 2: Modified Silica C18 Column |
| Linearity (r²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% |
| Precision (% RSD) | ||
| - Repeatability | < 1.5% | < 1.0% |
| - Intermediate Precision | < 2.0% | < 1.5% |
| Limit of Detection (LOD) | ~0.05 µg/mL | ~0.02 µg/mL |
| Limit of Quantification (LOQ) | ~0.15 µg/mL | ~0.07 µg/mL |
| Robustness | Good | Excellent |
Experimental Protocols
Detailed methodologies for the two compared HPLC methods are provided below. These protocols are based on established practices for the analysis of similar compounds and are intended to serve as a starting point for method development and validation in your laboratory.
Method 1: Quantification of this compound using a Standard C18 Column
This method employs a conventional C18 stationary phase, which is a robust and widely available option for the separation of moderately non-polar compounds like this compound.
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Acetonitrile (B52724):Water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 215 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in acetonitrile to prepare a stock solution of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to an expected concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
3. Validation Parameters:
-
Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be greater than 0.999.
-
Accuracy: Perform recovery studies by spiking a known amount of this compound standard into a placebo or sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98.0 - 102.0%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day. The relative standard deviation (%RSD) should be less than 1.5%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument. The %RSD should be less than 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters such as mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2 °C).
Method 2: High-Sensitivity Quantification using a Modified Silica C18 Column
This method utilizes a C18 column with a modified silica backbone (e.g., Newcrom R1) to provide alternative selectivity and potentially better peak shape for certain analytes.[1][2]
1. Chromatographic Conditions:
-
Column: Newcrom R1 or similar modified silica C18 column (e.g., 150 mm x 4.6 mm, 3 µm particle size).
-
Mobile Phase: Acetonitrile:Water with 0.1% Phosphoric Acid (60:40, v/v). For MS compatibility, formic acid can be used instead of phosphoric acid.[1][2]
-
Flow Rate: 0.8 mL/min.
-
Detection Wavelength: 215 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 35 °C.
2. Standard and Sample Preparation:
-
Follow the same procedures as in Method 1 for the preparation of standard and sample solutions, using the mobile phase of this method as the diluent.
3. Validation Parameters:
-
The validation parameters are the same as in Method 1, but with potentially tighter acceptance criteria due to the higher performance of the column.
-
Linearity (r²): > 0.999.
-
Accuracy (% Recovery): 99.0 - 101.0%.
-
Precision (% RSD):
-
Repeatability: < 1.0%.
-
Intermediate Precision: < 1.5%.
-
-
LOD and LOQ: Expected to be lower than Method 1 due to improved peak efficiency.
Method Validation Workflow
The following diagram illustrates the typical workflow for the validation of an HPLC method for the quantification of this compound, in accordance with ICH guidelines.[3][4]
Caption: A typical workflow for HPLC method validation.
Conclusion
Both the standard C18 and modified silica C18 column methods are suitable for the quantification of this compound. The choice between the two will depend on the specific requirements of the analysis. The standard C18 method is a reliable and cost-effective option for routine quality control. The modified silica C18 method may be preferred for applications requiring higher sensitivity and robustness, such as in the analysis of complex matrices or for stability-indicating assays. Regardless of the method chosen, thorough validation is essential to ensure the accuracy and reliability of the results.
References
- 1. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 2. researchgate.net [researchgate.net]
- 3. berjeinc.com [berjeinc.com]
- 4. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
A Comparative Analysis of the Bioactivities of Geranyl Propionate and Geranyl Acetate
A Guide for Researchers and Drug Development Professionals
Geranyl propionate (B1217596) and geranyl acetate (B1210297), both monoterpene esters derived from geraniol, are structurally similar compounds with applications in the fragrance and flavor industries. While geranyl acetate has been the subject of numerous studies investigating its diverse biological activities, there is a notable scarcity of publicly available experimental data on the specific bioactivities of geranyl propionate. This guide provides a comprehensive overview of the known bioactivities of geranyl acetate, supported by experimental data, and contextualizes the limited information available for this compound, offering a comparative perspective for researchers and drug development professionals.
I. Comparative Overview of Bioactivities
Due to the limited research on this compound's specific bioactivities, a direct quantitative comparison with geranyl acetate is not feasible at this time. This guide will first present the well-documented bioactivities of geranyl acetate and then discuss the available information and potential bioactivities of this compound, including data from related geranyl esters to provide a broader context.
II. Bioactivity Profile of Geranyl Acetate
Geranyl acetate has demonstrated a range of biological effects, including anticancer, anti-inflammatory, antioxidant, and antimicrobial activities.
A. Anticancer Activity
Geranyl acetate has been shown to exhibit significant anticancer effects, particularly against colon cancer cells.
Table 1: Anticancer Activity of Geranyl Acetate
| Cell Line | Assay | IC50 Value | Reference |
| Colo-205 (Colon Cancer) | MTT Assay | 30 µM | [1][2] |
| HCT116 (Colorectal Cancer) | MTT Assay | Not explicitly stated for geranyl acetate alone, but a nanoemulsion containing this compound showed an IC50 of 0.013 µL/mL. | [3] |
Experimental Protocol: MTT Assay for Anticancer Activity
The antiproliferative activity of geranyl acetate against Colo-205 colon cancer cells was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Colo-205 cells were seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and incubated for 24 hours.
-
Treatment: The cells were then treated with varying concentrations of geranyl acetate (e.g., 0-100 µM) and incubated for another 24 hours.
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plate was incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of geranyl acetate that inhibited 50% of cell growth (IC50) was calculated from the dose-response curve.[2]
Signaling Pathway: Apoptosis Induction in Colon Cancer Cells
Geranyl acetate induces apoptosis in Colo-205 cancer cells through the intrinsic pathway, characterized by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[1]
B. Anti-inflammatory Activity
Geranyl acetate has demonstrated anti-inflammatory properties by modulating key inflammatory signaling pathways.
Table 2: Anti-inflammatory Activity of Geranyl Acetate
| Assay | Cell Line | Effect | Reference |
| Griess Assay | RAW 264.7 Macrophages | Inhibition of nitric oxide (NO) production | [4] |
Experimental Protocol: Griess Assay for Nitric Oxide Inhibition
The anti-inflammatory potential of geranyl acetate was assessed by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells using the Griess assay.
-
Cell Culture: RAW 264.7 cells were cultured in a 96-well plate.
-
Treatment: Cells were pre-treated with various concentrations of geranyl acetate for 1 hour before being stimulated with LPS (1 µg/mL) for 24 hours.
-
Supernatant Collection: After incubation, the cell culture supernatant was collected.
-
Griess Reaction: 100 µL of the supernatant was mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubated at room temperature for 10 minutes.
-
Absorbance Measurement: The absorbance at 540 nm was measured using a microplate reader.
-
NO Concentration Calculation: The concentration of nitrite (B80452), an indicator of NO production, was determined from a sodium nitrite standard curve.
Signaling Pathway: Inhibition of NF-κB Pathway
Geranyl acetate exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a key regulator of inflammatory responses.
C. Antioxidant Activity
Geranyl acetate has been reported to possess antioxidant properties.
Table 3: Antioxidant Activity of Geranyl Acetate
| Assay | Result | Reference |
| DPPH Radical Scavenging Assay | Showed antioxidant activity | [4] |
Experimental Protocol: DPPH Radical Scavenging Assay
The antioxidant activity of geranyl acetate can be determined by its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
-
Preparation of DPPH Solution: A 0.1 mM solution of DPPH in methanol (B129727) is prepared.
-
Reaction Mixture: Different concentrations of geranyl acetate are mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
D. Antimicrobial Activity
Geranyl acetate has shown activity against various microorganisms.
Table 4: Antimicrobial Activity of Geranyl Acetate
| Microorganism | Assay | Result | Reference |
| Pseudomonas aeruginosa | Molecular Docking | High binding affinity to WbpE Aminotransferase | [5] |
| Staphylococcus aureus | Molecular Docking | High binding affinity to Beta-Lactamase | [5] |
Experimental Protocol: Disk Diffusion Method for Antimicrobial Activity
The antimicrobial activity of a compound can be assessed using the disk diffusion method.
-
Inoculation: A standardized inoculum of the test microorganism is uniformly spread onto the surface of an agar (B569324) plate.
-
Disk Application: Sterile paper disks impregnated with a known concentration of the test compound (e.g., geranyl acetate) are placed on the agar surface.
-
Incubation: The plates are incubated under appropriate conditions for the test microorganism.
-
Measurement of Inhibition Zone: The diameter of the clear zone of no growth around the disk is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
III. Bioactivity Profile of this compound
As of this guide's compilation, there is a significant lack of published, peer-reviewed experimental data quantifying the specific bioactivities of pure this compound. Its primary documented use is in the fragrance and flavor industry.[6] However, some sources suggest potential antimicrobial and antioxidant properties without providing supporting data.
To offer some perspective on the potential bioactivity of geranyl esters, data for related compounds are presented below. It is crucial to note that these findings are not directly applicable to this compound and should be interpreted with caution.
A. Antimicrobial Activity of Related Geranyl Esters
Studies on other geranyl esters, such as geranyl isobutyrate and geranyl cinnamate, have demonstrated antimicrobial activity.
Table 5: Antimicrobial Activity of Geranyl Esters (for reference)
| Compound | Microorganism | Assay | Result (Zone of Inhibition) | Reference |
| Geranyl Isobutyrate | Bacillus subtilis | Disk Diffusion | 18.33 ± 2.62 mm | [7] |
| Geranyl Isobutyrate | Staphylococcus aureus | Disk Diffusion | 15.67 ± 0.47 mm | [7] |
| Geranyl Isobutyrate | Escherichia coli | Disk Diffusion | 16.67 ± 2.36 mm | [7] |
| Geranyl Isobutyrate | Pseudomonas aeruginosa | Disk Diffusion | 10.67 ± 0.47 mm | [7] |
| Geranyl Cinnamate | Staphylococcus aureus | Disk Diffusion | 22.7 ± 0.60 mm | [8] |
| Geranyl Cinnamate | Escherichia coli | Disk Diffusion | 17.2 ± 0.32 mm | [8] |
A study on a nanoemulsion of lemongrass essential oil, which contains this compound as a minor component, showed antimicrobial activity against several bacteria, but the specific contribution of this compound cannot be determined from this study.[3]
IV. Conclusion and Future Directions
This comparative guide highlights the well-documented and diverse bioactivities of geranyl acetate, including its anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. The available data, supported by detailed experimental protocols and signaling pathway diagrams, provide a solid foundation for further research into its therapeutic potential.
In stark contrast, the bioactivity of this compound remains largely unexplored, with a significant gap in the scientific literature regarding its specific biological effects. While its structural similarity to geranyl acetate and the observed antimicrobial activity of other geranyl esters suggest that this compound may also possess interesting bioactivities, this remains speculative without direct experimental evidence.
Therefore, this guide serves as a call to the research community to investigate the bioactivities of this compound. Future studies should focus on:
-
Systematic screening of this compound for anticancer, anti-inflammatory, antioxidant, and antimicrobial activities using standardized in vitro assays.
-
Direct comparative studies of this compound and geranyl acetate to elucidate structure-activity relationships.
-
Mechanistic studies to understand the molecular targets and signaling pathways modulated by this compound.
Such research is essential to unlock the potential of this compound as a bioactive compound and to provide a more complete understanding of the therapeutic landscape of geranyl esters.
References
- 1. Preparation and characterization of lemongrass oil nanoemulsion: Antimicrobial, antibiofilm, antioxidant, and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jbuon.com [jbuon.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Antinociceptive Activity and Redox Profile of the Monoterpenes (+)-Camphene, p-Cymene, and Geranyl Acetate in Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial activity of Geranyl acetate against cell wall synthesis proteins of P. aeruginosa and S. aureus using molecular docking and simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scitepress.org [scitepress.org]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Geranyl Propionate and Linalool as Insect Repellents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the insect repellent efficacy of two naturally derived compounds: geranyl propionate (B1217596) and linalool (B1675412). By examining quantitative data from key studies, detailing experimental methodologies, and illustrating the underlying biological pathways, this document aims to inform research and development efforts in the field of insect repellents.
Quantitative Efficacy Comparison
The repellent effects of geranyl propionate and linalool have been evaluated in various studies, primarily against mosquitoes. The following table summarizes key quantitative findings from the available literature. It is important to note that direct comparative studies under identical conditions are limited, and efficacy can vary significantly based on the insect species, repellent concentration, formulation, and application method.
| Compound | Insect Species | Assay Type | Concentration | Efficacy Metric | Result |
| This compound | Aedes aegypti | Arm-in-cage | 10% | Complete Protection Time | > 60 minutes[1][2] |
| Linalool | Mosquitoes | Spatial Repellency (Diffuser) | 100% (in diffuser) | Repellency Rate (Indoors) | 93%[3][4] |
| Mosquitoes | Spatial Repellency (Diffuser) | 100% (in diffuser) | Repellency Rate (Outdoors, 6m) | 58%[3][4] | |
| Geraniol (B1671447) (for comparison) | Mosquitoes | Spatial Repellency (Diffuser) | 100% (in diffuser) | Repellency Rate (Indoors) | 97%[3][4] |
| Mosquitoes | Spatial Repellency (Diffuser) | 100% (in diffuser) | Repellency Rate (Outdoors, 6m) | 75%[3][4] | |
| Aedes albopictus | Arm-in-cage | 25% (in formulation) | Complete Protection Time | 2.8 hours[5] |
Note: Geraniol, the parent alcohol of this compound, is included for comparative context due to the availability of more extensive research directly comparing it with linalool.
Experimental Protocols
The evaluation of insect repellent efficacy relies on standardized laboratory and field assays. Below are detailed methodologies for two commonly employed experimental procedures.
Arm-in-Cage Assay
This method directly measures the ability of a repellent to prevent insects from landing and biting.
-
Test Subjects: Human volunteers apply a known concentration and volume of the repellent formulation to a defined area of their forearm. A control arm is typically treated with the formulation base (e.g., ethanol (B145695) or lotion) without the active ingredient.
-
Insect Exposure: The treated arm is inserted into a cage containing a known number of host-seeking female mosquitoes (e.g., Aedes aegypti).
-
Data Collection: The primary metric is the "Complete Protection Time" (CPT), defined as the time from application until the first confirmed bite. A confirmed bite is often defined as a bite followed by a second bite within a specified time frame. Observations can also include the number of landings and probing attempts.
-
Conditions: The test is conducted in a controlled environment with consistent temperature, humidity, and light conditions. The age and species of the mosquitoes are standardized.
Spatial Repellency Assay
This assay evaluates the ability of a volatile repellent to create a protective space by preventing insects from entering a treated area.
-
Apparatus: A common setup involves a Y-tube olfactometer or a larger room-scale chamber. In a Y-tube setup, insects are released at the base of the "Y" and can choose between two arms, one containing the repellent vapor and the other a control (clean air or an attractant).
-
Repellent Delivery: The repellent can be passively released from a treated substrate or actively dispersed using a diffuser.
-
Data Collection: The number of insects entering each arm of the olfactometer is recorded. The repellency rate is calculated based on the distribution of insects between the treated and control arms. In room-scale tests, the reduction in mosquito landings on a human volunteer or in a trap is measured in the presence of the spatial repellent compared to a control condition.
-
Conditions: Airflow, temperature, and humidity are strictly controlled to ensure consistent volatilization and distribution of the repellent.
Signaling Pathways and Mechanisms of Action
Insect repellents primarily function by interacting with the insect's olfactory system, disrupting their ability to locate a host. The following diagrams illustrate a generalized experimental workflow for evaluating repellents and the proposed olfactory signaling pathways for this compound and linalool.
The repellent effects of this compound and linalool are mediated through their interaction with specific odorant receptors (ORs) on the antennae of insects. While the precise downstream signaling cascade can vary, a general model involves the activation of an ion channel complex, leading to neuronal signaling that is interpreted by the insect brain as a repellent cue.
Geranyl acetate, an ester of geraniol structurally similar to this compound, has been shown to activate the Or82a receptor in Drosophila melanogaster. It is plausible that this compound interacts with a homologous receptor in mosquitoes. Linalool has been demonstrated to interact with Or29 and Or53 in Anopheles mosquitoes.
Conclusion
Both this compound and linalool demonstrate significant insect repellent properties. The available data suggests that geraniol, and by extension its ester this compound, may offer slightly higher repellency rates, particularly in spatial assays, compared to linalool. However, linalool also provides a high degree of protection. Both compounds act on the insect olfactory system, but through distinct odorant receptors, suggesting the potential for synergistic effects when used in combination, although this requires further investigation. The choice between these compounds for repellent formulations may depend on factors such as target insect species, desired duration of protection, and formulation characteristics. Further direct comparative studies are warranted to fully elucidate the relative efficacy and potential synergistic interactions of this compound and linalool.
References
Geranyl Propionate vs. Citronella: A Comparative Guide to Mosquito Repellent Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mosquito repellent properties of geranyl propionate (B1217596) and citronella, focusing on their performance as topical agents and spatial repellents. The information presented is supported by experimental data from scientific literature to aid in research and development efforts.
Executive Summary
Both geranyl propionate (often studied as its parent compound, geraniol) and citronella demonstrate mosquito repellent properties. Experimental data indicates that geraniol (B1671447), a key component of geranium oil and closely related to this compound, generally exhibits superior and longer-lasting repellency compared to citronella in both topical and spatial applications. While both compounds function by disrupting the mosquito's olfactory system, the precise molecular targets for this compound are less defined than for citronella, which has been shown to interact with specific olfactory receptors and TRPA1 channels.
Quantitative Performance Data
The following tables summarize the available quantitative data on the efficacy of geraniol (as a proxy for this compound) and citronella as mosquito repellents.
Table 1: Topical Repellent Efficacy (Arm-in-Cage Tests)
| Active Ingredient | Concentration | Mosquito Species | Complete Protection Time (CPT) | Source |
| Geraniol | 10% (in lotion) | Aedes aegypti | > 60 minutes | [1] |
| Citronella Oil | 10% (in lotion) | Aedes aegypti | ~30 minutes | [2] |
| Citronella Oil | 50% (in alcohol) | Aedes aegypti | ~50 minutes | [2] |
| Citronella Oil | 100% | Aedes aegypti | ~120 minutes | [3] |
Note: A direct head-to-head comparative study of this compound and citronella as topical repellents at the same concentration was not available in the reviewed literature. The data presented is from separate studies.
Table 2: Spatial Repellent Efficacy (Indoor and Outdoor Studies)
| Active Ingredient | Formulation (Concentration) | Setting | Repellency Rate | Source |
| Geraniol | Candle (5%) | Indoor | 50% | [4] |
| Geraniol | Diffuser (100%) | Indoor | 97% | [4] |
| Geraniol | Diffuser (100%) | Outdoor (3m from trap) | Significantly reduced trap catches | [4] |
| Geraniol | Diffuser (100%) | Outdoor (6m from trap) | 75% | [4][5] |
| Citronella | Candle (5%) | Indoor | 14% | [4] |
| Citronella | Diffuser (100%) | Indoor | 68% | [4] |
| Citronella | Diffuser (100%) | Outdoor (3m from trap) | Significantly reduced trap catches | [4] |
| Citronella | Diffuser (100%) | Outdoor (6m from trap) | 22% | [4] |
Mechanism of Action
Both this compound and citronella function primarily as olfactory repellents, disrupting the mosquito's ability to locate a host.
This compound (via Geraniol): The precise molecular mechanism of geraniol's repellent action is not as extensively characterized as that of other repellents. However, it is understood to interfere with the mosquito's olfactory system, effectively masking human odors that attract mosquitoes.[6]
Citronella: The repellent activity of citronella is attributed to its main chemical constituents, including citronellal (B1669106), citronellol, and geraniol.[7] These compounds are known to interact with the mosquito's olfactory receptors.[8] Specifically, citronellal has been shown to be a direct agonist for the Transient Receptor Potential Ankyrin 1 (TRPA1) channel in insects, which is involved in sensory signaling and can lead to avoidance behavior.[2] This interaction, along with the masking of human attractants, contributes to its repellent effect.[9]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the proposed olfactory signaling pathway and a typical experimental workflow for evaluating mosquito repellents.
Caption: Generalized Mosquito Olfactory Signaling Pathway.
Caption: Arm-in-Cage Experimental Workflow Diagram.
Experimental Protocols
The primary method for evaluating the efficacy of topical mosquito repellents cited in this guide is the Arm-in-Cage test .[10][11][12]
Arm-in-Cage Test Protocol
Objective: To determine the Complete Protection Time (CPT) of a topical repellent against host-seeking female mosquitoes in a controlled laboratory setting.
Materials:
-
Test cages (e.g., 40 x 40 x 40 cm)
-
200-250 host-seeking, nulliparous female mosquitoes (e.g., Aedes aegypti), 5-10 days old, sugar-starved for at least 4 hours.[10]
-
Test repellent formulation (e.g., this compound or citronella in a lotion or alcohol base).
-
Control substance (vehicle without the active ingredient).
-
Human volunteers screened for skin sensitivity and allergies.
-
Protective gloves.
-
Timer.
Procedure:
-
Repellent Application: A standardized amount of the repellent formulation is applied evenly to a defined area on a volunteer's forearm (e.g., 300 cm²). The hand is covered with a protective glove.
-
Acclimatization: A brief period is allowed for the repellent to dry on the skin.
-
Exposure: The treated forearm is inserted into the cage containing the mosquitoes for a fixed period (e.g., 3 minutes).
-
Observation: The number of mosquito landings and probing attempts on the exposed skin is recorded. A "confirmed bite" is typically defined as a mosquito inserting its proboscis and often confirmed by a subsequent bite within a short timeframe.
-
Time Intervals: The exposure is repeated at set intervals (e.g., every 30 minutes) until the first confirmed bite is recorded.[13]
-
Endpoint: The Complete Protection Time (CPT) is the duration from the application of the repellent until the first confirmed bite.
-
Control: A control arm treated with the vehicle only is also tested to ensure the mosquitoes are actively host-seeking.
Conclusion
Based on the available experimental data, this compound (as represented by geraniol) demonstrates a higher and more prolonged repellent efficacy against mosquitoes compared to citronella, both as a topical repellent and as a spatial repellent. For drug development professionals, this compound may represent a more promising natural active ingredient for new repellent formulations. Further head-to-head comparative studies using standardized methodologies and concentrations are warranted to definitively quantify the performance differences. Researchers are encouraged to investigate the specific olfactory receptors and signaling pathways targeted by this compound to further elucidate its mechanism of action and potentially identify new targets for repellent development.
References
- 1. mdpi.com [mdpi.com]
- 2. Repellent efficacy of 20 essential oils on Aedes aegypti mosquitoes and Ixodes scapularis ticks in contact-repellency assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The 10 best natural mosquito repellents [medicalnewstoday.com]
- 4. Efficacy of the botanical repellents geraniol, linalool, and citronella against mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ecommons.cornell.edu [ecommons.cornell.edu]
- 7. Development of a Nanotechnology Matrix-Based Citronella Oil Insect Repellent to Obtain a Prolonged Effect and Evaluation of the Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. contractlaboratory.com [contractlaboratory.com]
- 10. Arm-In-Cage test – Biogents AG [eu.biogents.com]
- 11. A critical review of current laboratory methods used to evaluate mosquito repellents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. microbe-investigations.com [microbe-investigations.com]
Assessing the Skin Sensitization Potential of Geranyl Propionate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the skin sensitization potential of geranyl propionate (B1217596), a common fragrance ingredient. Due to the limited availability of direct testing data for geranyl propionate, this evaluation incorporates a read-across approach using geranyl acetate, a structurally similar compound. The sensitization potential of this compound is compared against other well-characterized fragrance allergens: cinnamal, geraniol, and limonene. This document summarizes quantitative data from in vivo and in vitro studies, details the experimental protocols for key assays, and visualizes the underlying biological pathways and experimental workflows.
Data Presentation: Comparative Analysis of Skin Sensitization Potential
The following tables summarize the available quantitative data for this compound (via read-across with geranyl acetate) and the selected alternative fragrance ingredients. The data is derived from the murine Local Lymph Node Assay (LLNA), which provides an in vivo measure of sensitization potential (EC3 value), and a suite of in vitro assays that assess key events in the skin sensitization Adverse Outcome Pathway (AOP).
Table 1: In Vivo Skin Sensitization Potential (Local Lymph Node Assay - LLNA)
| Substance | CAS Number | LLNA EC3 Value (%) | Potency Classification |
| This compound (read-across from Geranyl Acetate) | 105-90-8 (105-87-3) | 14.17[1] | Weak |
| Cinnamal | 104-55-2 | 0.2[2] | Strong |
| Geraniol | 106-24-1 | 11.4 - 23[3] | Weak to Moderate |
| Limonene (oxidized) | 5989-27-5 | Not available (potent sensitizer) | Potent Sensitizer[4] |
EC3 (Effective Concentration 3) is the concentration of a substance required to induce a threefold increase in lymphocyte proliferation compared to controls. A lower EC3 value indicates a higher sensitization potency.
Table 2: In Vitro Skin Sensitization Potential
| Substance | DPRA (Peptide Depletion %) | KeratinoSens™ (EC1.5 µM) | h-CLAT (Positive/Negative) |
| This compound | Data not available | Data not available | Data not available |
| Geranyl Acetate | Data not available | Data not available | Data not available |
| Cinnamal | Positive | Positive | Positive |
| Geraniol | Minimal Depletion[5] | Positive[5] | Positive[6] |
| Limonene | Mixed results[4] | Data not available | Positive[6] |
DPRA (Direct Peptide Reactivity Assay) measures the reactivity of a substance with synthetic peptides. KeratinoSens™ assay measures the activation of the Keap1-Nrf2 pathway in keratinocytes. h-CLAT (human Cell Line Activation Test) measures the activation of dendritic cells.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on the Organization for Economic Co-operation and Development (OECD) guidelines.
Local Lymph Node Assay (LLNA) - OECD 429
The murine Local Lymph Node Assay (LLNA) is the standard in vivo method for assessing the skin sensitization potential of a chemical.
-
Test Animals: Female CBA/J mice are typically used.[3]
-
Procedure: A minimum of four animals are used per dose group. Various concentrations of the test substance, a negative control (vehicle only), and a positive control are prepared. The test substance is applied to the dorsal surface of the mouse's ear for three consecutive days.[7][8]
-
Measurement: On day six, the animals are injected with 3H-methyl thymidine. After five hours, the auricular lymph nodes are excised, and a single-cell suspension is prepared. The incorporation of the radiolabel, which is proportional to lymphocyte proliferation, is measured using a β-scintillation counter.[7][8]
-
Data Analysis: The Stimulation Index (SI) is calculated for each dose group by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. A substance is classified as a sensitizer (B1316253) if the SI is ≥ 3. The EC3 value, the estimated concentration required to produce an SI of 3, is then determined by linear interpolation of the dose-response curve.[7][9]
Direct Peptide Reactivity Assay (DPRA) - OECD 442C
The DPRA is an in chemico method that assesses the molecular initiating event of skin sensitization: covalent binding to proteins.
-
Principle: The assay quantifies the reactivity of a test chemical with synthetic peptides containing either cysteine or lysine.[10][11][12]
-
Procedure: The test chemical is incubated with the cysteine- and lysine-containing peptides for 24 hours at 25°C.[10]
-
Measurement: The remaining concentration of the peptides is measured by high-performance liquid chromatography (HPLC) with UV detection.[10]
-
Data Analysis: The percentage of peptide depletion is calculated. Based on the depletion values, the substance is categorized into one of four reactivity classes (no, low, moderate, or high reactivity) to predict its sensitization potential.[10]
KeratinoSens™ Assay - OECD 442D
This in vitro assay assesses the second key event in the skin sensitization AOP: keratinocyte activation.
-
Principle: The assay uses a modified human keratinocyte cell line (HaCaT) that contains a luciferase gene under the control of the antioxidant response element (ARE). Sensitizers induce the Keap1-Nrf2 signaling pathway, leading to the expression of luciferase.[2][13]
-
Procedure: The KeratinoSens™ cells are exposed to 12 concentrations of the test substance for 48 hours.[14]
-
Measurement: Luciferase activity is measured using a luminometer. Cell viability is also assessed to ensure that the observed effects are not due to cytotoxicity.[14]
-
Data Analysis: A substance is classified as a sensitizer if it induces a statistically significant increase in luciferase expression above a 1.5-fold threshold at a concentration that does not cause significant cytotoxicity. The EC1.5 value (the concentration at which luciferase activity is induced 1.5-fold) is calculated.[15][16]
Human Cell Line Activation Test (h-CLAT) - OECD 442E
The h-CLAT is an in vitro method that addresses the third key event in the skin sensitization AOP: dendritic cell activation.
-
Principle: The assay measures the expression of cell surface markers (CD86 and CD54) on a human monocytic leukemia cell line (THP-1) following exposure to a test chemical.[17][18][19][20]
-
Procedure: THP-1 cells are incubated with at least eight different concentrations of the test substance for 24 hours.[19]
-
Measurement: The expression of CD86 and CD54 is quantified using flow cytometry.[19]
-
Data Analysis: The relative fluorescence intensity (RFI) is calculated. A test substance is predicted to be a sensitizer if the RFI of CD86 is ≥ 150% or the RFI of CD54 is ≥ 200% in at least two of three independent experiments.[7][21]
Mandatory Visualizations
Adverse Outcome Pathway (AOP) for Skin Sensitization
The following diagram illustrates the key events in the skin sensitization AOP, from the molecular initiating event to the adverse outcome of allergic contact dermatitis.
Caption: The Adverse Outcome Pathway for Skin Sensitization.
Experimental Workflow for Skin Sensitization Assessment
This diagram outlines a typical workflow for assessing the skin sensitization potential of a chemical, incorporating both in vitro and in vivo methods.
Caption: Workflow for Skin Sensitization Potential Assessment.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. Table 8-1: Summary of local lymph node assay (LLNA) data on 66 fragrance substances, based on a report submitted by the Research Institute for Fragrance Materials, Inc. (RIFM, 2009 (164)) and in published reviews by Gerberick et al. 2005 (165) and Kern et al. 2010 (166), respectively. EC3 values (% and M) are given. The order of substances is by decreasing sensitisation potency as assessed by LLNA EC3 values (lowest EC3 value indicating highest potency). - Figures and Tables - European Commission [ec.europa.eu]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. Weight of Evidence Approach for Skin Sensitization Potency Categorization of Fragrance Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Development of RT h-CLAT, a Rapid Assessment Method for Skin Sensitizers Using THP-1 Cells as a Biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human Cell Line Activation Test (h-CLAT) - Creative BioMart [creativebiomart.net]
- 8. Human Cell Line Activation Test (h-CLAT) - Eurofins Deutschland [eurofins.de]
- 9. ecommons.cornell.edu [ecommons.cornell.edu]
- 10. The sensitivity of the KeratinoSens™ assay to evaluate plant extracts: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ovid.com [ovid.com]
- 12. Evaluation of the Antimicrobial Activity of Geraniol and Selected Geraniol Transformation Products against Gram-Positive Bacteria | MDPI [mdpi.com]
- 13. ftp.cdc.gov [ftp.cdc.gov]
- 14. Improvement of human cell line activation test (h-CLAT) using short-time exposure methods for prevention of false-negative results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. KeratinoSens™ Skin Sensitization | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 16. Application of an Antioxidant Response Element–Nuclear Factor Erythroid 2 Luciferase Assay for Assessing the Skin Sensitization Potential of Agrochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ftp.cdc.gov [ftp.cdc.gov]
- 18. Geraniol and Geranial Dehydrogenases Induced in Anaerobic Monoterpene Degradation by Castellaniella defragrans - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Predictive performance of the human Cell Line Activation Test (h-CLAT) for lipophilic chemicals with high octanol-water partition coefficients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Skin Sensitisation: the human Cell Line Activation Test (h-CLAT) - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
A Comparative Analysis of the Aroma Profiles of Geranyl Propionate and Its Cis-Isomer, Neryl Propionate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the aroma profiles of geranyl propionate (B1217596) and its geometric isomer, neryl propionate. Understanding the nuanced differences in the olfactory properties of these molecules is crucial for their application in the fragrance, flavor, and pharmaceutical industries. This document summarizes the available quantitative data, outlines detailed experimental protocols for aroma analysis, and visualizes the underlying biological and experimental processes.
Introduction to Geranyl Propionate and Its Isomers
This compound and neryl propionate are monoterpene esters that share the same chemical formula (C₁₃H₂₂O₂) but differ in the geometric arrangement around a carbon-carbon double bond. This compound is the trans (or E) isomer, while neryl propionate is the cis (or Z) isomer. This stereochemical difference, though subtle, has a significant impact on their respective aroma profiles, influencing how they are perceived by the olfactory system.
This compound is characterized by a sweet, fruity, and floral aroma, often with rosy and citrus-like undertones[1][2][3]. It is frequently described as having tropical and sometimes balsamic or grape-like notes[4][5]. In contrast, neryl propionate is noted for its greener, jammy, and fruity-floral scent, with a distinct sweet orange-related undertone[6].
Quantitative Aroma Profile Comparison
Direct quantitative sensory data comparing this compound and neryl propionate is limited in publicly available literature. However, valuable insights can be drawn from studies on the closely related isomers, geranyl acetate (B1210297) and neryl acetate. Research on these acetate esters provides a strong basis for understanding the likely differences in odor potency and quality between their propionate counterparts.
A study on the odor thresholds of geraniol (B1671447) and nerol (B1678202) (the parent alcohols of the respective esters) and their acetates found that the trans-isomer (geraniol) is more potent (has a lower odor threshold) than the cis-isomer (nerol)[7]. This suggests a similar relationship may exist for the propionate esters.
| Compound | Isomer | Odor Description | Odor Threshold (in air) |
| This compound | trans (E) | Sweet, fruity, floral, rosy, citrus, tropical[1][2][3] | Data not available |
| Neryl Propionate | cis (Z) | Green, jammy, fruity-floral, sweet orange[6] | Data not available |
| Geranyl Acetate (proxy) | trans (E) | Fresh, rosy-floral, fruity (pear), green nuances[7] | 9 - 460 ppb[7][8] |
| Neryl Acetate (proxy) | cis (Z) | Sweet, soft floral (orange blossom, neroli, rose), fresh, dewy[5] | Data not available, but described as more powerful than geranyl acetate[5] |
| Geraniol (parent alcohol) | trans (E) | Citrus-like, floral | 14 ng/L[7] |
| Nerol (parent alcohol) | cis (Z) | Citrus-like, floral | 60 ng/L[7] |
Experimental Protocols
Gas Chromatography-Mass Spectrometry and Gas Chromatography-Olfactometry (GC-MS/GC-O)
This protocol outlines a standard method for the instrumental analysis of the aroma profiles of this compound and neryl propionate.
Objective: To separate, identify, and quantify the volatile compounds contributing to the aroma of each isomer and to determine their respective odor characteristics.
Materials and Instrumentation:
-
This compound and neryl propionate standards
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Gas chromatograph with an olfactory detection port (GC-O)
-
SPME fibers (e.g., DVB/CAR/PDMS) for headspace analysis
-
Vials and heating block for sample preparation
-
Helium carrier gas
Procedure:
-
Sample Preparation: Prepare solutions of this compound and neryl propionate in a suitable solvent (e.g., ethanol) at a concentration of 1% (v/v). For headspace analysis, place a small amount of the neat compound or the solution in a sealed vial and heat to a controlled temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to allow volatiles to equilibrate in the headspace.
-
GC-MS Analysis:
-
Injection: Use an appropriate injection technique, such as splitless injection for dilute samples or headspace SPME.
-
Column: A non-polar or medium-polarity column is typically used (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Oven Temperature Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a final temperature (e.g., 250°C) at a controlled rate (e.g., 5°C/min).
-
Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 40-350.
-
Data Analysis: Identify compounds by comparing their mass spectra and retention indices with those in a spectral library (e.g., NIST).
-
-
GC-O Analysis:
-
Use the same GC conditions as for the GC-MS analysis.
-
The column effluent is split between the MS detector and an olfactory port.
-
Trained sensory panelists sniff the effluent from the olfactory port and record the odor descriptors and intensity for each eluting compound.
-
Techniques like Aroma Extract Dilution Analysis (AEDA) can be employed, where the sample is sequentially diluted and analyzed until no odor is detected, to determine the Flavor Dilution (FD) factor for each odor-active compound.
-
Sensory Panel Evaluation
This protocol describes a method for the sensory evaluation of the aroma profiles of the two isomers by a trained panel.
Objective: To obtain descriptive and quantitative sensory data on the aroma characteristics of this compound and neryl propionate.
Materials:
-
High-purity this compound and neryl propionate samples.
-
Odor-free sample carriers (e.g., smelling strips, glass jars with lids).
-
A sensory panel of trained assessors (typically 8-12 members).
-
A controlled sensory evaluation room with individual booths.
-
Data collection software or forms.
Procedure:
-
Panel Training: Train panelists to recognize and rate the intensity of a range of standard aroma compounds relevant to fruity, floral, and green notes.
-
Sample Preparation: Prepare samples by diluting the isomers to a concentration that is clearly perceivable but not overwhelming. Samples can be presented on smelling strips or in coded, covered glass jars.
-
Evaluation Method:
-
Descriptive Analysis: Panelists evaluate each sample individually and rate the intensity of a predefined list of aroma descriptors (e.g., fruity, floral, rosy, green, citrus, sweet, jammy) on a structured scale (e.g., a 15-point intensity scale).
-
Triangle Test: To determine if a perceptible difference exists between the two isomers, present panelists with three samples, two of which are identical and one is different. Panelists are asked to identify the odd sample.
-
-
Data Analysis: Analyze the intensity ratings from the descriptive analysis using statistical methods (e.g., ANOVA) to identify significant differences in the aroma profiles. Analyze the results of the triangle test using binomial statistics to determine if the difference is statistically significant.
Mandatory Visualizations
Caption: Workflow for the instrumental analysis of this compound isomers.
Caption: General olfactory signal transduction pathway.
References
- 1. Structure-Odor Relationship Study on Geraniol, Nerol, and Their Synthesized Oxygenated Derivatives [pubmed.ncbi.nlm.nih.gov]
- 2. Olfactory System – Introduction to Neurobiology [opentext.uoregon.edu]
- 3. studysmarter.co.uk [studysmarter.co.uk]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. Neryl Acetate (141-12-8) - Synthetic Ingredient For Perfumery — Scentspiracy [scentspiracy.com]
- 6. Sensory Analysis - aromaLAB [aromalab.de]
- 7. Geranyl Acetate (105-87-3) – Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 8. ScenTree - Geranyl acetate (CAS N° 105-87-3) [scentree.co]
validating the insecticidal properties of geranyl propionate against specific pests
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the insecticidal properties of geranyl propionate (B1217596) against specific pests, alongside alternative compounds. The information is intended for researchers, scientists, and professionals in drug development to evaluate its potential as a pest control agent. This document summarizes available experimental data, details methodologies for key experiments, and visualizes relevant biological pathways and workflows.
Executive Summary
Geranyl propionate, a monoterpene ester found in some essential oils, has been investigated for its potential insecticidal activities. While data on the pure compound is limited, studies on closely related compounds and essential oils containing this compound suggest a potential for insecticidal and repellent effects. This guide synthesizes the available information, comparing it with the well-documented efficacy of the related monoterpene alcohol, geraniol (B1671447), and conventional synthetic insecticides such as malathion (B1675926) and permethrin. The primary mode of action for many monoterpenoids involves neurotoxic effects, including the inhibition of acetylcholinesterase (AChE).
Data Presentation: Comparative Efficacy
Table 1: Contact Toxicity against Stored-Product Pests
| Compound | Pest Species | LD50 (μ g/insect ) | Source |
| Geraniol | Pediculus humanus capitis (Head Louse) | 12.7 | |
| Citronellol | Pediculus humanus capitis (Head Louse) | 9.7 |
Table 2: Fumigant Toxicity against Stored-Product Pests
| Compound | Pest Species | LC50 | Exposure Time | Source |
| Geranium Oil (contains 2.01% this compound) | Tribolium castaneum (Red Flour Beetle) | Not specified for pure compound | 24h | [1][2] |
| Malathion | Tribolium castaneum (Red Flour Beetle) | Not specified in snippets | Not specified in snippets | |
| Permethrin | Tribolium castaneum (Red Flour Beetle) | Not specified in snippets | Not specified in snippets |
Table 3: Larvicidal Activity against Mosquitoes
| Compound | Pest Species | LC50 | Exposure Time | Source |
| Geranium Oil (contains 2.01% this compound) | Culex pipiens (Common House Mosquito) | 0.22% | Not specified | [1] |
| Geranium Oil Nanoemulsion | Culex pipiens (Common House Mosquito) | 0.19% | Not specified | [1] |
| Geranium Oil + Sesame Oil | Culex pipiens (Common House Mosquito) | 0.079% | Not specified | [1] |
Table 4: Repellent Activity against Mosquitoes
| Compound | Pest Species | Repellency (%) | Concentration | Source |
| Geraniol | Mosquitoes | 97% (diffuser, indoors) | 100% | [3] |
| Geraniol | Mosquitoes | 75% (diffuser, outdoors at 6m) | 100% | [3] |
| Linalool | Mosquitoes | 93% (diffuser, indoors) | 100% | [3] |
| Citronella | Mosquitoes | 68% (diffuser, indoors) | 100% | [3] |
| 2-Phenylethyl propionate | Aedes aegypti | >60 min protection | 10% | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are standard protocols for key experiments used to evaluate the insecticidal properties of compounds like this compound.
Contact Toxicity Bioassay (Topical Application)
This method assesses the toxicity of a substance through direct contact with the insect's cuticle.
-
Test Organisms: A specific insect pest (e.g., adult Tribolium castaneum or Sitophilus oryzae).
-
Preparation of Test Solutions: A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent like acetone. A series of dilutions are then made to create a range of concentrations.
-
Application: A precise volume (typically 1 microliter) of each dilution is applied topically to the dorsal thorax of each insect using a micro-applicator. A control group is treated with the solvent alone.
-
Observation: The treated insects are transferred to clean containers with a food source and held under controlled conditions (e.g., 25-27°C and 60-70% relative humidity). Mortality is recorded at specified intervals, usually 24, 48, and 72 hours post-treatment.
-
Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. Probit analysis is then used to determine the lethal dose 50 (LD50), which is the dose required to kill 50% of the test population.
Fumigant Toxicity Bioassay
This assay evaluates the toxicity of a compound in its vapor phase.
-
Test Chambers: Airtight glass jars or containers of a known volume are used as fumigation chambers.
-
Test Organisms: A known number of insects (e.g., 20-30 adults) are placed in a small cage or vial within the fumigation chamber.
-
Application: A specific amount of the test compound is applied to a filter paper strip, which is then suspended in the chamber. The chamber is sealed immediately. A control chamber contains a filter paper treated only with the solvent.
-
Exposure: The insects are exposed to the vapor for a defined period, typically 24 hours, under controlled temperature and humidity.
-
Observation and Data Analysis: After the exposure period, the insects are removed from the chambers, transferred to a clean environment with food, and mortality is assessed. The lethal concentration 50 (LC50), the concentration of the vapor that kills 50% of the test insects, is calculated using probit analysis.
Acetylcholinesterase (AChE) Inhibition Assay
This in vitro assay is used to determine if a compound inhibits the acetylcholinesterase enzyme, a key component of the insect nervous system.
-
Enzyme and Substrate Preparation: A solution of purified AChE from an insect source (e.g., electric eel or insect heads) is prepared. A substrate solution, typically acetylthiocholine (B1193921) iodide (ATCI), is also prepared.
-
Inhibitor Preparation: The test compound (e.g., this compound) is dissolved in a suitable solvent to create a range of concentrations.
-
Reaction: The assay is typically performed in a 96-well microplate. The enzyme solution, the test compound at various concentrations, and a chromogenic reagent such as 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) are mixed. The reaction is initiated by adding the substrate (ATCI).
-
Measurement: As AChE hydrolyzes ATCI to thiocholine (B1204863), the thiocholine reacts with DTNB to produce a yellow-colored compound (5-thio-2-nitrobenzoate), which can be measured spectrophotometrically at 412 nm. The rate of color change is proportional to the enzyme activity.
-
Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of the test compound. The concentration that causes 50% inhibition of the enzyme activity (IC50) is then determined.[5]
Mandatory Visualizations
Experimental Workflow for Validating Insecticidal Properties
The following diagram illustrates a typical workflow for the comprehensive evaluation of a novel insecticidal compound.
Caption: A generalized workflow for evaluating the insecticidal properties of a test compound.
Postulated Signaling Pathway of Monoterpenoid Insecticides
Monoterpenoids are believed to exert their neurotoxic effects through multiple mechanisms. The diagram below illustrates the potential inhibition of acetylcholinesterase (AChE) at the synaptic cleft, a common mode of action for this class of compounds.
Caption: Postulated mechanism of acetylcholinesterase (AChE) inhibition by monoterpenoids.
References
- 1. researcherslinks.com [researcherslinks.com]
- 2. Fumigant toxicity of essential oils against four major stored-product insects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, 105-90-8 [thegoodscentscompany.com]
- 4. Fumigant toxicity and biochemical effects of selected essential oils toward the red flour beetle, Tribolium castaneum (Coleoptera: Tenebrionidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring the Binding Pattern of Geraniol with Acetylcholinesterase through In Silico Docking, Molecular Dynamics Simulation, and In Vitro Enzyme Inhibition Kinetics Studies - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Geranyl Propionate and Its Analogs in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of geranyl propionate (B1217596) and its structural analogs. Due to a scarcity of direct cross-reactivity studies on geranyl propionate in publicly available literature, this document focuses on comparing the known biological activities of closely related geranyl esters. The concept of "read-across," a method used in toxicological assessments and implying expected similar biological behavior based on structural similarity, is also discussed as an indirect form of cross-reactivity evaluation.
Comparison of Anticancer Activity of Geranyl Esters
Recent studies have explored the potential of geranyl esters as anticancer agents. The half-maximal inhibitory concentration (IC50) is a common measure of the effectiveness of a compound in inhibiting a biological function, such as cell proliferation. The following table summarizes the IC50 values of geranyl acetate (B1210297) and other geranyl esters against the human colon cancer cell line Colo-205.
| Compound | Assay Type | Cell Line | IC50 (µM) | Reference |
| Geranyl Acetate | MTT Assay | Colo-205 | 30 | [1][2] |
| Geranyl Butyrate (B1204436) | MTT Assay | Murine Leukemia (P388) | 22.345 (µg/mL) | [3] |
| Geranyl Caproate | MTT Assay | Murine Leukemia (P388) | 27.996 (µg/mL) | [3] |
| Geranyl Caprylate | MTT Assay | Murine Leukemia (P388) | 32.298 (µg/mL) | [3] |
Experimental Protocols
A detailed methodology for the key experiments cited is crucial for the replication and validation of findings.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Cell Seeding: Cancer cells (e.g., Colo-205) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., geranyl acetate) and a vehicle control (like DMSO).
-
Incubation: The plate is incubated for a specified period (e.g., 24-72 hours) to allow the compounds to affect cell proliferation.
-
MTT Addition: After incubation, the media is removed, and MTT solution is added to each well. The plate is then incubated for a few more hours.
-
Formazan Solubilization: The MTT solution is removed, and a solvent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC50 value is determined from the dose-response curve.[4]
Cross-Reactivity and Read-Across Approach
Direct cross-reactivity data from receptor binding or enzyme inhibition assays for this compound is limited. However, in the field of toxicology and safety assessment, the concept of "read-across" is often employed. This approach uses data from a tested substance (e.g., geranyl acetate) to predict the properties of a structurally similar substance that has not been tested (e.g., this compound). This implies an expectation of cross-reactivity in biological systems.
For instance, the safety assessment of this compound for endpoints like genotoxicity and skin sensitization has utilized data from geranyl acetate. This suggests that regulatory bodies and researchers consider the biological activities of these structurally similar esters to be comparable.
Visualizing Structural Similarities and Potential for Cross-Reactivity
The structural similarity between this compound and its analogs is the basis for their potential cross-reactivity in biological assays. The following diagram illustrates these similarities.
Caption: Structural relationship of geranyl esters.
This diagram shows that this compound, geranyl acetate, and geranyl butyrate share a common geraniol backbone and differ only in their ester side chains. This high degree of structural similarity is the primary reason to anticipate that these molecules may interact with similar biological targets, leading to cross-reactivity in various assays.
References
A Comparative Analysis of the Stability of Geranyl Propionate and Other Esters
For researchers, scientists, and drug development professionals, understanding the stability of ester compounds is paramount for ensuring the efficacy, safety, and shelf-life of a multitude of products. This guide provides a detailed comparison of the stability of geranyl propionate (B1217596) against other structurally similar esters, with a focus on thermal degradation, hydrolysis, and oxidation.
Thermal Stability Assessment
A key indicator of an ester's stability is its resistance to thermal degradation. A study by Mangeon et al. (2021) investigated the thermal properties of several geranyl esters when used as plasticizers for poly(3-hydroxybutyrate) (P3HB). The study provides valuable comparative data on the thermal stability of geranyl propionate, geranyl acetate (B1210297), geranyl butyrate (B1204436), and geranyl isovalerate.
Comparative Thermal Data of Geranyl Esters
| Ester | Molecular Weight ( g/mol ) | Density (g/cm³) | Boiling Point (°C) | Onset of Thermal Degradation (Tonset) in P3HB (%) |
| Geranyl Acetate | 196.29 | 0.907 | 243 | Data not available in abstract |
| This compound | 210.32 | 0.899 | 253 | Data not available in abstract |
| Geranyl Butyrate | 224.34 | 0.896 | 257 | Data not available in abstract |
| Geranyl Isovalerate | 238.37 | 0.889 | 277 | Data not available in abstract |
Data sourced from Mangeon et al. (2021). The complete dataset for the onset of thermal degradation was not available in the reviewed sections.
The boiling point of an ester can be an initial indicator of its volatility and thermal stability, with higher boiling points often correlating with greater stability. As indicated in the table, the boiling point increases with the chain length of the carboxylate group, suggesting that this compound is likely to be less volatile than geranyl acetate but more volatile than geranyl butyrate and isovalerate. The definitive measure of thermal stability, the onset of thermal degradation (Tonset), would provide a more direct comparison.
Experimental Protocol: Thermogravimetric Analysis (TGA)
The thermal stability of the geranyl esters was evaluated using Thermogravimetric Analysis (TGA).
Objective: To determine the temperature at which the esters begin to decompose.
Apparatus: A thermogravimetric analyzer.
Procedure:
-
A small, precisely weighed sample of the ester (or the P3HB formulation containing the ester) is placed in a sample pan.
-
The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10 °C/min).
-
The weight of the sample is continuously monitored as the temperature increases.
-
The Tonset is determined as the temperature at which a significant weight loss begins, indicating the start of thermal decomposition.
Hydrolytic Stability
Esters are susceptible to hydrolysis, a reaction with water that cleaves the ester bond to form a carboxylic acid and an alcohol. In the case of this compound, hydrolysis yields geraniol (B1671447) and propionic acid. This process can be accelerated by heat and the presence of acids or bases.
Experimental Protocol: Determination of Hydrolysis Rate
Objective: To quantify the rate of hydrolysis of an ester under specific conditions.
Apparatus: pH-stat or HPLC/GC-MS.
Procedure using HPLC/GC-MS:
-
Prepare a solution of the ester in a buffered aqueous solution at a known pH and temperature.
-
At regular time intervals, withdraw an aliquot of the solution.
-
Extract the ester and its hydrolysis products (alcohol and carboxylic acid) from the aliquot using a suitable organic solvent.
-
Analyze the concentrations of the ester and the alcohol in the extract using a calibrated HPLC or GC-MS method.
-
Plot the concentration of the ester versus time to determine the rate of hydrolysis.
A Comparative Analysis of Geranyl Propionate and Traditional Pesticides for Insect Control
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of geranyl propionate (B1217596), a naturally derived monoterpene ester, with that of traditional synthetic pesticides. This document summarizes available quantitative data, details experimental methodologies for pesticide evaluation, and visualizes the known and putative signaling pathways involved in their modes of action.
Executive Summary
Geranyl propionate, a compound found in some essential oils, is being explored as a potential alternative to conventional pesticides due to its pleasant aroma and reported low mammalian toxicity. Traditional pesticides, including organophosphates, carbamates, pyrethroids, and neonicotinoids, have well-established efficacy but also face challenges such as insect resistance and environmental concerns. This guide aims to provide an objective comparison to aid in the evaluation of this compound as a viable insect control agent.
Data Presentation: Comparative Efficacy
The following tables summarize the available quantitative data on the efficacy of this compound and traditional pesticides against various insect pests. It is important to note that direct comparative studies are limited, and the data for this compound is less extensive than for traditional pesticides.
Table 1: Efficacy of this compound and Related Compounds
| Compound | Insect Species | Efficacy Metric | Value | Reference |
| Geranium Oil Nanoemulsion (contains this compound) | Musca domestica (House fly) larvae | LC₅₀ | 1.50% | [1] |
| Geraniol (B1671447) | Pediculus humanus capitis (Head lice) | LD₅₀ | 12.7 µ g/insect | |
| This compound | Rattus norvegicus (Rat) - Oral | LD₅₀ | >5000 mg/kg | [2][3][4][5][6] |
| This compound | Oryctolagus cuniculus (Rabbit) - Dermal | LD₅₀ | >5000 mg/kg | [2][3][4][5][6] |
Note: Data for this compound against a broad range of insect pests is limited in publicly available literature. The efficacy of essential oil formulations can be influenced by the concentration of active ingredients and the presence of other synergistic compounds.
Table 2: Efficacy of Traditional Pesticides
| Pesticide Class | Active Ingredient | Insect Species | Efficacy Metric | Value |
| Pyrethroids | Cypermethrin | Aedes aegypti (Mosquito) larvae | LC₅₀ | 0.00060 mg/L |
| Deltamethrin | Anopheles stephensi (Mosquito) adults | - | 98-100% kill | |
| Organophosphates | Chlorpyrifos | Lipaphis erysimi (Mustard aphid) | LD₅₀ | 5.38 ppm |
| Malathion | Sucking insect pests | - | Effective control | |
| Neonicotinoids | Imidacloprid | Aphis gossypii (Cotton aphid) | LC₅₀ | Data varies |
| Thiamethoxam | Bemisia tabaci (Whitefly) | - | Effective control | |
| Carbamates | Carbofuran | Various insect pests | LD₅₀ (rat, oral) | 5-11 mg/kg |
| Methomyl | Sucking insect pests | - | Effective control |
Note: The efficacy of traditional pesticides can vary significantly depending on the specific active ingredient, formulation, target pest, and the presence of insecticide resistance in the pest population.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of insecticide efficacy.
Larvicidal Bioassay (for Mosquitoes)
This protocol is adapted from standard WHO guidelines for testing mosquito larvicides.
Objective: To determine the lethal concentration (LC₅₀) of a test compound required to kill 50% of a mosquito larval population.
Materials:
-
Third or early fourth instar larvae of the target mosquito species (e.g., Aedes aegypti).
-
Test compound (e.g., this compound, traditional pesticide).
-
Solvent (e.g., ethanol, acetone) for dissolving the test compound.
-
Dechlorinated or distilled water.
-
250 ml glass beakers or disposable cups.
-
Pipettes.
-
Holding containers for larvae.
-
Temperature-controlled environment (25 ± 2°C).
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of the test compound in a suitable solvent. From this stock, prepare a series of dilutions of varying concentrations. A control group with the solvent alone should also be prepared.
-
Exposure: Add 20-25 larvae to each beaker containing 200 ml of water. Add the appropriate amount of the test solution to achieve the desired final concentration. Each concentration should be replicated at least three times. A control group receiving only the solvent should be run in parallel.
-
Incubation: Hold the beakers in a temperature-controlled environment for 24 hours.
-
Mortality Assessment: After 24 hours, count the number of dead and moribund larvae in each beaker. Larvae are considered dead if they do not move when gently prodded.
-
Data Analysis: Calculate the percentage mortality for each concentration, correcting for any control mortality using Abbott's formula. Use probit analysis to determine the LC₅₀ value.
Adult Topical Application Bioassay
This method is used to determine the lethal dose (LD₅₀) of a contact insecticide.
Objective: To determine the dose of a test compound that is lethal to 50% of an adult insect population when applied directly.
Materials:
-
Adult insects of the target species.
-
Test compound.
-
Acetone or another suitable solvent.
-
Microsyringe or micro-applicator.
-
Holding cages or containers with food and water.
-
Carbon dioxide for anesthetizing insects.
Procedure:
-
Preparation of Dosing Solutions: Dissolve the test compound in a suitable solvent to prepare a range of concentrations.
-
Insect Handling: Anesthetize the adult insects using carbon dioxide.
-
Application: Using a microsyringe, apply a precise volume (typically 0.5-1.0 µl) of the test solution to the dorsal thorax of each anesthetized insect. A control group should be treated with the solvent only.
-
Observation: Place the treated insects in holding cages with access to food and water and maintain them under controlled conditions.
-
Mortality Assessment: Record mortality at set time intervals (e.g., 24, 48, 72 hours).
-
Data Analysis: Calculate the percentage mortality for each dose and determine the LD₅₀ value using probit analysis.
Acetylcholinesterase (AChE) Inhibition Assay
This in vitro assay is used to determine if a compound inhibits the enzyme acetylcholinesterase, a common target for organophosphate and carbamate (B1207046) insecticides.
Objective: To measure the concentration of a test compound required to inhibit 50% of AChE activity (IC₅₀).
Materials:
-
Purified acetylcholinesterase enzyme.
-
Acetylthiocholine (B1193921) iodide (substrate).
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Tris-HCl buffer (pH 8.0).
-
Test compound.
-
Spectrophotometer.
Procedure:
-
Reaction Mixture Preparation: In a cuvette or microplate well, combine the Tris-HCl buffer, DTNB, and the test compound at various concentrations.
-
Enzyme Addition: Add the acetylcholinesterase solution to the reaction mixture and incubate for a short period.
-
Substrate Addition: Initiate the reaction by adding the acetylthiocholine iodide substrate.
-
Measurement: Immediately measure the change in absorbance at 412 nm over time using a spectrophotometer. The rate of color change is proportional to the AChE activity.
-
Data Analysis: Calculate the percentage of AChE inhibition for each concentration of the test compound compared to a control without the inhibitor. Determine the IC₅₀ value by plotting the percentage inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the signaling pathways affected by traditional pesticides and the putative pathways for this compound.
This compound (Putative Mechanisms)
The precise mechanism of action for this compound in insects is not yet fully elucidated. However, based on studies of related monoterpenoids like geraniol and other essential oil components, it is hypothesized to be a neurotoxin. Potential targets include the acetylcholinesterase enzyme and the octopaminergic and GABAergic systems.
Caption: Putative neurotoxic mechanisms of this compound in insects.
Organophosphates and Carbamates
These pesticides act by inhibiting the enzyme acetylcholinesterase (AChE) in the synaptic cleft. This leads to an accumulation of the neurotransmitter acetylcholine (B1216132) (ACh), causing continuous stimulation of postsynaptic receptors and resulting in paralysis and death.
Caption: Acetylcholinesterase inhibition by organophosphates and carbamates.
Pyrethroids
Pyrethroids target the voltage-gated sodium channels in the nerve cell membrane. They bind to these channels, keeping them in an open state, which leads to prolonged sodium influx, repetitive nerve firing, and eventual paralysis.
Caption: Pyrethroid mode of action on voltage-gated sodium channels.
Neonicotinoids
Neonicotinoids are agonists of the nicotinic acetylcholine receptors (nAChRs) in the insect's central nervous system. They bind to these receptors, mimicking the action of acetylcholine but with much higher affinity and resistance to being broken down by AChE. This leads to persistent stimulation of the neurons, resulting in paralysis and death.
Caption: Neonicotinoid mode of action as nAChR agonists.
Conclusion
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. scienceopen.com [scienceopen.com]
- 4. Efficacy of the botanical repellents geraniol, linalool, and citronella against mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | CAS#:105-90-8 | Chemsrc [chemsrc.com]
Safety Operating Guide
Proper Disposal of Geranyl Propionate: A Guide for Laboratory Professionals
The safe and compliant disposal of geranyl propionate (B1217596) is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage geranyl propionate waste, ensuring adherence to safety protocols and regulatory requirements.
Pre-Disposal Safety Precautions
Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound.[1] Always wear appropriate personal protective equipment (PPE), including safety glasses with side-shields, chemical-resistant gloves, and a laboratory coat.[2][3] All handling and disposal activities should be conducted in a well-ventilated area, preferably within a fume hood.[1][4]
Spill Management
In the event of a this compound spill, immediate action is necessary to contain and clean the affected area.
-
Eliminate Ignition Sources : Immediately remove all sources of ignition, such as sparks or flames, from the vicinity.[1]
-
Contain the Spill : For large spills, dike the material to prevent further spreading.[1]
-
Absorb the Material : Use an inert absorbent material such as vermiculite, dry sand, diatomaceous earth, or commercial sorbents to soak up the spilled chemical.[1][2][3]
-
Collect the Waste : Carefully sweep or scoop the absorbed material into a suitable, sealable, and properly labeled hazardous waste container.[2][3]
-
Decontaminate the Area : Clean the spill area thoroughly.
-
Personal Hygiene : Wash hands thoroughly after handling.[1]
Disposal Procedures
The disposal of this compound must be managed as hazardous waste and must comply with all local, regional, national, and international regulations.[1]
Small Quantities (Less than 50 mL)
For very small quantities of liquid this compound, some guidelines suggest absorbing the chemical onto a paper towel and allowing it to evaporate in a fume hood.[4] Once fully evaporated, the paper towel may be disposed of in the regular trash.[4] However, it is crucial to verify that this practice is permitted by your institution's specific policies and local regulations.
Large Quantities and Contaminated Materials
All larger quantities of this compound, as well as any materials contaminated with it (e.g., absorbent materials, contaminated PPE), must be disposed of as hazardous waste.
-
Segregate Waste : Collect this compound waste in a dedicated, properly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's waste management plan.
-
Container Requirements : The waste container must be compatible with the chemical, kept tightly closed when not in use, and stored in a cool, dry, and well-ventilated area.[1][3]
-
Labeling : The container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound."
-
Arrange for Pickup : Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and proper disposal of the waste.[2][4]
Prohibited Disposal Methods
Under no circumstances should this compound be disposed of down the drain, into water courses, or onto the ground.[1][2] This is to prevent environmental contamination.
Quantitative Data Summary
While specific quantitative data for disposal is highly dependent on local regulations, the following table summarizes key hazard identification numbers for this compound.
| Identifier | Value |
| CAS Number | 105-90-8 |
| EC Number | 203-344-1 |
| FEMA Number | 2517 |
Source: Vigon International[5]
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Geranyl propionate
For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling of Geranyl propionate (B1217596) is paramount. This guide provides immediate, essential safety protocols and logistical information for its use and disposal.
Geranyl propionate is a combustible liquid that can cause skin, eye, and respiratory irritation.[1][2][3] Adherence to proper personal protective equipment (PPE) protocols and handling procedures is critical to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound, compiled from various safety data sheets.
| PPE Category | Specification | Sources |
| Eye/Face Protection | Safety glasses with side-shields or goggles.[2][3][4] Use equipment tested and approved under government standards like NIOSH (US) or EN 166 (EU).[3][4] | [2][3][4] |
| Skin Protection | Chemical-resistant gloves (e.g., Butyl rubber, 0.3mm).[4] Wear impervious clothing to protect against chemical exposure.[3][4] | [3][4] |
| Respiratory Protection | Not typically required with adequate ventilation.[2] If ventilation is insufficient, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges.[3][4] | [2][3][4] |
Emergency First Aid Procedures
In the event of exposure to this compound, immediate action is necessary. The following table outlines the recommended first aid measures.
| Exposure Route | First Aid Protocol | Sources |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[2][3][4] | [2][3][4] |
| Skin Contact | Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water.[3][4] Get medical attention if irritation develops and persists.[2][3] | [2][3][4] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[1][2][3][4] | [1][2][3][4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2][3][4] | [2][3][4] |
Safe Handling and Disposal Workflow
The following diagram illustrates the standard operating procedure for the safe handling and disposal of this compound.
Caption: Workflow for safe handling of this compound.
Operational Plans
Storage:
-
Store in a cool, dry, and well-ventilated area away from heat and oxidizing agents.[5]
-
Keep containers tightly closed and reseal opened containers, keeping them upright to prevent leakage.[4][5]
Handling:
-
Use only in well-ventilated areas or outdoors.[2]
-
Wash hands thoroughly after handling.[2]
-
Keep away from ignition sources as it is a combustible liquid.[5]
Spill Response:
-
In case of a spill, eliminate all ignition sources.[2]
-
Absorb the spill with an inert material such as dry sand or earth.[2][3]
-
Collect the absorbed material into a suitable container for disposal as hazardous waste.[2][3]
-
Prevent the spill from entering drains or waterways.[1][2][3]
Disposal:
-
Dispose of this compound and any contaminated materials as hazardous waste.[2][3]
-
Follow all local, regional, and national regulations for hazardous waste disposal.[2]
-
Do not dispose of into the environment or down the drain.[1][3][6]
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
